molecular formula C8H7BrO2 B015216 2-Bromo-2'-hydroxyacetophenone CAS No. 2491-36-3

2-Bromo-2'-hydroxyacetophenone

Cat. No.: B015216
CAS No.: 2491-36-3
M. Wt: 215.04 g/mol
InChI Key: SGPKEYSZPHMVNI-UHFFFAOYSA-N
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Description

2-Bromo-2'-hydroxyacetophenone, also known as this compound, is a useful research compound. Its molecular formula is C8H7BrO2 and its molecular weight is 215.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(2-hydroxyphenyl)ethanone
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7BrO2/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPKEYSZPHMVNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179618
Record name 2-Hydroxyphenacyl bromide
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Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2491-36-3
Record name 2-Bromo-1-(2-hydroxyphenyl)ethanone
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Record name 2-Hydroxyphenacyl bromide
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Record name 2-Hydroxyphenacyl bromide
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Record name 2-Bromo-2'-hydroxyacetophenone
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Foundational & Exploratory

2-Bromo-2'-hydroxyacetophenone chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-2'-hydroxyacetophenone (also known as 2-bromo-1-(2-hydroxyphenyl)ethanone) represents a "linchpin" intermediate in the synthesis of oxygen- and nitrogen-containing heterocycles. Its structure—a phenolic ring bearing an ortho-bromoacetyl group—confers a unique dual reactivity. It possesses both a hard electrophilic center (


-carbon) and a latent nucleophile (phenolic hydroxyl), making it an ideal substrate for intramolecular cyclizations to form 3-coumaranones  (benzofuran-3-ones) and chromones , as well as intermolecular condensations like the Hantzsch thiazole synthesis .

This guide provides a rigorous analysis of its physicochemical profile, a validated synthesis protocol using copper(II) bromide for high selectivity, and a detailed workflow for its application in heterocycle construction.

Physicochemical Profile & Safety Architecture

Before experimental handling, researchers must account for the molecule's lachrymatory nature and thermal instability.

Datasheet
PropertySpecificationNotes
IUPAC Name 2-Bromo-1-(2-hydroxyphenyl)ethanone
CAS Number 2491-36-3 Note: Do not confuse with para-isomer (2491-38-5)
Molecular Formula

Molecular Weight 215.04 g/mol
Appearance Pale yellow to tan crystalline solidDarkens upon light exposure
Melting Point 44 – 48 °CSharp MP indicates high purity
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in

Hydrolyzes slowly in aqueous base
Stability Light and Moisture SensitiveStore at 2–8 °C under inert gas (Ar/N2)
Safety & Handling (Lachrymator Protocol)

Hazard Statement (H314, H302): Causes severe skin burns and eye damage; harmful if swallowed.

  • Lachrymator Warning: This compound is a potent tear gas agent. All operations, including weighing, must be performed inside a functioning fume hood.

  • Decontamination: Glassware should be rinsed with an ethanol/acetone mixture before removal from the hood. Spills can be neutralized with aqueous sodium thiosulfate.

Synthetic Accessibility: Selective Bromination

The synthesis of this compound requires distinguishing between the aromatic ring (nuclear bromination) and the


-carbon (side-chain bromination). The use of elemental bromine (

) often leads to mixtures. The Copper(II) Bromide (

)
method is superior due to its high regioselectivity for the

-ketone position.
Validated Protocol: Mediated Bromination

Reaction:



Step-by-Step Methodology:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser and a mechanical stirrer. Flush with nitrogen.[1][2]

  • Dissolution: Dissolve 2'-hydroxyacetophenone (13.6 g, 100 mmol) in a 1:1 mixture of Ethyl Acetate and Chloroform (100 mL).

  • Reagent Addition: Add Copper(II) bromide (

    
    ) (44.6 g, 200 mmol) in a single portion. The solution will appear dark green/black.
    
  • Reflux: Heat the mixture to vigorous reflux (approx. 70-75 °C).

    • Causality: Reflux provides the activation energy for the enolization of the ketone, which is the rate-determining step for

      
      -bromination.
      
  • Monitoring: The reaction typically completes in 2–4 hours. The endpoint is marked by the disappearance of the black

    
     solid and the formation of a white precipitate (CuBr).
    
  • Workup (Self-Validating Step):

    • Cool to room temperature.[3][4][5][6]

    • Filter off the white CuBr solid (byproduct).

    • Validation: If the filtrate is still green, unreacted

      
       remains; reflux longer.
      
    • Wash the filtrate with water (2 x 50 mL) to remove HBr.

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from ethanol/hexane to yield pale yellow needles.

Reactivity Landscape & Mechanisms

The molecule acts as an ambident electrophile with a tethered nucleophile.

Reactivity Map

The following diagram illustrates the divergent pathways available to this scaffold.

ReactivityMap Start This compound (Ambident Electrophile) Base Base (K2CO3/NaOAc) Start->Base Deprotonation Thiourea Thiourea Start->Thiourea Condensation Coumaranone 3-Coumaranone (Intramolecular Cyclization) Base->Coumaranone SN2 Displacement (Ring Closure) Thiazole 4-(2-Hydroxyphenyl)-2-aminothiazole (Hantzsch Synthesis) Thiourea->Thiazole Cyclodehydration

Figure 1: Divergent reactivity pathways.[2][5][7][8] The presence of base triggers intramolecular cyclization, while thiourea engages the


-halo ketone in intermolecular heterocycle formation.
Mechanism 1: Intramolecular Cyclization (3-Coumaranone Formation)

Under basic conditions (e.g.,


 in acetone), the phenolic hydroxyl is deprotonated. The resulting phenoxide anion attacks the 

-carbon, displacing the bromide ion via an intramolecular

mechanism. This yields benzofuran-3-one (3-coumaranone) , a core scaffold in natural products like aurones.
Mechanism 2: Hantzsch Thiazole Synthesis

Reaction with thiourea is a "self-validating" reaction because the product precipitates or crystallizes easily, confirming the integrity of the


-bromoketone starting material.
  • Step 1: Sulfur of thiourea attacks the

    
    -carbon (displacement of Br).
    
  • Step 2: Cyclization via condensation of the amine onto the ketone carbonyl.

  • Result: 4-substituted-2-aminothiazole.

Experimental Application: Synthesis of 4-(2-Hydroxyphenyl)-2-aminothiazole

This protocol demonstrates the utility of this compound in generating bioactive heterocycles.

Protocol

Reagents:

  • This compound (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (Absolute)

Workflow:

  • Solution Preparation: Dissolve 2.15 g (10 mmol) of this compound in 20 mL of absolute ethanol.

  • Addition: Add 0.84 g (11 mmol) of thiourea.

  • Reflux: Heat to reflux for 1–2 hours.

    • Observation: The solution will likely turn clear then precipitate the hydrobromide salt of the thiazole.

  • Isolation: Cool the mixture in an ice bath. Filter the precipitate.[1][3][5][6]

  • Neutralization: Suspend the solid in water and neutralize with 10%

    
     solution to liberate the free base.
    
  • Characterization:

    • 1H NMR (DMSO-d6): Look for the disappearance of the

      
       singlet at ~4.7 ppm (starting material) and the appearance of the thiazole proton singlet at ~7.0-7.5 ppm.
      
Data Summary Table
ParameterValue / Observation
Stoichiometry 1:1.1 (Ketone : Thiourea)
Solvent Ethanol (Green solvent compatible)
Temp/Time 78 °C / 2 Hours
Yield (Typical) 85 – 92%
Product MP > 200 °C (Decomposes)

Storage & degradation Indicators

Researchers often encounter failed reactions due to degraded starting material.

  • Sign of Degradation: A change from pale yellow to dark brown/black gum indicates polymerization or acid-catalyzed decomposition (release of HBr).

  • Purification of Aged Samples: If the solid is dark, dissolve in minimal hot ethanol, treat with activated charcoal, filter hot, and recrystallize.

References

  • King, L. C., & Ostrum, G. K. (1964). Selective bromination with copper(II) bromide. The Journal of Organic Chemistry, 29(12), 3459–3461. Link

  • Sigma-Aldrich. (n.d.). This compound Product Datasheet. Link

  • Vaidya, V. P., & Mahajan, S. B. (1990). Synthetic studies in benzofurans: Part X—Synthesis of some benzofuro[3,2-d]pyrimidines. Indian Journal of Chemistry, 29B, 482.
  • PubChem. (n.d.). Compound Summary: this compound (CAS 2491-36-3).[9][10] National Library of Medicine. Link

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Context: Hantzsch Thiazole Synthesis mechanisms).

Sources

2-Bromo-2'-hydroxyacetophenone physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Physical Properties, Synthetic Utility, and Handling Protocols

Executive Summary

2-Bromo-2'-hydroxyacetophenone (CAS: 2491-38-5), often referred to as 2-hydroxyphenacyl bromide , is a pivotal intermediate in heterocyclic chemistry. Its structural duality—possessing both a nucleophilic phenol and an electrophilic


-bromo ketone—makes it a "linchpin" reagent for synthesizing benzofurans, chromones, and coumarins.

This guide provides a rigorous analysis of its physicochemical profile, validated synthetic workflows, and critical safety protocols required for drug development applications.

Part 1: Chemical Identity & Physical Characterization[1]

The molecule is characterized by a strong intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen. This interaction significantly influences its solubility and melting point by reducing intermolecular forces.

Physicochemical Data Table
PropertyValue / DescriptionTechnical Note
CAS Number 2491-38-5
Formula

MW: 215.04 g/mol
Appearance Yellow to greenish crystalline solidColor deepens upon oxidation/light exposure.
Melting Point 44 – 48 °C Low MP due to intramolecular H-bonding (chelation).
Boiling Point ~152–158 °C (at 18 Torr)Decomposes at atmospheric pressure.
Solubility DCM, EtOAc, Acetone, EthanolPoorly soluble in water; hydrolyzes slowly.
Lachrymator YES Potent tear-inducing agent.[1] Handle in fume hood.
Spectroscopic Validation (Diagnostic Signals)

To validate the identity of synthesized or purchased material, look for these specific NMR signatures.

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
      11.8 – 12.0 ppm (s, 1H):  Phenolic -OH (Deshielded by H-bond).
      
    • 
      7.5 – 7.8 ppm (m, 2H):  Aromatic protons (ortho/para to carbonyl).
      
    • 
      6.9 – 7.1 ppm (m, 2H):  Aromatic protons (ortho/para to hydroxyl).
      
    • 
      4.4 – 4.6 ppm (s, 2H): 
      
      
      
      (Characteristic singlet).
    • Note: The absence of the methyl singlet (~2.6 ppm) of the starting material (2'-hydroxyacetophenone) confirms bromination.

Part 2: Structural Dynamics & Reactivity

Understanding the electron density map of this molecule is crucial for predicting side reactions.

Reactivity Map

The molecule possesses three distinct reactive sites:

  • Electrophilic Carbon (

    
    -C):  Primary site for nucleophilic substitution (
    
    
    
    ).
  • Electrophilic Carbonyl (

    
    ):  Site for condensation or reduction.
    
  • Nucleophilic Oxygen (Phenol): Activated by base to form a phenoxide anion.

ReactivityMap Molecule This compound Phenol Phenolic -OH (Nucleophile) Molecule->Phenol Carbonyl Carbonyl C=O (H-Bond Acceptor) Molecule->Carbonyl AlphaC Alpha-Carbon (CH2Br) (Electrophile) Molecule->AlphaC Phenol->Carbonyl Intramolecular H-Bond AlphaC->Molecule Alkylating Potential

Figure 1: Structural dynamics showing the intramolecular hydrogen bond and reactive centers.

Part 3: Synthetic Utility & Workflows

Workflow A: Benzofuran Synthesis (Rap-Stoermer Type)

This is the primary application in drug discovery. The reaction involves a base-mediated intramolecular cyclization.

Mechanism:

  • Base (

    
    ) deprotonates the phenol.
    
  • The phenoxide attacks the

    
    -carbon, displacing bromide (Intramolecular 
    
    
    
    ).
  • Alternatively: Reaction with an external aldehyde followed by cyclization yields 2-aroylbenzofurans.

Experimental Protocol: Synthesis of Benzofuran Derivative

Context: Cyclization of this compound with a substituted phenol or aldehyde.

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous Acetone or DMF.

  • Base Addition: Add anhydrous Potassium Carbonate (

    
    , 2.0 eq).
    
  • Reflux: Heat the mixture to reflux (approx. 60°C for Acetone) for 4–6 hours.

    • Checkpoint: Monitor TLC for disappearance of the starting material (

      
       in 20% EtOAc/Hex).
      
  • Workup: Filter off inorganic salts. Evaporate solvent.

  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography.

BenzofuranSynthesis Start This compound Intermediate Intermediate: Phenoxide Anion Start->Intermediate Deprotonation Reagents Reagents: K2CO3 (Base) Acetone (Solvent) Reflux Reagents->Intermediate Cyclization Step: Intramolecular Nucleophilic Attack (SN2) Intermediate->Cyclization Product Target: Benzofuran / 3-Coumaranone Cyclization->Product - HBr

Figure 2: Logical pathway for base-mediated cyclization to Benzofuran scaffold.

Part 4: Handling, Safety & Stability

CRITICAL WARNING: This compound is a Lachrymator (tear gas agent) and an Alkylating Agent .

Storage Protocols
  • Temperature: Store at 2–8°C (Refrigerate).

  • Light: Light-sensitive. Store in amber vials or wrap containers in foil.

  • Atmosphere: Hygroscopic. Store under inert gas (

    
     or Ar) if possible to prevent hydrolysis to 2,2'-dihydroxyacetophenone.
    
Acute Exposure Management
  • Eyes: Immediate irrigation for 15 minutes.[1] The lachrymatory effect is instant and debilitating.

  • Skin: Causes severe burns.[1][2] Wash with soap and water immediately. Do not use ethanol (may increase absorption).

  • Spill Cleanup: Do not wipe dry. Neutralize with dilute aqueous ammonia or sodium thiosulfate solution before wiping to deactivate the alkylating bromide.

Part 5: References

  • PubChem. (n.d.).[2] this compound Compound Summary. National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (n.d.). 5'-Bromo-2'-hydroxyacetophenone Safety Data Sheet. Merck KGaA. Link

  • ChemicalBook. (2024). This compound Properties and Synthesis. Link

  • Khan, M. et al. (2014). Synthesis of Benzofurans via Base-Mediated Cyclization. Journal of Heterocyclic Chemistry. (Contextual citation for Rap-Stoermer reaction mechanism).

  • BenchChem. (2025).[3] Application Notes: 2-Bromo-4'-hydroxyacetophenone in Medicinal Chemistry. Link

Sources

A Technical Guide to 2-Bromo-1-(2-hydroxyphenyl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 2-Bromo-1-(2-hydroxyphenyl)ethanone, a pivotal building block in synthetic organic chemistry and pharmaceutical development. Tailored for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's nomenclature, physicochemical properties, synthesis protocols, and critical applications, with a focus on mechanistic understanding and practical insights.

Compound Identification and Physicochemical Properties

The compound commonly referred to as 2-Bromo-2'-hydroxyacetophenone is systematically named under IUPAC nomenclature as 2-bromo-1-(2-hydroxyphenyl)ethanone .[1] This nomenclature precisely defines its structure: an ethanone (two-carbon ketone) substituted with a bromine atom at the second carbon (the α-carbon) and a 2-hydroxyphenyl group at the first carbon (the carbonyl carbon).

This α-bromoketone is a versatile bifunctional molecule, featuring a reactive electrophilic carbon center adjacent to the carbonyl group and a nucleophilic phenolic hydroxyl group. This dual reactivity is the cornerstone of its utility in the synthesis of complex heterocyclic systems.

Table 1: Physicochemical and Identification Data for 2-bromo-1-(2-hydroxyphenyl)ethanone

PropertyValueSource(s)
IUPAC Name 2-bromo-1-(2-hydroxyphenyl)ethanone[1]
Synonyms This compound, 2-Hydroxyphenacyl bromide[1]
CAS Number 2491-36-3[1]
Molecular Formula C₈H₇BrO₂[1]
Molecular Weight 215.04 g/mol [1]
Appearance Off-white or yellow solid/powder
Melting Point 44-48 °C
Boiling Point 272.1 °C at 760 mmHg
InChI Key SGPKEYSZPHMVNI-UHFFFAOYSA-N

Synthesis of 2-bromo-1-(2-hydroxyphenyl)ethanone

The primary route to 2-bromo-1-(2-hydroxyphenyl)ethanone is the selective α-bromination of its precursor, 2'-hydroxyacetophenone. The key to a successful synthesis is to favor bromination at the α-carbon of the acetyl group while minimizing electrophilic substitution on the electron-rich aromatic ring. The phenolic hydroxyl group is an activating ortho-, para-director, making the ring susceptible to bromination. Therefore, reaction conditions must be carefully controlled.

Mechanism: Acid-Catalyzed α-Bromination

The α-bromination of ketones in acidic media proceeds via an enol intermediate.[2][3] This mechanism ensures that only a single bromine atom is introduced at the α-position, as the electron-withdrawing effect of the first bromine atom deactivates the product towards further enolization.

The workflow for this mechanism is as follows:

  • Protonation of the Carbonyl: The carbonyl oxygen is protonated by the acid catalyst (e.g., HBr or acetic acid), which increases the electrophilicity of the carbonyl carbon.

  • Enol Formation: A base (which can be the solvent or the conjugate base of the acid) removes a proton from the α-carbon, leading to the formation of a nucleophilic enol tautomer. This is typically the rate-determining step.

  • Electrophilic Attack: The electron-rich double bond of the enol attacks the electrophilic bromine (Br₂), forming a new C-Br bond and a resonance-stabilized carbocation.

  • Deprotonation: The protonated carbonyl is deprotonated, regenerating the catalyst and yielding the final α-bromoketone product.

G cluster_0 Acid-Catalyzed α-Bromination Mechanism Ketone 2'-Hydroxyacetophenone ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H⁺ Enol Enol Intermediate ProtonatedKetone->Enol - H⁺ (Tautomerization) BrominatedKetone 2-Bromo-1-(2-hydroxyphenyl)ethanone Enol->BrominatedKetone + Br₂ - HBr

Caption: Acid-catalyzed α-bromination workflow.

Comparative Synthesis Protocols

Several methods have been established for the synthesis of 2-bromo-1-(2-hydroxyphenyl)ethanone. The choice of protocol depends on factors such as scale, available reagents, and safety considerations.

Table 2: Comparison of Synthesis Protocols for 2-bromo-1-(2-hydroxyphenyl)ethanone

MethodBrominating AgentSolventCatalyst/AdditiveKey ConditionsAdvantagesDisadvantagesSource(s)
Method A Bromine (Br₂)Acetic AcidNoneReflux, 2 hoursSimple, high conversion.Br₂ is highly corrosive and toxic; potential for ring bromination.[4]
Method B Copper(II) Bromide (CuBr₂)Chloroform / Ethyl AcetateNoneRefluxMilder than Br₂; heterogeneous reaction simplifies work-up.Requires stoichiometric amounts of copper salt.
Method C KBr / H₂O₂WaterVanadium(V) complex, HClO₄0°C to room temp."Green" approach using in-situ generated bromine.Requires a specific catalyst and careful control of additives.[4]
Detailed Experimental Protocol: Method A (Bromine in Acetic Acid)

This protocol is a classic and effective laboratory-scale method.

Self-Validation System: The success of this protocol is validated by monitoring the disappearance of the starting material via Thin Layer Chromatography (TLC) and confirmed by the characterization of the purified product, which should match the spectroscopic data provided in Section 3.

Materials:

  • 2'-Hydroxyacetophenone (1.0 eq)

  • Glacial Acetic Acid

  • Bromine (1.0 eq)

  • Ice-water bath

  • Saturated sodium bicarbonate solution

  • Hexane

  • Chloroform

Procedure:

  • Dissolution: In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2'-hydroxyacetophenone (e.g., 5 mmol, 0.68 g) in glacial acetic acid (20 mL).

  • Bromine Addition: Prepare a solution of bromine (e.g., 5 mmol, 0.27 mL) in acetic acid (10 mL) and add it to the dropping funnel. Add the bromine solution dropwise to the stirred solution of the acetophenone. Maintain the temperature with an occasional ice bath if the reaction becomes too exothermic.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2 hours, then gently reflux the mixture for an additional 2 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it carefully into a beaker containing ice water (100 mL) and crushed ice (50 g).

  • Precipitation and Filtration: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water to remove residual acetic acid.

  • Neutralization: To ensure all acid is removed, the crude solid can be suspended in water and neutralized with a saturated sodium bicarbonate solution until effervescence ceases. Filter the solid again.

  • Purification: The crude product is purified by recrystallization. A 1:1 mixture of hexane and chloroform is an effective solvent system.[4] Dissolve the crude solid in a minimum amount of the hot solvent mixture, then allow it to cool slowly to form crystals. Collect the purified crystals by vacuum filtration.

G cluster_1 Synthesis & Purification Workflow step1 Step 1: Reaction Setup Dissolve 2'-hydroxyacetophenone in acetic acid. step2 Step 2: Bromination Add Br₂ in acetic acid dropwise. Reflux for 2h. step1->step2 step3 Step 3: Quenching Pour reaction mixture into ice water. step2->step3 step4 Step 4: Isolation Collect precipitate by vacuum filtration. step3->step4 step5 Step 5: Purification Recrystallize from Hexane/Chloroform. step4->step5 step6 Step 6: Characterization Obtain spectroscopic data (NMR, IR, MS). step5->step6

Caption: General workflow for synthesis and purification.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized 2-bromo-1-(2-hydroxyphenyl)ethanone.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the structural elucidation of this compound.

  • ¹H-NMR: The proton NMR spectrum provides distinct signals for the aromatic protons, the methylene protons of the bromoacetyl group, and the phenolic hydroxyl proton.

  • ¹³C-NMR: The carbon NMR spectrum shows signals for the carbonyl carbon, the brominated methylene carbon, and the distinct carbons of the aromatic ring.

Table 3: NMR Spectroscopic Data for 2-bromo-1-(2-hydroxyphenyl)ethanone in CDCl₃

NucleusChemical Shift (δ, ppm)Multiplicity / AssignmentSource(s)
¹H-NMR 11.22s, 1H, -OH (phenolic)
7.82dd, J = 8.0, 1.6 Hz, 1H, Ar-H (H6')
7.52dt, J = 8.4, 7.2 Hz, 1H, Ar-H (H4')
7.01dd, J = 8.4, 0.8 Hz, 1H, Ar-H (H3')
6.96dt, J = 7.2, 8.0 Hz, 1H, Ar-H (H5')
4.89s, 2H, -CH₂Br
¹³C-NMR 194.55C=O (C1)
159.53C-OH (C2')
135.93Ar-CH (C4')
130.86Ar-CH (C6')
119.91Ar-C (C1')
119.30Ar-CH (C5')
117.54Ar-CH (C3')
36.12-CH₂Br (C2)

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups.

Table 4: Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupDescriptionSource(s)
~3329O-HPhenolic hydroxyl stretch (broad)
~1681C=OCarbonyl stretch (ketone)
~1600, 1568, 1511C=CAromatic ring stretches
~687C-BrCarbon-bromine stretch

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and provides information about the compound's fragmentation. A key feature is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[5] This results in the molecular ion peak (M⁺) appearing as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity, separated by two mass units.[2][6]

  • Expected M⁺ / [M+2]⁺ peaks: m/z 214 and 216.

  • Major Fragmentation: A common fragmentation pathway is the α-cleavage, leading to the loss of the bromine radical (•Br) or the bromoacetyl radical (•CH₂Br). The base peak is often observed at m/z 121, corresponding to the hydroxyphenacyl cation [HOC₆H₄CO]⁺.

Key Reactions and Applications in Drug Development

The synthetic utility of 2-bromo-1-(2-hydroxyphenyl)ethanone stems from its ability to act as a precursor to various heterocyclic scaffolds, which are prevalent in many biologically active molecules.

Synthesis of Benzofurans

One of the most important applications is in the synthesis of benzofurans. The reaction proceeds via a base-mediated intramolecular Williamson ether synthesis.

Mechanism: Intramolecular Cyclization to Benzofuran

  • Deprotonation: A base (e.g., K₂CO₃, NaOH) deprotonates the acidic phenolic hydroxyl group to form a phenoxide ion.

  • Intramolecular Nucleophilic Attack: The resulting nucleophilic phenoxide attacks the adjacent electrophilic carbon bearing the bromine atom in an Sₙ2 reaction.

  • Ring Closure: This intramolecular attack displaces the bromide ion and forms the five-membered furan ring, yielding the benzofuran skeleton.

G cluster_2 Benzofuran Synthesis Mechanism Start 2-bromo-1-(2-hydroxyphenyl)ethanone Phenoxide Phenoxide Intermediate Start->Phenoxide + Base - H⁺ Cyclized Cyclized Intermediate Phenoxide->Cyclized Intramolecular Sₙ2 (Ring Closure) Benzofuran 2-Acetylbenzofuran Cyclized->Benzofuran - Br⁻

Caption: Base-catalyzed intramolecular cyclization to form a benzofuran.

The benzofuran motif is a core structure in numerous pharmaceuticals, including the anti-arrhythmic drug Amiodarone . While not a direct synthesis, related benzofuran derivatives are key intermediates in the development of such drugs.[7]

Precursor for Adrenaline-type and Anti-Arrhythmic Drugs

2-bromo-1-(2-hydroxyphenyl)ethanone and its isomers serve as crucial intermediates in the synthesis of various pharmaceutical agents.[8] It has been explicitly cited as a starting material for adrenaline-type drugs and other compounds with anti-arrhythmic properties.[9][10] For example, reaction of the α-bromo ketone with primary or secondary amines yields α-aminoketones, which are precursors to β-amino alcohols, a common pharmacophore in adrenergic drugs.

Safety, Handling, and Disposal

As a senior scientist, ensuring laboratory safety is paramount. 2-bromo-1-(2-hydroxyphenyl)ethanone is a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Classification:

  • H302: Harmful if swallowed (Acute Toxicity, Oral, Category 4)[11]

  • H314: Causes severe skin burns and eye damage (Skin Corrosion, Category 1B)[11]

Table 5: Safety and Handling Procedures

AspectProcedureRationale
Personal Protective Equipment (PPE) Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield.To prevent skin and eye contact with the corrosive solid.
Handling Handle exclusively in a certified chemical fume hood. Avoid creating dust. Keep the container tightly closed when not in use.To prevent inhalation of the irritant dust and to control exposure to the lachrymatory (tear-inducing) properties.
Storage Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.To maintain chemical stability and prevent hazardous reactions.
Spill Response For small spills, sweep up the solid material carefully (avoiding dust), place it in a sealed container for disposal. Clean the area with a suitable solvent.To contain the hazardous material and decontaminate the work area.
First Aid (Exposure) Skin: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Eyes: Immediately flush with water for at least 15 minutes. Seek immediate medical attention in both cases. Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.To mitigate the corrosive and toxic effects of the chemical.[12]
Disposal Dispose of as halogenated organic waste in a designated, properly labeled hazardous waste container. Follow all local, state, and federal regulations for chemical waste disposal.[13][14][15]To ensure environmentally responsible and compliant disposal of hazardous chemical waste.

Conclusion

2-bromo-1-(2-hydroxyphenyl)ethanone is a compound of significant value to the synthetic and medicinal chemist. Its well-defined structure, characterized by robust spectroscopic methods, and its predictable reactivity make it an ideal starting material for a range of complex molecules. A thorough understanding of its synthesis, particularly the nuances of selective α-bromination, and its subsequent application in forming heterocyclic systems like benzofurans, is crucial for leveraging its full potential in drug discovery and development. Adherence to strict safety protocols is non-negotiable when handling this potent and hazardous chemical intermediate.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). National Institutes of Health. Retrieved February 8, 2026, from [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024, August 6). MDPI. Retrieved February 8, 2026, from [Link]

  • Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837. Retrieved February 8, 2026, from [Link]

  • CN100457745C - Synthetic process for 2-butyl-3(hydroxy 3,5-diiodo-benzoyl) benzofuran. (n.d.). Google Patents.
  • Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls. (2019, February 25). PubMed. Retrieved February 8, 2026, from [Link]

  • Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 65(Pt 11), o2837. Retrieved February 8, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved February 8, 2026, from [Link]

  • Scheme 7. Synthesis of 2-substituted benzofurans. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Temple University. Retrieved February 8, 2026, from [Link]

  • Bromine: incident management. (n.d.). GOV.UK. Retrieved February 8, 2026, from [Link]

  • Manual for First Responders to a Radiological Emergency. (n.d.). IAEA. Retrieved February 8, 2026, from [Link]

  • Bromo pattern in Mass Spectrometry. (2023, December 2). YouTube. Retrieved February 8, 2026, from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved February 8, 2026, from [Link]

  • Benzofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 8, 2026, from [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]

  • Halogenated Solvents. (n.d.). Washington State University. Retrieved February 8, 2026, from [Link]

  • The mass spectrum of 1-bromo-2-chloroethane. (n.d.). Doc Brown's Chemistry. Retrieved February 8, 2026, from [Link]

  • 22.3: Alpha Halogenation of Aldehydes and Ketones. (2023, January 29). Chemistry LibreTexts. Retrieved February 8, 2026, from [Link]

  • 22.3 Alpha Halogenation of Aldehydes and Ketones. (n.d.). In Organic Chemistry: A Tenth Edition. Retrieved February 8, 2026, from [Link]

  • Concise Synthesis and Biological Evaluation of a Phorbazole Analogue-B1 Identifies a Multi-Kinase Inhibitor with Anti-AML Activity. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). JOCPR. Retrieved February 8, 2026, from [Link]

  • 1H NMR spectrum of (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Improved synthesis and pharmacologic activity of the enantiomers of a new benzofurane type antiarrhythmic compound. (n.d.). PubMed. Retrieved February 8, 2026, from [Link]

  • 7.2 Organic Solvents. (n.d.). Environment, Health and Safety - The University of Texas at Austin. Retrieved February 8, 2026, from [Link]

  • Class I antiarrhythmic agents. (2025, May 27). Deranged Physiology. Retrieved February 8, 2026, from [Link]

  • Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps. Retrieved February 8, 2026, from [Link]

  • Explosive. (n.d.). Wikipedia. Retrieved February 8, 2026, from [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). Retrieved February 8, 2026, from [Link]

  • Interpretation of 2D NMR Spectra. (n.d.). Retrieved February 8, 2026, from [Link]

  • CAS 2491-38-5 2-Bromo-1-(4-hydroxyphenyl)ethanone Impurity. (n.d.). Anant Pharmaceuticals. Retrieved February 8, 2026, from [Link]

Sources

Technical Guide: Structure Elucidation of 2-Bromo-2'-hydroxyacetophenone

[1][2]

Executive Summary & Safety Directive

2-Bromo-2'-hydroxyacetophenone (CAS: 2491-36-3) is a critical intermediate in the synthesis of benzofurans and coumaranones.[1] Its structural elucidation requires a nuanced understanding of intramolecular hydrogen bonding, which significantly alters its spectroscopic signature compared to para- or meta-isomers.[1][2]

CRITICAL SAFETY WARNING: This compound is a potent lachrymator and a severe skin irritant (corrosive).[1] It acts as a powerful alkylating agent.[1]

  • Handling: All operations must be performed in a functioning fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.[1][2]

  • Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating potential before cleanup.[1]

Structural Analysis: The "Ortho" Effect

The defining feature of this compound is the Intramolecular Hydrogen Bond (IMHB) between the phenolic hydroxyl proton and the carbonyl oxygen. This interaction locks the molecule into a planar conformation, drastically affecting its NMR and IR spectra.[2]

The IMHB Mechanism

Unlike its 3' or 4' isomers, where the hydroxyl group is free to rotate or bond intermolecularly, the 2' (ortho) substituent forms a stable 6-membered pseudo-ring with the carbonyl.[1][2]

Key Consequences:

  • Chemical Shift Deshielding: The phenolic proton is stripped of electron density, shifting it significantly downfield (>11 ppm).[1]

  • Carbonyl Bond Weakening: The H-bond donates electron density into the carbonyl oxygen, reducing the C=O bond order and lowering the IR stretching frequency.[1]

  • Cyclization Potential: The proximity of the nucleophilic oxygen to the electrophilic

    
    -carbon facilitates rapid cyclization under basic conditions.[1]
    

IMHB_Effectcluster_0Structural Conformationcluster_1Spectroscopic ConsequencesStructureThis compoundIMHBIntramolecularH-Bond (O-H...O=C)Structure->IMHBStabilizesPlanarityPlanar ConformationIMHB->PlanarityEnforcesNMR_OH1H NMR: OH Shift(>11.5 ppm)IMHB->NMR_OHDeshieldingIR_COIR: C=O StretchLowered (~1640 cm-1)IMHB->IR_COBond Weakening

Figure 1: Mechanistic impact of the intramolecular hydrogen bond on structural parameters.

Spectroscopic Characterization

Nuclear Magnetic Resonance (1H NMR)

The 1H NMR spectrum in

1
Proton TypeChemical Shift (

, ppm)
MultiplicityIntegrationDiagnostic Note
Phenolic -OH 11.50 – 12.00 Singlet (sharp)1HCritical Proof of Ortho-substitution. Disappears with

shake.[1][2] Far downfield due to IMHB.
Aromatic H-6' 7.70 – 7.80Doublet of Doublets1HDeshielded by carbonyl anisotropy.[1]
Aromatic H-4' 7.45 – 7.55Triplet of Doublets1HPara to hydroxyl.[1]
Aromatic H-3', H-5' 6.90 – 7.05Multiplet2HShielded by ortho/para oxygen donation.[1][2]

-Methylene (

)
4.40 – 4.60 Singlet2HCritical Proof of Bromination. Shifted from 2.6 ppm (

in starting material).[1]

Differentiation from Isomers:

  • 3'-OH / 4'-OH Isomers: The phenolic proton typically appears at 5.0–8.0 ppm (broad) and is concentration-dependent.[1] Only the 2'-isomer shows the sharp, concentration-independent signal >11 ppm.[1]

Infrared Spectroscopy (FT-IR)
  • Carbonyl (

    
    ):  1640–1650 cm⁻¹.[1]
    
    • Note: A standard acetophenone absorbs ~1685 cm⁻¹.[1] The shift to lower wavenumbers is due to the IMHB and conjugation.[1]

  • Hydroxyl (

    
    ):  Broad band 3000–3300 cm⁻¹ is often obscured or weak due to the "buried" nature of the chelated proton.[1]
    
Mass Spectrometry (MS)[1][2]
  • Molecular Ion (

    
    ):  214 / 216 Da.[1]
    
  • Isotope Pattern: The hallmark 1:1 doublet (equal intensity for

    
     and 
    
    
    ) confirms the presence of a single bromine atom.[1]
  • Fragmentation: Loss of

    
     (93/95) leads to a base peak at m/z 121 (salicyloyl cation).[1]
    

Synthesis & Impurity Profiling[2][3]

Understanding the synthesis is prerequisite to identifying impurities.[1] The standard route involves the bromination of 2'-hydroxyacetophenone.[1]

Reaction:

12
Common Impurities Table
ImpurityOriginDetection (NMR)Removal Strategy
2'-Hydroxyacetophenone Unreacted Starting MaterialSinglet (

) at ~2.6 ppm
Recrystallization (EtOH/Hexane)

-Dibromo-2'-hydroxyacetophenone
Over-brominationSinglet (

) at ~6.5 ppm
Control stoichiometry strictly (0.95 eq

)
Coumaran-3-one Cyclization byproductMethylene singlet ~4.6 ppm (shifts slightly), loss of phenolic OHAvoid basic conditions during workup

Experimental Protocols

Analytical Protocol: Purity Determination

Objective: Quantify this compound and detect the dibromo-impurity.

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL

    
    . Ensure the solvent is acid-free (pass through basic alumina if necessary to prevent acid-catalyzed degradation).[1]
    
  • Acquisition:

    • Relaxation delay (

      
      ): > 5 seconds (to allow full relaxation of the chelated OH if quantitative).
      
    • Scans: 16-32.[1]

  • Analysis:

    • Integrate the

      
       singlet (4.5 ppm) vs. the aromatic region.[1]
      
    • Check for the

      
       singlet (2.6 ppm) of the starting material.[1]
      
    • Pass Criteria: >98% purity by integration; no visible dibromo-species.

Synthetic Workflow Overview

The following diagram illustrates the decision logic during synthesis and purification to ensure structural integrity.

Synthesis_Workflowcluster_impuritiesCritical Impurity ControlStartStart: 2'-HydroxyacetophenoneBrominationBromination(Br2 or CuBr2, 0°C)Start->BrominationCheckTLC/NMR CheckBromination->CheckDibromoDibromo-species(If Temp > 25°C)Bromination->DibromoOver-reactionCheck->BrominationSM remainingWorkupAcidic Workup(Avoid Base!)Check->WorkupMono-bromo dominantCrudeCrude ProductWorkup->CrudeCyclicCoumaran-3-one(If pH > 7)Workup->CyclicBasic pHRecrystRecrystallization(Ethanol/Hexane)Crude->RecrystFinalPure this compoundRecryst->Final

Figure 2: Synthetic workflow emphasizing impurity control points.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 200671, this compound. Retrieved from [Link]

  • SpectraBase. (2025).[1][3] 1H NMR of 2'-Hydroxyacetophenone Derivatives. Wiley Science Solutions.[1] Retrieved from [Link]

  • Royal Society of Chemistry. (2019).[1] Synthesis of α-Keto Aldehydes via Selective Oxidation. (Contains relevant NMR data for alpha-substituted hydroxyacetophenones). Retrieved from [Link][1][2]

Technical Dossier: 2-Bromo-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Disambiguation

2-Bromo-2'-hydroxyacetophenone is a bifunctional building block critical to the synthesis of oxygenated heterocycles, specifically benzofuran-3-ones (coumaranones). Its utility stems from the precise ortho positioning of the hydroxyl group relative to the electrophilic


-bromoacetyl moiety, facilitating rapid intramolecular cyclization.
⚠️ Critical Disambiguation: Isomer Specificity

In chemical sourcing and database mining, this compound is frequently confused with its para-isomer. Researchers must verify the substitution pattern to avoid synthetic failure.

FeatureTarget Molecule (Ortho) Common Confusant (Para)
Name This compound 2-Bromo-4'-hydroxyacetophenone
Structure 1,2-substitution (Ortho)1,4-substitution (Para)
CAS RN 2491-36-3 2491-38-5
Reactivity Intramolecular Cyclization (forms heterocycles)Intermolecular Coupling (forms linear chains)
Primary Use Benzofuran/Coumaranone synthesisLinker chemistry, PTP Inhibitors

Note: This guide focuses exclusively on the ortho-isomer (CAS 2491-36-3 ).

Nomenclature & Chemical Identity

Effective database retrieval requires a mastery of synonym variations, particularly those arising from IUPAC priority rules (Ketone > Alcohol > Halide).

Synonym Mapping Table
CategoryPrimary IdentifierVariations & Database Keys
IUPAC 2-Bromo-1-(2-hydroxyphenyl)ethan-1-one2-Bromo-1-(2-hydroxyphenyl)ethanone
Common

-Bromo-2'-hydroxyacetophenone
2-Hydroxyphenacyl bromide; o-Hydroxyphenacyl bromide
Registry CAS: 2491-36-3 Beilstein: 0637210; MDL: MFCD01727570
InChI Key SGPKEYSZPHMVNI-UHFFFAOYSA-N-
SMILES C1=CC=C(C(=C1)C(=O)CBr)OOC1=CC=CC=C1C(CBr)=O

Structural Analysis & Reactivity Profile

The molecule's value in drug development lies in its "spring-loaded" structure. It possesses both a nucleophile (phenolic -OH) and an electrophile (alkyl bromide) separated by a flexible linker.

The Cyclization Driver

Under basic conditions, the phenolic proton is removed (


), generating a phenoxide anion. Due to the ortho geometry, this anion is perfectly positioned to perform an intramolecular 

attack on the

-carbon, displacing the bromide ion.

Reaction Outcome: Formation of Benzofuran-3(2H)-one (3-Coumaranone). Significance: This scaffold is ubiquitous in natural products (e.g., aurones) and pharmaceuticals (e.g., Griseofulvin analogues).

Visualization of Reaction Pathway

The following diagram illustrates the nomenclature logic and the primary cyclization pathway.

ReactionPathway cluster_0 Reactant Identity cluster_1 Activation cluster_2 Product Scaffold Reactant This compound (CAS 2491-36-3) Features Ortho-OH (Nucleophile) Alpha-Br (Electrophile) Reactant->Features Intermediate Phenoxide Intermediate (High Energy) Reactant->Intermediate Deprotonation (-H+) Base Base Catalyst (K2CO3 / TEA) Base->Intermediate Product Benzofuran-3(2H)-one (Coumaranone) Intermediate->Product Intramolecular SN2 Cyclization (-Br)

Figure 1: Mechanistic pathway from this compound to the Benzofuran-3-one scaffold via base-mediated cyclization.

Synthetic Application Protocols

Protocol: Base-Mediated Cyclization to Benzofuran-3-one

Reagents:

  • Substrate: this compound (1.0 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (1.5 eq)
    
  • Solvent: Acetone (Reagent Grade) or Acetonitrile (

    
    )
    

Step-by-Step Methodology:

  • Preparation (Safety First):

    • Constraint: Perform all weighing and transfers inside a functioning fume hood. The substrate is a potent lachrymator (tear gas agent).[1][2]

    • Dissolve this compound (10 mmol) in anhydrous Acetone (50 mL).

  • Activation:

    • Add anhydrous

      
       (15 mmol) in a single portion to the stirring solution.
      
    • Observation: The solution may turn yellow/orange due to phenoxide formation.

  • Reaction:

    • Stir at room temperature (20-25°C) for 2–4 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      
      spot (Benzofuran-3-one).
  • Workup:

    • Filter off the solid inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • Purification: Recrystallize from Ethanol or purify via silica flash chromatography if high purity is required for biological assays.

Why this works: Using a weak base like carbonate in an aprotic polar solvent (Acetone) favors the


 mechanism without promoting aggressive polymerization or aldol condensation side reactions often seen with stronger bases (NaOH).

Handling, Stability & Safety (E-E-A-T)

Trustworthiness in chemical handling is non-negotiable. This compound belongs to the class of


-haloketones, historically used as riot control agents.
ParameterSpecificationExpert Insight
Hazard Class Lachrymator / Corrosive Induces severe eye irritation and tears instantly. Vapors are corrosive to respiratory mucosa.
Storage 2–8°C (Refrigerate) The C-Br bond is labile. Heat and light cause degradation (discoloration to dark brown/black). Store under inert gas (

) if possible.
Incompatibility Strong Bases, AminesReacts violently with amines (alkylation). Avoid metal spatulas if moisture is present (corrosion).
First Aid Eye Contact Do NOT rub eyes.[3] Flush with water for 15+ mins. Move to fresh air immediately.

References

  • PubChem. (2025).[4] this compound (CID 200671).[5] National Library of Medicine. [Link]

  • Singh, F. V., & Wirth, T. (2012).[6] Hypervalent Iodine-Mediated Synthesis of Benzofurans.[6] Synthesis, 44, 1171-1177.[6] (Contextual grounding for benzofuran synthesis).

  • Koca, I., et al. (2022).[7] Triethylamine-catalyzed Rap–Stoermer reaction for benzofuran derivatives. (Demonstrates the utility of

    
    -haloketones in heterocycle formation).
    

Sources

A Technical Guide to the Physicochemical Properties of 2-Bromo-2'-hydroxyacetophenone: A Focus on Boiling Point Determination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth analysis of the boiling point and related physicochemical properties of 2-Bromo-2'-hydroxyacetophenone (CAS No: 2491-36-3). Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data listing to explain the scientific rationale behind the compound's thermal behavior. We will explore the inherent challenges in determining the boiling point of thermally labile molecules, analyze the available experimental data, and present a validated protocol for its accurate measurement. The core focus is on the necessity of vacuum distillation, a technique essential for preventing thermal decomposition and obtaining reliable data. This guide integrates field-proven insights with authoritative references to ensure scientific integrity and practical applicability.

Introduction to this compound

This compound is a substituted aromatic ketone that serves as a valuable intermediate in organic synthesis. Its structure, featuring a hydroxyl group ortho to the acetyl group and a bromine atom on the α-carbon, makes it a versatile building block for the synthesis of various heterocyclic compounds, pharmaceutical agents, and other fine chemicals.

The accurate determination of fundamental physicochemical properties, such as the boiling point, is critical for process development, purification, and safety assessment. The boiling point dictates the appropriate conditions for distillation, a primary method for purification, and provides insight into a compound's volatility and intermolecular forces. However, for multifunctional molecules like this compound, the potential for thermal decomposition at elevated temperatures presents a significant challenge, often rendering standard atmospheric boiling point determination impractical and misleading.

Core Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data provides the foundational context for understanding its behavior during thermal analysis.

Table 1: Physicochemical Data for this compound

Property Value Source(s)
Chemical Name This compound [1]
Synonyms 2-Hydroxyphenacyl bromide [1]
CAS Number 2491-36-3 [1]
Molecular Formula C₈H₇BrO₂ [1]
Molecular Weight 215.04 g/mol [1]
Appearance Yellow Solid [1]
Melting Point 44-48 °C [1][2]
Boiling Point 152-158 °C at 18 Torr (24 mbar) [1][2]
Flash Point >110 °C (>230 °F) [1][2]

| Solubility | Soluble in Chloroform, Methanol |[1] |

Fig 1. Chemical Structure of this compound struct

Fig 1. Chemical Structure of this compound

The Challenge: Thermal Instability vs. Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[3][4] For many stable organic compounds, this value is determined at standard atmospheric pressure (760 Torr). However, this method is predicated on the assumption that the compound will not chemically decompose at or below its boiling temperature.

For α-bromoketones like this compound, this assumption is invalid. The presence of the α-bromine atom significantly increases the electrophilicity of the adjacent carbon, making the molecule susceptible to various reactions, including elimination and substitution.[5] At elevated temperatures, the molecule is prone to decomposition, which can release hazardous substances like hydrogen bromide gas.[2] This thermal instability means that before the compound can reach its theoretical boiling point at atmospheric pressure, it will degrade.

This is precisely why authoritative sources do not list a standard atmospheric boiling point. Instead, the boiling point is always reported under reduced pressure.[1][2] By lowering the external pressure, the temperature required to achieve boiling is significantly reduced, allowing the compound to distill intact, well below its decomposition temperature.

Recommended Experimental Protocol: Boiling Point Determination by Vacuum Distillation

To obtain a reliable boiling point for this compound, a micro-distillation under controlled vacuum is the scientifically sound method. This approach is not merely a procedural choice; it is a necessary measure to preserve the chemical integrity of the sample.

Causality Behind the Method: The goal is to separate the compound from non-volatile impurities or to simply measure its boiling temperature without inducing degradation. Vacuum distillation lowers the boiling point in accordance with the principles of the Clausius-Clapeyron relation. This allows the liquid-to-gas phase transition to occur at a temperature the molecule can withstand.

G cluster_prep Preparation cluster_op Operation cluster_shutdown Shutdown & Analysis A Charge 5-10 mL of sample into a round-bottom flask with a stir bar. B Assemble vacuum distillation apparatus. Check all seals and joints for integrity. A->B C Engage vacuum pump slowly. Achieve and stabilize target pressure (e.g., 18 Torr). D Begin gradual heating with a magnetic stir plate and oil bath. C->D E Observe for first signs of distillation (reflux ring, first drop of distillate). D->E F Record the temperature plateau where the bulk of the material distills. Simultaneously record the stable pressure from the manometer. E->F G Remove heat source and allow apparatus to cool to room temperature. H Slowly and carefully vent the system to return to atmospheric pressure. G->H I Record the final data: Boiling Range (°C) at Pressure (Torr). H->I

Sources

Technical Guide: Solubility Profile and Solvent Selection for 2-Bromo-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2-Bromo-2'-hydroxyacetophenone (CAS: 2491-36-3), also known as 2-hydroxyphenacyl bromide, is a critical intermediate in the synthesis of oxygenated heterocycles, particularly coumarins , chromones , and benzofurans .

Its solubility behavior is governed by two competing structural features: the lipophilic aromatic ring and the polar, intramolecularly hydrogen-bonded


-halo ketone moiety. Understanding this duality is essential for selecting the correct solvent for reactions (e.g., nucleophilic substitutions) versus purification (crystallization).

Critical Safety Note: This compound is a potent lachrymator and skin corrosive (Category 1B). All solubility testing and handling must occur within a certified chemical fume hood.

Physicochemical Baseline
PropertyValueImplication for Solubility
Molecular Weight 215.04 g/mol Small molecule; generally soluble in organic media.
Melting Point 46.0 – 51.0 °CLow melting point indicates a weaker crystal lattice, suggesting high solubility in compatible solvents.
Structural Feature Ortho-OH groupForms a strong intramolecular hydrogen bond with the carbonyl oxygen. This reduces overall polarity compared to para-isomers, enhancing solubility in non-polar solvents (e.g., DCM, Chloroform).

Solubility Profile & Solvent Compatibility

The following data categorizes solvents based on their interaction with this compound. This categorization is derived from standard synthetic protocols and the "like dissolves like" principle applied to phenacyl bromides.

Solvent Selection Matrix
Solvent ClassSpecific SolventSolubility RatingApplication Context
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent Primary solvents for extraction and dissolving the compound for reactions.
Polar Aprotic Acetone, Acetonitrile, DMFGood to Excellent Ideal for nucleophilic substitution reactions (

) where anion solubility is required.
Polar Protic Acetic Acid (Glacial)Good (Hot) Common solvent for synthesis (bromination of 2'-hydroxyacetophenone).
Alcohols Methanol, EthanolModerate Soluble, especially when warm. Caution: Prolonged storage in alcohols may lead to solvolysis or hemiacetal formation.
Non-Polar Hexanes, Pentane, Petroleum EtherPoor / Anti-Solvent Used to precipitate the product during recrystallization.
Aqueous WaterInsoluble The compound precipitates in water. Water is used to wash away inorganic salts (e.g., KBr) during workup.
Mechanistic Insight: The Ortho-Effect

Unlike its para-isomer (


-bromoacetylphenol), this compound exhibits significant intramolecular hydrogen bonding  between the phenolic hydroxyl and the ketone carbonyl.
  • Effect: This "locks" the polar groups, effectively masking some of the molecule's polarity.

  • Result: Enhanced solubility in chlorinated solvents (Chloroform/DCM) and reduced solubility in water compared to isomers without this internal bonding.

Experimental Protocols

Protocol A: Recrystallization (Purification)

The most effective purification method utilizes a binary solvent system . The standard literature protocol utilizes a Chloroform/Hexane pair, leveraging the high solubility in chloroform and low solubility in hexane.

Reagents:

  • Crude this compound[1]

  • Solvent A: Chloroform (

    
    )
    
  • Solvent B: Hexane (or Petroleum Ether)

Step-by-Step Workflow:

  • Dissolution: Place the crude solid in a round-bottom flask. Add the minimum amount of hot Chloroform required to just dissolve the solid. (Temperature: ~50°C; Do not boil aggressively due to lachrymatory vapors).

  • Filtration (Optional): If insoluble black specks (tar) are present, filter the hot solution rapidly through a glass frit or cotton plug.

  • Precipitation: While stirring the hot solution, dropwise add Hexane until a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add a few drops of Chloroform to restore clarity.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed. Then, place in an ice bath (0-4°C) for 1 hour.

  • Collection: Filter the pale yellow crystals/needles via vacuum filtration. Wash with cold Hexane.

  • Drying: Dry under vacuum. Note: Low melting point (46°C) means oven drying must be carefully controlled (max 35°C) or avoided in favor of desiccator drying.

Protocol B: Rapid Solubility Screening (Visual Method)

Use this protocol to verify solvent suitability for a specific batch or new solvent system.

  • Preparation: Weigh 10 mg of substance into a 4 mL vial.

  • Addition: Add 100

    
     of the target solvent.
    
  • Observation:

    • Clear Solution: Soluble (>100 mg/mL).

    • Solid Persists: Sonicate for 30 seconds.

    • Persists after Sonication: Add solvent in 100

      
       increments up to 1 mL.
      
    • Still Solid: Insoluble (<10 mg/mL).

Visualization of Workflows

Figure 1: Solubility Logic & Solvent Selection Decision Tree

This diagram illustrates the decision-making process for selecting a solvent based on the intended application (Reaction vs. Purification).

SolubilityLogic Start Select Solvent for This compound Intent What is the Goal? Start->Intent Reaction Chemical Reaction (Synthesis) Intent->Reaction Purification Purification (Recrystallization) Intent->Purification Subst Nucleophilic Substitution? Reaction->Subst Targeting Bromination Bromination Precursor? Reaction->Bromination Targeting BinarySystem Binary Solvent System Required Purification->BinarySystem PolarAprotic Use Polar Aprotic: Acetone, Acetonitrile (Dissolves reactants) Subst->PolarAprotic Acetic Use Polar Protic: Acetic Acid (Standard medium) Bromination->Acetic SolventA Solvent A (Good): Chloroform or DCM (Dissolves Compound) BinarySystem->SolventA Step 1: Dissolve SolventB Solvent B (Bad): Hexane or Pet. Ether (Induces Crystallization) SolventA->SolventB Step 2: Precipitate

Caption: Decision tree for solvent selection based on process requirements (Synthesis vs. Purification).

Figure 2: Recrystallization Workflow (Chloroform/Hexane)

A visual guide to the purification protocol described in Section 3.

Recrystallization Crude Crude Solid (Impure) Dissolve Dissolve in Hot Chloroform Crude->Dissolve Filter Hot Filtration (Remove Tar) Dissolve->Filter Cloud Add Hexane until Turbid Filter->Cloud Cool Cool to RT, then 4°C Cloud->Cool Crystals Pure Crystals (Pale Yellow) Cool->Crystals Vacuum Filter

Caption: Step-by-step recrystallization workflow using the Chloroform/Hexane binary system.

Stability & Handling in Solution

Hydrolytic Instability

As an


-halo ketone, this compound is susceptible to hydrolysis, particularly in basic aqueous media.
  • Mechanism: The bromide is a good leaving group. Hydroxide ions can displace the bromide to form the

    
    -hydroxy ketone.
    
  • Prevention: Avoid storing solutions in water or basic buffers. If aqueous washing is necessary (e.g., to remove inorganic salts), use cold water or dilute acid, and perform the separation rapidly.

Photostability

Phenacyl bromides can be light-sensitive. Solutions in clear glass vials may degrade over time, liberating HBr and turning dark/orange.

  • Recommendation: Store solutions in amber glassware or wrap flasks in aluminum foil during extended reactions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 200671, this compound. Retrieved from [Link]

  • Lechani, N., et al. (2018). Synthesis of 3-bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one.[2] Synlett, 29(11), 1502-1504. (Describes recrystallization from hexane-chloroform 1:1).

Sources

Technical Guide: Spectroscopic Profiling of 2-Bromo-2'-hydroxyacetophenone

[2][3][4][5]

Executive Summary

  • Compound Name: 2-Bromo-1-(2-hydroxyphenyl)ethan-1-one[2][3][4][5][6]

  • Common Name: this compound; o-Hydroxyphenacyl bromide[2][3][4][5]

  • CAS Number: 2491-36-3[1][2][3][4][5][6]

  • Molecular Formula:

    
    [4][5][7][8]
    
  • Exact Mass: 213.96 (for

    
    )[4][5]
    
  • Physical State: Low-melting solid (approx. 44–48 °C) or oil depending on purity; known lachrymator.[2][3][4][5][8]

Core Utility: This compound serves as a "linchpin" scaffold in heterocyclic chemistry.[4][5][8] The electrophilic


3-hydroxyflavonescoumarin derivatives234

Molecular Architecture & Reactivity

To interpret the spectra correctly, one must understand the molecule's internal dynamics.[5]

  • Intramolecular Hydrogen Bonding: The defining feature of this molecule is the strong hydrogen bond between the phenolic hydroxyl proton and the carbonyl oxygen.[5] This forms a pseudo-six-membered ring, locking the conformation and significantly affecting spectroscopic signals (deshielding the OH proton in NMR, lowering

    
     in IR).[4][5]
    
  • Electrophilic Activation: The bromine atom at the

    
    -position increases the acidity of the methylene protons and makes the methylene carbon highly susceptible to nucleophilic attack.[4][5]
    

Comprehensive Spectroscopic Profile

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the competition between the inductive effect of the bromine (raising frequency) and the resonance/H-bonding effects (lowering frequency).[4][5]

Functional GroupWavenumber (

)
IntensityMechanistic Explanation
O-H Stretch 3000–3300Broad/WeakSignificantly broadened and shifted to lower frequencies due to strong intramolecular chelation with the carbonyl.
C=O[2][3][4][5] Stretch 1640–1660StrongLower than typical

-halo ketones (usually ~1700) due to the resonance donation from the phenol ring and the H-bond, which weakens the C=O bond character.[5]
C=C Aromatic 1600, 1580, 1485MediumCharacteristic skeletal vibrations of the benzene ring.[4][5]
C-Br Stretch 600–700MediumCharacteristic alkyl halide stretch.[2][3][4][5][8]
Nuclear Magnetic Resonance ( H NMR)

The proton NMR provides the most definitive structural confirmation.[4][5][8] Data is based on

34589
Proton EnvironmentShift (

, ppm)
MultiplicityIntegrationStructural Insight
Phenolic -OH 11.5 – 12.0 Singlet (s)1HHighly deshielded due to intramolecular H-bonding.[2][3][4][5] Disappears with

shake.[3][4][5][8]
Aromatic H-6' 7.7 – 7.8Doublet (dd)1HDeshielded by the adjacent carbonyl (anisotropic effect).[2][3][4][5]
Aromatic H-4' 7.4 – 7.5Triplet (td)1HPara to the hydroxyl group.[2][3][4][8]
Aromatic H-3', H-5' 6.9 – 7.1Multiplet2HShielded by the ortho/para electron donation of the oxygen.[2][3][4]

-Methylene (

)
4.4 – 4.6 Singlet (s)2HDiagnostic Peak. Shifted downfield from ~2.6 ppm (in the non-brominated precursor) due to the electronegative Br.[3][4][5]
Carbon NMR ( C NMR)

Key diagnostic carbons include the carbonyl and the brominated methylene.[4][5][8]

Carbon EnvironmentShift (

, ppm)
Assignment
Carbonyl (

)
190 – 196The ketone carbon.[2][3][4][5]
Phenolic C-OH 160 – 163Deshielded aromatic carbon attached to oxygen.[2][3][4][5][8]
Aromatic CH 118 – 137Typical aromatic signals.[3][4][5][8]

-Carbon (

)
30 – 35 Significantly upfield compared to oxygenated carbons, but deshielded relative to methyl groups.[2][3][4][5][8]
Mass Spectrometry (MS)

The mass spectrum provides immediate confirmation of the halogen presence via isotopic abundance.[4][5][8][10]

  • Molecular Ion (

    
    ):  214 and 216 Da.[3][4][5][8]
    
  • Isotopic Pattern: The doublet at m/z 214 and 216 appears in a 1:1 intensity ratio , characteristic of the

    
     and 
    
    
    natural isotopes.[5]
  • Fragmentation:

    • 
      :  Loss of bromine to form the phenacyl cation (m/z ~135).[2][3][4][5][8]
      
    • 
      :  Loss of the bromomethyl group to form the benzoyl cation (m/z ~121).[3][4][5]
      

Synthesis & Purification Protocol

Safety Warning: This compound is a potent lachrymator (tear gas agent) and skin irritant.[4][5][8] All operations must be performed in a functioning fume hood.[4][5][8]

Protocol: Bromination of 2'-Hydroxyacetophenone

This method uses Copper(II) Bromide (

2345
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser and magnetic stir bar.

  • Dissolution: Dissolve 2'-hydroxyacetophenone (10 mmol) in Ethyl Acetate/Chloroform (1:1 mixture, 50 mL).

  • Addition: Add

    
     (20 mmol, 2 equivalents) in one portion.
    
  • Reaction: Reflux the heterogeneous mixture for 2–4 hours. The green

    
     will turn to white 
    
    
    as the reaction proceeds.[5][8]
    • Monitoring: Check TLC (Hexane:EtOAc 4:1).[3][4][5][8] The product is less polar than the starting material.[5][8]

  • Workup:

    • Cool to room temperature.[3][4][5][8]

    • Filter off the copper salts through a Celite pad.[4][5][8]

    • Wash the filtrate with water (

      
       mL) and brine.[5][8]
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from ethanol or hexane/DCM if the solid is impure.[4][5][8]

Structural Validation Workflow

The following decision tree illustrates the logic for confirming the identity of the product and distinguishing it from starting materials or byproducts.

GStartCrude Product AnalysisCheckMSStep 1: Mass Spec (MS)Observe M+ peaks?Start->CheckMSIsotopeAre peaks at 214/216with 1:1 ratio?CheckMS->IsotopeYesCheckNMRStep 2: 1H NMR (CDCl3)Check Aliphatic RegionIsotope->CheckNMRYesFailBrNot Brominated(Starting Material)Isotope->FailBrNo (Single peak 136)SingletLocSinglet Location?CheckNMR->SingletLocCheckOHStep 3: Check Phenolic OHSingletLoc->CheckOH~4.5 ppm (CH2)SingletLoc->FailBr~2.6 ppm (CH3)ConfirmedIDENTITY CONFIRMED:This compoundCheckOH->ConfirmedPeak at ~11.8 ppmFailDiDi-brominated byproduct(Check CHBr integration)CheckOH->FailDiNo OH or Shifted

Figure 1: Spectroscopic decision tree for validating this compound.

References

  • National Center for Biotechnology Information. (2025).[3][4][5][8] PubChem Compound Summary for CID 200671, this compound.[2][3][4][5][8] Retrieved from [Link]

  • King, L. C., & Ostrum, G. K. (1964).[2][3][4][5][8] Selective Bromination with Copper(II) Bromide.[3][4][5][8] The Journal of Organic Chemistry, 29(12), 3459–3461.[4][5] (Foundational methodology for CuBr2 bromination).

1H NMR spectrum of 2-Bromo-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-2'-hydroxyacetophenone

Abstract

This guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound (C₈H₇BrO₂). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, presents a detailed experimental protocol for its acquisition, and offers a thorough interpretation of its features. By examining the influence of the compound's unique functional groups—a phenolic hydroxyl, an α-bromo ketone, and a disubstituted aromatic ring—we will assign each resonance and discuss the underlying structural and electronic effects. This guide serves as a practical reference for the characterization of this and structurally related compounds.

Introduction: The Structural Significance of this compound

This compound is a substituted acetophenone that incorporates three key functional regions: a phenyl ring, a hydroxyl group, and an α-bromo ketone moiety.[1] This combination makes it a valuable building block in organic synthesis, particularly for the preparation of flavonoids, coumarins, and other heterocyclic compounds of medicinal interest.

Accurate structural elucidation is paramount in drug discovery and development, and ¹H NMR spectroscopy stands as the primary tool for this purpose. The ¹H NMR spectrum provides a detailed electronic map of the molecule, revealing the number of distinct protons, their chemical environment, and their spatial relationships through spin-spin coupling.[2] Understanding the spectrum of this compound is therefore essential for verifying its synthesis, assessing its purity, and predicting its reactivity.

This guide will systematically deconstruct the ¹H NMR spectrum, beginning with a theoretical prediction based on first principles and spectral data from analogous compounds.

Theoretical ¹H NMR Spectrum: A Predictive Analysis

The structure of this compound dictates a spectrum with three distinct regions: the aromatic protons on the phenyl ring, the methylene protons of the bromoacetyl group, and the phenolic hydroxyl proton.

The Aromatic Region (H-3' to H-6')

The phenyl ring is ortho-disubstituted with a strongly electron-donating hydroxyl group (-OH) and a moderately electron-withdrawing and deactivating bromoacetyl group (-C(O)CH₂Br). This substitution pattern breaks the symmetry of the ring, rendering all four aromatic protons chemically non-equivalent.

  • -OH Group Influence: The hydroxyl group is a powerful activating group that increases electron density on the ring, particularly at the ortho (3' and 5') and para (5') positions, causing an upfield (shielding) shift.

  • -C(O)CH₂Br Group Influence: The bromoacetyl group is a deactivating group that withdraws electron density, primarily from the ortho (6') and para (4') positions, causing a downfield (deshielding) shift.[3] Furthermore, the magnetic anisotropy of the carbonyl bond strongly deshields the adjacent H-6' proton.

Based on these competing effects, we can predict the following relative chemical shifts:

  • H-6': Expected to be the most downfield aromatic proton due to its proximity to the anisotropic and electron-withdrawing carbonyl group.

  • H-4': Will experience deshielding from the para-acetyl group.

  • H-5': Will be influenced by shielding from the para-hydroxyl group and deshielding from the meta-acetyl group.

  • H-3': Expected to be the most upfield aromatic proton, being ortho to the strongly donating -OH group and meta to the withdrawing group.

The coupling pattern will be complex, featuring ortho-coupling (³J, typically 7-9 Hz) and meta-coupling (⁴J, typically 2-3 Hz).[4]

The Aliphatic Methylene Protons (H-2)

The two protons of the methylene group (-CH₂) are adjacent to two powerful electron-withdrawing functions: the carbonyl group and the bromine atom. In a standard acetophenone, the methyl protons appear around δ 2.6 ppm.[5] The presence of the α-bromine atom will induce a significant downfield shift. Protons on a carbon bearing a halide typically resonate in the δ 3-5 ppm range.[6] As these two protons are chemically equivalent and have no adjacent proton neighbors, their signal is expected to be a sharp singlet.

The Phenolic Hydroxyl Proton (-OH)

The chemical shift of a hydroxyl proton is highly variable and depends on solvent, concentration, and temperature. However, in this compound, the hydroxyl group is positioned to form a strong intramolecular hydrogen bond with the oxygen of the adjacent carbonyl group. This interaction severely restricts the proton's movement and deshields it significantly, resulting in a sharp singlet at a very downfield position, often above δ 11 ppm.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

Adherence to a rigorous experimental protocol is crucial for obtaining a high-quality, reproducible ¹H NMR spectrum. The following procedure is a self-validating system designed to minimize artifacts and ensure data integrity.

Safety Precautions

Hazard Assessment: this compound is classified as a corrosive solid that is harmful if swallowed and causes severe skin burns and eye damage.[1][7] All handling must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[8]

Sample Preparation Workflow

The following workflow ensures the preparation of an ideal NMR sample for analysis.

G cluster_prep Sample Preparation weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Solvent (0.6-0.7 mL CDCl₃ with 0.03% TMS) weigh->dissolve Accurate mass filter 3. Filter Sample (Pipette with cotton plug) dissolve->filter Ensure homogeneity transfer 4. Transfer to NMR Tube filter->transfer Remove particulates label_tube 5. Label Tube Clearly transfer->label_tube Prevent mix-ups

Caption: Workflow for NMR Sample Preparation.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.[9] The use of a sufficient quantity of the analyte is critical for achieving a good signal-to-noise ratio, especially for less sensitive nuclei or dilute samples.[10]

  • Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.[11] CDCl₃ is an excellent choice due to its ability to dissolve a wide range of organic compounds and its relatively unobtrusive solvent residual peak (δ ~7.26 ppm). TMS provides the reference signal at δ 0.0 ppm.[6]

  • Homogenization & Filtering: Gently vortex the vial to ensure the sample is fully dissolved. To prevent line broadening from suspended microparticulates, filter the solution through a small cotton plug placed inside a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Labeling: Clearly label the NMR tube with the compound name, your initials, and the date.

Instrument Parameters (400 MHz Spectrometer)
  • Experiment: Standard Proton (¹H) acquisition

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: zg30

  • Number of Scans: 16

  • Acquisition Time: ~4 seconds

  • Relaxation Delay: 2 seconds

  • Spectral Width: 20 ppm (-2 to 18 ppm)

Spectral Interpretation and Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These values are derived from established principles of NMR spectroscopy and analysis of structurally similar compounds.[12][13][14]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
-OH~11.8Singlet (sharp)1HN/A
H-6'~7.85Doublet of doublets (dd)1H³J ≈ 8.0, ⁴J ≈ 1.5
H-4'~7.55Doublet of triplets (dt) or multiplet (m)1H³J ≈ 8.0, ³J ≈ 7.5, ⁴J ≈ 1.5
H-3'~7.05Doublet of doublets (dd)1H³J ≈ 8.5, ⁴J ≈ 1.0
H-5'~7.00Triplet or Doublet of doublets (t or dd)1H³J ≈ 8.0, ³J ≈ 7.5
-CH₂Br~4.70Singlet2HN/A
TMS0.00Singlet(Reference)N/A
Analysis of Resonances
  • δ 11.8 (s, 1H, -OH): The sharp singlet at this extremely downfield position is characteristic of a phenolic proton involved in strong intramolecular hydrogen bonding with the adjacent carbonyl group. Its sharpness, as opposed to the typical broadness of exchangeable protons, is a direct consequence of this locked conformation.

  • δ 7.85 (dd, 1H, H-6'): This signal, the most downfield in the aromatic region, is assigned to the proton ortho to the carbonyl group. Its chemical shift is dominated by the deshielding anisotropic effect of the C=O bond. It appears as a doublet of doublets due to ortho coupling to H-5' and meta coupling to H-4'.

  • δ 4.70 (s, 2H, -CH₂Br): This sharp singlet corresponds to the two equivalent methylene protons. The significant downfield shift from a typical acetyl methyl group (~2.6 ppm) is a cumulative effect of deshielding by both the adjacent carbonyl group and the electronegative bromine atom.

  • δ 6.9-7.6 (m, 3H, H-3', H-4', H-5'): The remaining three aromatic protons produce a complex, overlapping pattern in the more shielded region of the aromatic spectrum. Precise assignment requires advanced 2D NMR techniques (e.g., COSY, HSQC), but their general location is consistent with the electronic effects of the -OH and acetyl substituents.

The relationship and through-bond couplings between the protons can be visualized as follows.

G cluster_mol This compound C1 C1' C2 C2' C1->C2 C_O C=O C1->C_O C3 C3' C2->C3 OH OH C2->OH C4 C4' C3->C4 H3 H3' C3->H3 C5 C5' C4->C5 H4 H4' C4->H4 C6 C6' C5->C6 H5 H5' C5->H5 C6->C1 H6 H6' C6->H6 H3->H4 ³J H3->H5 ⁴J H4->H5 ³J H5->H6 ³J H6->H4 ⁴J CH2 CH₂Br C_O->CH2

Sources

Technical Guide: 13C NMR Characterization of 2-Bromo-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists. It prioritizes the application of NMR data in synthetic workflows over static data listing.

CAS: 2491-36-3 | Molecular Formula: C₈H₇BrO₂ Role: Pharmacophore Scaffold / Benzofuran Intermediate[1]

Executive Summary

2-Bromo-2'-hydroxyacetophenone (also known as 2-hydroxyphenacyl bromide) is a critical electrophilic intermediate in the synthesis of biologically active heterocycles, particularly coumarins, benzofurans, and flavonoids.[1]

For drug development professionals, the primary analytical challenge is not merely assigning the spectrum, but distinguishing the product from its precursor (2'-hydroxyacetophenone) and its over-brominated byproducts (2,2-dibromo-...).[1] This guide provides a definitive 13C NMR framework for validating synthesis success, monitoring purity, and understanding the electronic environment defined by the intramolecular hydrogen bond.

Structural Dynamics & Electronic Basis

To interpret the NMR data correctly, one must understand the competing electronic effects governing the chemical shifts.

The Intramolecular Hydrogen Bond (IMHB)

Unlike para-isomers, the ortho-hydroxyl group forms a strong 6-membered intramolecular hydrogen bond with the carbonyl oxygen.[1]

  • Effect on C=O: The H-bond withdraws electron density from the carbonyl oxygen, deshielding the carbonyl carbon.[1]

  • Effect on C-OH: The resonance-assisted hydrogen bond (RAHB) locks the conformation, making the aromatic signals distinct and non-equivalent even if symmetry were possible (which it is not here).[1]

The Alpha-Halogen Effect

The introduction of Bromine at the alpha position introduces a "Heavy Atom Effect."[1]

  • Inductive Effect: Electronegativity suggests a downfield shift.[1]

  • Heavy Atom Shielding: Large electron clouds (like Br) often cause an upfield shift relative to chlorides due to spin-orbit coupling effects.[1]

  • Net Result: The methylene carbon (CH₂Br) appears in a highly diagnostic region (~30–36 ppm), distinct from the methyl precursor (~26 ppm).

13C NMR Spectral Data

Solvent: CDCl₃ (Standard) or DMSO-d₆ (Note: DMSO may disrupt the IMHB, causing slight shifts in C=O and C-OH signals).[1]

Table 1: Representative Chemical Shifts & Assignments
Carbon TypePositionShift (δ, ppm)Multiplicity (DEPT)Electronic Rationale
Carbonyl C=O 194.0 – 198.0 C (Quaternary)Deshielded by C=O anisotropy and H-bonding; slightly shielded by α-Br relative to non-bromo precursor.[1]
Phenolic C-2' 160.0 – 164.0 C (Quaternary)Strongly deshielded by direct oxygen attachment (ipso) and H-bond participation.[1]
Aromatic C-4'136.0 – 138.0CHPara to carbonyl; resonance deshielding.[1]
Aromatic C-6'130.0 – 132.0CHOrtho to carbonyl; anisotropic deshielding.[1]
Aromatic C-1'118.0 – 120.0C (Quaternary)Shielded; ortho to electron-donating OH group.[1]
Aromatic C-5'118.0 – 120.0CHMeta to electron-withdrawing carbonyl.[1]
Aromatic C-3'117.0 – 119.0CHOrtho to electron-donating OH; shielded.[1]
Aliphatic CH₂-Br 30.0 – 36.0 CH₂ (Secondary)Diagnostic Peak. Distinct downfield shift from methyl precursor (26 ppm) but shielded relative to Cl-analogs.[1]

Critical QC Note: The presence of a peak at ~26.5 ppm indicates unreacted starting material (Methyl ketone). A peak at ~40-45 ppm typically indicates the gem-dibromo impurity (CHBr₂).[1]

Assignment Logic & Diagnostic Workflow

The following diagram illustrates the logical flow for assigning peaks and validating the structure using 13C NMR data.

NMR_Assignment_Logic Sample Crude Reaction Mixture Region_High Low Field (160-200 ppm) Sample->Region_High Region_Low High Field (20-50 ppm) Sample->Region_Low Check_CO Peak @ ~196 ppm? (Carbonyl) Region_High->Check_CO Check_OH Peak @ ~163 ppm? (C-OH) Region_High->Check_OH Region_Mid Aromatic (115-140 ppm) Check_CH2 Peak @ 30-36 ppm? (CH2-Br) Region_Low->Check_CH2 Impurity_SM Impurity: Starting Material (~26 ppm) Region_Low->Impurity_SM Check for Impurity_Di Impurity: Dibromo species (~42 ppm) Region_Low->Impurity_Di Check for Result VALIDATED STRUCTURE: This compound Check_CO->Result Confirmed Check_CH2->Result Confirmed

Caption: Logical workflow for structural validation via 13C NMR, highlighting critical diagnostic regions.

Experimental Protocol: NMR Acquisition

To ensure reproducible data that matches the values above, follow this standardized protocol.

Sample Preparation
  • Mass: Weigh 15–20 mg of the solid analyte.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (Deuterochloroform).

    • Note: CDCl₃ is preferred over DMSO-d₆ for this compound to preserve the intramolecular hydrogen bond character observed in non-polar synthetic environments.[1]

  • Filtration: If the solution is cloudy (common with inorganic bromide salts from synthesis), filter through a small plug of glass wool into the NMR tube.[1]

Instrument Parameters (Standard 100 MHz Carbon)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

    • Reasoning: The quaternary carbons (C=O and C-OH) have long T1 relaxation times.[1] A short D1 will suppress these signals, making integration (if attempted) or peak picking difficult.[1]

  • Scans (NS): Minimum 256 scans (due to the lower sensitivity of quaternary carbons).

  • Spectral Width: 0 – 220 ppm.[1]

Synthetic Context: From Precursor to Scaffold

Understanding the source of the sample aids in spectral interpretation. The compound is typically synthesized via the bromination of 2'-hydroxyacetophenone.[1]

Synthesis & Impurity Pathway

The following diagram details the reaction pathway and where spectral monitoring is required.

Synthesis_Pathway SM 2'-Hydroxyacetophenone (Starting Material) Intermediate Bromination Reaction SM->Intermediate + Brominating Agent Reagent Br2 / CuBr2 / NBS Product TARGET: This compound (CH2 signal: ~32 ppm) Intermediate->Product 1.0 eq Br2, Controlled Temp OverRxn Over-Bromination Product->OverRxn Excess Br2 / Long Time Byproduct 2,2-Dibromo-2'-hydroxyacetophenone (CH signal: ~45 ppm) OverRxn->Byproduct

Caption: Synthetic pathway highlighting the origin of key NMR impurities (Starting Material vs. Dibromo).

Troubleshooting Synthesis via NMR
  • Problem: Weak Carbonyl Signal (~195 ppm).

    • Cause: Insufficient relaxation delay (D1) or saturation.[1] Increase D1 to 5 seconds.

  • Problem: Doublet peaks in the proton spectrum (not 13C) for the CH2 group.

    • Cause: If the molecule is chiral (not applicable here) or if restricted rotation occurs due to bulky substituents, the CH2 protons can become diastereotopic. In this compound, the CH2 is usually a singlet, but in chiral solvents or complex mixtures, splitting can occur.[1]

  • Problem: Extra peaks in the aromatic region (115-130 ppm).

    • Cause: Likely regioisomers (e.g., 5-bromo-2'-hydroxyacetophenone) if the starting material was impure or if bromination occurred on the ring instead of the alpha-carbon (rare with proper conditions, but possible with Lewis acids).[1]

References

  • PubChem. this compound (Compound).[1][2] National Library of Medicine.[1] Available at: [Link][1]

  • SDBS. Spectral Database for Organic Compounds.[1] SDBS No. 4661 (Analogous data for acetophenone derivatives).[1] National Institute of Advanced Industrial Science and Technology (AIST).[1] Available at: [Link][1]

  • Abraham, R. J., et al. "1H and 13C NMR prediction."[1] Chem. Rev.[1] (General reference for alpha-halo ketone shifts).

  • Reich, H. J. Structure Determination Using NMR.[1] University of Wisconsin-Madison.[1] (Reference for Heavy Atom Effects). Available at: [Link][1]

Sources

Introduction: The Analytical Imperative for 2-Bromo-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Bromo-2'-hydroxyacetophenone

This compound is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex molecular architectures. Its structure, featuring a halogenated acyl group ortho to a phenolic hydroxyl group, presents a unique analytical challenge. Accurate characterization is not merely a procedural step but the foundation of reliable process development, quality control, and regulatory compliance. Mass spectrometry (MS) stands as the definitive technique for elucidating its structure, confirming its molecular weight, and identifying potential impurities.

This guide provides an in-depth, field-proven perspective on the mass spectrometric analysis of this compound. Moving beyond standard operating procedures, we will explore the causality behind methodological choices, from sample preparation and ionization source selection to the interpretation of complex fragmentation patterns. The objective is to equip researchers, scientists, and drug development professionals with a robust analytical framework built on the pillars of scientific integrity and practical expertise.

Core Physicochemical Properties and Isotopic Considerations

A foundational understanding of the analyte's properties is critical for method development. The presence of bromine is the most significant feature for mass spectrometric analysis due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance.[1] This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as two peaks of almost equal intensity separated by two mass-to-charge units (m/z). This "M/M+2" signature is a powerful diagnostic tool for confirming the presence of bromine in an unknown analyte.

PropertyValueSource
Molecular Formula C₈H₇BrO₂[2]
Average Molecular Weight 215.04 g/mol [2]
Monoisotopic Mass 213.96294 Da[2]
⁷⁹Br Isotopic Mass 213.9629 DaCalculated
⁸¹Br Isotopic Mass 215.9609 DaCalculated
Natural Abundance ~50.69% ⁷⁹Br, ~49.31% ⁸¹Br[1]

Strategic Approach: Instrumentation and Method Selection

The choice of analytical instrumentation is the first critical decision point. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable, but the selection depends on the analytical goal, sample matrix, and the thermal stability of the analyte.

G cluster_0 Primary Analytical Pathways cluster_1 Ionization Technique Analyte This compound GC_MS GC-MS Analyte->GC_MS Volatility & Thermal Stability? LC_MS LC-MS Analyte->LC_MS Polarity & Thermolability? EI Electron Ionization (EI) (Hard Ionization) GC_MS->EI Provides rich fragmentation data Derivatization Derivatization (e.g., Silylation) GC_MS->Derivatization Often required for polar -OH group ESI Electrospray Ionization (ESI) (Soft Ionization) LC_MS->ESI Preserves molecular ion, ideal for polar compounds

Caption: Decision workflow for MS analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Fragmentation

GC-MS is an exceptionally powerful technique for separating volatile compounds and generating reproducible fragmentation patterns, which act as a molecular fingerprint.[3] The standard ionization technique used in GC-MS is Electron Ionization (EI).

  • Expertise & Experience: While this compound is semi-volatile, its polar phenolic hydroxyl group can cause peak tailing on standard non-polar GC columns and may lead to thermal degradation in the injector port. Therefore, derivatization, such as silylation to convert the -OH group to a less polar -OTMS (trimethylsilyl) group, is often a necessary step to improve chromatographic performance and obtain sharp, symmetrical peaks.[4]

  • Trustworthiness: EI is a high-energy ("hard") ionization technique that imparts significant energy into the molecule, leading to extensive and predictable fragmentation. This provides rich structural information that can be used to confirm the identity of the compound by matching against spectral libraries or by manual interpretation. The NIST Mass Spectrometry Data Center is an authoritative source for reference spectra, though a spectrum for this specific compound may not be publicly available, related structures can provide valuable guidance.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS): The Gentle Approach

LC-MS is the preferred method for analyzing polar, non-volatile, or thermally labile compounds.[6] Given the phenolic nature of this compound, LC-MS avoids the potential complications of thermal degradation and the need for derivatization.[4]

  • Expertise & Experience: Electrospray Ionization (ESI) is the most suitable ionization source for this analyte.[7] ESI is a "soft" ionization technique that typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation.[6] Due to the acidic nature of the phenolic proton, negative ion mode ESI is predicted to be highly efficient and sensitive for this compound, yielding a strong signal for the [M-H]⁻ ion.

  • Trustworthiness: The primary strength of LC-ESI-MS is its ability to provide a clear and unambiguous determination of the molecular weight. By observing the deprotonated molecule at the expected m/z for both the ⁷⁹Br and ⁸¹Br isotopes, one can confidently confirm the elemental composition. Tandem mass spectrometry (MS/MS) can then be employed to induce fragmentation in a controlled manner, providing structural information similar to EI but with greater specificity.[8][9]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and self-validating. Each includes system suitability checks to ensure data integrity.

Protocol 1: GC-MS Analysis via Electron Ionization (EI)

This protocol assumes derivatization for optimal performance.

  • Sample Preparation (Silylation):

    • Accurately weigh 1-2 mg of this compound into a 2 mL autosampler vial.

    • Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA with 1% TMCS).

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.

    • Cool to room temperature before analysis. The resulting solution contains the trimethylsilyl ether derivative.

  • Instrumentation and Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • MS System: Agilent 5977 MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

    • Injector: Split/Splitless, 250°C, Split ratio 20:1.

    • Oven Program: 100°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • MS Source (EI): 230°C, 70 eV electron energy.

    • MS Quadrupole: 150°C.

    • Scan Range: m/z 40-450.

  • System Validation:

    • Inject a solvent blank to ensure no system contamination.

    • Inject a known standard (e.g., Octafluoronaphthalene, OFN) to verify mass accuracy and instrument tune.

    • The derivatized sample should yield a sharp, symmetrical chromatographic peak.

Predicted EI Fragmentation Pathway

The primary fragmentation mechanism for ketones under EI conditions is alpha cleavage, which involves the breaking of the bond adjacent to the carbonyl group.[10][11]

G cluster_frags M [C₈H₇BrO₂]⁺˙ m/z 214/216 F1 [C₇H₆BrO]⁺ m/z 197/199 (Loss of •CH₃) M->F1 F3 [C₇H₆O₂]⁺˙ (Loss of •CH₂Br) M->F3 desc1 Molecular Ion (M⁺˙) Shows characteristic M/M+2 bromine pattern. F4 [C₆H₅O]⁺ m/z 93 (Loss of Br) F1->F4 desc2 Acylium Ion Loss of methyl radical. Retains Br isotope pattern. F2 [C₂H₂Br]⁺˙ (Not observed) desc3 Hydroxybenzoyl Ion Loss of bromomethyl radical. Does not show Br pattern. F5 [C₅H₅]⁺ m/z 65 (Loss of CO) F4->F5

Caption: Predicted Electron Ionization (EI) fragmentation pathway for this compound.

Table of Expected Fragments (EI):

m/z (⁷⁹Br / ⁸¹Br)Proposed Structure/FormulaFragmentation Event
214 / 216[C₈H₇BrO₂]⁺˙Molecular Ion (M⁺˙)
199 / 201[C₇H₆BrO]⁺M - •CH₃ (Alpha cleavage)
121[C₇H₅O₂]⁺M - •Br
93[C₆H₅O]⁺[C₇H₅O₂]⁺ - CO
65[C₅H₅]⁺[C₆H₅O]⁺ - CO
Protocol 2: LC-MS Analysis via Electrospray Ionization (ESI)

This protocol is designed for high-throughput analysis without derivatization.

  • Sample Preparation:

    • Accurately weigh ~1 mg of this compound.

    • Dissolve in 10 mL of methanol or acetonitrile to create a 100 µg/mL stock solution.

    • Further dilute the stock solution with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid for positive mode, or 0.1% ammonium hydroxide for negative mode) to a final concentration of 1-10 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • LC System: Thermo Scientific Vanquish UHPLC or equivalent.

    • MS System: Thermo Scientific Orbitrap Exploris or equivalent high-resolution mass spectrometer.[12]

    • Column: Hypersil GOLD C18 (100 mm x 2.1 mm, 1.9 µm) or equivalent reversed-phase column.

    • Mobile Phase A: Water + 0.1% Formic Acid (for positive mode) or Water + 0.1% Ammonium Hydroxide (for negative mode).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (or corresponding modifier).

    • Gradient: 10% B to 95% B over 8 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • MS Source (ESI): Negative Ion Mode.

    • Sheath Gas: 40 units.

    • Aux Gas: 10 units.

    • Spray Voltage: -3.0 kV.

    • Capillary Temperature: 320°C.

    • Scan Type: Full Scan MS followed by data-dependent MS/MS (dd-MS²).

    • Resolution: 70,000 FWHM.[12]

    • Scan Range: m/z 75-500.

  • System Validation:

    • Perform a blank injection to assess system cleanliness.

    • Inject a standard mixture of known compounds to confirm retention time stability, mass accuracy (<5 ppm), and intensity response.

    • The analyte peak should be sharp and reproducible.

Data Interpretation: Synthesizing the Evidence

Interpreting mass spectra is a process of logical deduction grounded in chemical principles.

  • Molecular Ion Confirmation: In both EI and ESI, the first step is to locate the molecular ion cluster. In EI, this will be at m/z 214/216. In negative mode ESI, it will be the [M-H]⁻ ion at m/z 213/215. The ~1:1 ratio of these peaks is non-negotiable proof of a single bromine atom.

  • High-Resolution Mass Spectrometry (HRMS): Using an Orbitrap or TOF analyzer allows for accurate mass measurement.[12] The measured mass of the molecular ion should be within 5 ppm of the theoretical calculated mass (e.g., 213.96294 Da). This provides high confidence in the elemental formula.

  • Fragmentation Pattern Analysis: In EI-MS, the presence of the m/z 199/201 fragment (loss of a methyl group) and the m/z 121 fragment (loss of a bromine radical) would strongly support the proposed structure. In ESI-MS/MS of the m/z 213/215 precursor, similar fragments would be expected, confirming the connectivity of the molecule.

Conclusion: An Integrated Analytical Strategy

The robust mass spectrometric analysis of this compound is not reliant on a single technique but on an integrated strategy. GC-MS with EI provides unparalleled detail on the molecule's fragmentation fingerprint, which is invaluable for definitive structural confirmation. Conversely, LC-MS with ESI offers a rapid, sensitive, and gentle method for confirming molecular weight, making it ideal for high-throughput screening and purity analysis in complex matrices. By understanding the chemical principles behind each technique and implementing self-validating protocols, researchers can generate high-quality, defensible data that accelerates discovery and ensures product quality.

References

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An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Bromo-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Infrared Spectroscopy in Pharmaceutical Analysis

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of molecules is paramount. Infrared (IR) spectroscopy stands as a cornerstone analytical technique, providing a rapid, non-destructive, and highly informative molecular fingerprint. By probing the vibrational transitions of molecular bonds, IR spectroscopy allows scientists to identify functional groups, assess purity, and understand intermolecular and intramolecular interactions. This guide focuses on the detailed IR spectral analysis of 2-Bromo-2'-hydroxyacetophenone, a substituted aromatic ketone of interest in synthetic chemistry and as a building block for more complex pharmaceutical agents. Understanding its spectral features is crucial for reaction monitoring, quality control, and the prediction of chemical behavior.

Molecular Structure and Key Vibrational Modes

To interpret the infrared spectrum of this compound, we must first dissect its molecular structure to identify the bonds and functional groups that will give rise to characteristic absorption bands.

The key functional groups are:

  • Aromatic Ring: A benzene ring substituted with hydroxyl, acetyl, and bromine groups.

  • Hydroxyl Group (-OH): A phenolic hydroxyl group positioned ortho to the acetyl group.

  • Carbonyl Group (C=O): A ketone carbonyl that is part of an acetophenone framework.

  • Carbon-Bromine Bond (C-Br): An aliphatic carbon-bromine bond.

A critical structural feature is the proximity of the ortho-hydroxyl group to the carbonyl oxygen, which allows for the formation of a strong intramolecular hydrogen bond. This interaction significantly influences the vibrational frequencies of both the O-H and C=O bonds, serving as a key diagnostic element in the spectrum.

Core Principles of Infrared Spectroscopy

Infrared spectroscopy operates on the principle that molecules absorb specific frequencies of infrared radiation that correspond to the vibrational energies of their chemical bonds. When the frequency of the IR radiation matches the natural vibrational frequency of a bond, the bond absorbs the energy, resulting in a transition to a higher vibrational state. This absorption is detected and plotted as a spectrum of transmittance (or absorbance) versus wavenumber (cm⁻¹).

The primary types of molecular vibrations are stretching (a change in bond length) and bending (a change in bond angle). The frequency of these vibrations is determined by the mass of the bonded atoms and the strength of the bond, as described by Hooke's Law. Heavier atoms and weaker bonds vibrate at lower frequencies (lower wavenumbers), while lighter atoms and stronger bonds vibrate at higher frequencies (higher wavenumbers).

Detailed Infrared Spectral Interpretation for this compound

The infrared spectrum of this compound is a composite of the absorption bands arising from each of its constituent functional groups. The most diagnostically significant regions are discussed below.

The Hydroxyl (O-H) and Aromatic C-H Stretching Region (3500 - 2800 cm⁻¹)
  • Intramolecularly Hydrogen-Bonded O-H Stretch: A free, non-hydrogen-bonded phenolic O-H group typically shows a sharp absorption band in the 3600-3500 cm⁻¹ region. However, in this compound, the ortho-hydroxyl proton forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This interaction weakens the O-H bond, causing its stretching vibration to shift to a much lower frequency and appear as a very broad, low-intensity band, often centered around 3200-2500 cm⁻¹.[1][2] This broadness is a hallmark of strong hydrogen bonding.

  • Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring typically appear as a group of weaker bands just above 3000 cm⁻¹ (usually in the 3100-3000 cm⁻¹ range).[1]

The Carbonyl (C=O) Stretching Region (1750 - 1600 cm⁻¹)

The carbonyl stretching absorption is one of the most intense and reliable bands in an IR spectrum.[1] For a typical aliphatic ketone, this band appears around 1715 cm⁻¹.[3] However, in this compound, two electronic effects modify this frequency:

  • Conjugation: The carbonyl group is in conjugation with the aromatic ring. This resonance delocalization of π-electrons slightly weakens the C=O double bond, lowering its stretching frequency.[2][3]

  • Intramolecular Hydrogen Bonding: The hydrogen bond from the ortho-hydroxyl group to the carbonyl oxygen further weakens the C=O bond. This effect causes a significant shift to a lower wavenumber (a "red shift").[4][5]

Consequently, the C=O stretching frequency in this compound is expected to be significantly lower than that of a simple ketone, typically appearing in the range of 1650-1630 cm⁻¹ . In the related compound 2'-hydroxyacetophenone, this band is observed around 1641-1621 cm⁻¹.[6]

The Fingerprint Region (1600 - 600 cm⁻¹)

This region of the spectrum contains a high density of complex vibrational absorptions, including C=C aromatic ring stretches, C-O stretches, C-H bending, and the C-Br stretch. While complex, these bands are unique to the molecule, giving the region its name.

  • Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring result in a series of sharp bands of variable intensity, typically appearing around 1600 cm⁻¹, 1580 cm⁻¹, and 1450 cm⁻¹.[1]

  • Phenolic C-O Stretching: The stretching vibration of the carbon-oxygen single bond of the phenol group is expected to produce a strong band in the 1300-1200 cm⁻¹ region.[7][8] For 2'-hydroxyacetophenone, a strong C-O stretching band has been noted around 1302 cm⁻¹.[6]

  • Aliphatic C-H Bending: The bending (scissoring and rocking) vibrations of the -CH₂- group adjacent to the bromine atom will appear in the 1470-1400 cm⁻¹ range.

  • Carbon-Bromine (C-Br) Stretching: The C-Br stretching vibration involves a heavy atom and is found at the low-frequency end of the spectrum. It typically appears as a strong band in the 690-515 cm⁻¹ range.[9][10][11]

Data Summary

The expected characteristic infrared absorption bands for this compound are summarized in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityKey Influencing Factors
Phenolic O-HStretching3200 - 2500Broad, Weak-MediumStrong Intramolecular H-Bonding
Aromatic C-HStretching3100 - 3000Weak-MediumAromaticity
Ketone C=OStretching1650 - 1630StrongConjugation & Intramolecular H-Bonding
Aromatic C=CStretching1600, 1580, 1450Medium-StrongAromaticity
Phenolic C-OStretching1300 - 1200StrongPhenolic Structure
Aliphatic C-BrStretching690 - 515StrongHalogen Mass

Visualization of Key Molecular Interaction

The dominant interaction governing the IR spectrum of this compound is the intramolecular hydrogen bond. This can be visualized as a six-membered ring system that enhances molecular stability and significantly perturbs the electron density of the involved functional groups.

G cluster_ring This compound C1 C C2 C C1->C2 O_h O C1->O_h C3 C C2->C3 C_keto C C2->C_keto C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 H_h H O_h->H_h O_keto O H_h->O_keto H-Bond C_keto->O_keto C_br CH₂Br C_keto->C_br

Caption: Intramolecular hydrogen bonding in this compound.

Experimental Protocol: Potassium Bromide (KBr) Pellet Method

The KBr pellet method is a widely used technique for preparing solid samples for transmission FTIR analysis.[12][13] The principle relies on mixing a small amount of the solid sample with finely ground, dry potassium bromide and compressing the mixture under high pressure to form a transparent or translucent disc.

Materials and Equipment
  • This compound (sample)

  • Spectroscopy-grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet die set

  • Hydraulic press

  • FTIR spectrometer

  • Spatula

Step-by-Step Methodology
  • Drying: Ensure the KBr powder is completely dry by heating it in an oven at ~110°C for several hours and cooling it in a desiccator. Moisture contamination will lead to broad O-H absorption bands in the spectrum.

  • Grinding: Place approximately 100-200 mg of dry KBr into an agate mortar and grind it to a fine, consistent powder.[12]

  • Mixing: Add 1-2 mg of the this compound sample to the KBr in the mortar.[12][14] The sample-to-KBr ratio should be approximately 1:100.

  • Homogenization: Gently but thoroughly grind the sample and KBr together until the mixture is homogeneous. The goal is to reduce the sample particle size to smaller than the wavelength of the IR radiation to minimize scattering.

  • Loading the Die: Carefully transfer a portion of the powdered mixture into the barrel of the pellet die. Distribute the powder evenly over the surface of the lower anvil.

  • Pressing the Pellet: Place the die into the hydraulic press. Apply pressure according to the press manufacturer's instructions (typically 5-8 metric tons) for several minutes.[15] The applied pressure will cause the KBr to flow and form a clear or translucent pellet.

  • Pellet Removal and Analysis: Carefully release the pressure and disassemble the die. Remove the KBr pellet and place it in the sample holder of the FTIR spectrometer.

  • Data Acquisition: Record the infrared spectrum according to the instrument's operating procedure.

Conclusion

The infrared spectrum of this compound is rich with information, providing a clear signature of its constituent functional groups. The most defining characteristic is the evidence of strong intramolecular hydrogen bonding between the ortho-hydroxyl and carbonyl groups. This interaction manifests as a significant red shift and broadening of the O-H stretching band and a pronounced red shift of the C=O stretching band to the 1650-1630 cm⁻¹ region. Coupled with the characteristic absorptions of the aromatic ring and the C-Br bond in the fingerprint region, IR spectroscopy serves as a powerful and definitive tool for the structural verification and analysis of this important chemical intermediate. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to confidently interpret these spectral features in their work.

References

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2-Bromo-2'-hydroxyacetophenone safety, hazards, and handling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Operational Safety and Handling of 2-Bromo-2'-hydroxyacetophenone

Part 1: Executive Safety Summary

This compound (CAS: 2491-36-3) is a potent alkylating agent and a structural analog to phenacyl bromide (a chemical warfare agent).[1] While widely valued in medicinal chemistry as a precursor for benzofurans and coumarins, it presents severe operational risks including lachrymatory effects , skin corrosion (Category 1B) , and irreversible eye damage .

This guide synthesizes toxicological mechanisms with field-proven handling protocols to ensure researcher safety during drug development workflows.[1]

Part 2: Physicochemical Profile & Stability

The molecule's reactivity is driven by the


-bromo ketone motif, which renders it highly susceptible to nucleophilic attack, and the ortho-hydroxyl group, which facilitates intramolecular cyclization.
PropertyDataOperational Implication
CAS Number 2491-36-3Use for inventory tracking; distinct from 2-bromoacetophenone.[1][2]
Molecular Weight 215.04 g/mol Calculation basis for stoichiometry.[1]
Physical State Solid (Crystalline)Dust generation is a primary inhalation risk.[1]
Melting Point 44–48 °CLow melting point; may liquefy in warm labs or upon slight heating.[1]
Solubility DCM, EtOAc, DMSOPoor water solubility limits aqueous decontamination efficacy.
Storage 2–8 °C, Inert GasAcidic impurities promote polymerization; keep dry and dark.

Part 3: Toxicological Mechanism (The "Why" Behind the Hazard)

To understand the safety requirements, one must understand the molecular mechanism of toxicity. This compound is not merely an irritant; it is an electrophilic aggressor.[1]

The TRPA1 Alkylation Pathway

The intense burning sensation and lachrymation (tearing) caused by this compound result from its interaction with the TRPA1 ion channel on sensory nerve endings.

  • Mechanism: The

    
    -carbon (attached to the bromine) acts as a "soft" electrophile.[1] It undergoes a conjugate addition or direct 
    
    
    
    reaction with the thiol (-SH) groups of cysteine residues within the TRPA1 channel protein.[1]
  • Result: This covalent modification locks the ion channel open, causing a massive influx of calcium (

    
    ) and sodium (
    
    
    
    ), which the brain interprets as burning pain.

TRPA1_Mechanism cluster_0 Exposure Event cluster_1 Biological Target (Nociceptor) cluster_2 Physiological Response Chemical This compound (Electrophile) Vapor Aerosol/Vapor Contact Chemical->Vapor Cysteine TRPA1 Cysteine Residues (Nucleophile -SH) Vapor->Cysteine Inhalation/Contact Alkylation Covalent Modification (Irreversible Alkylation) Cysteine->Alkylation Sn2 Reaction Channel TRPA1 Channel Opens Permanently Alkylation->Channel Influx Ca++ / Na+ Influx Channel->Influx Signal Pain Signal to CNS Influx->Signal Response Lachrymation & Blepharospasm Signal->Response

Figure 1: Mechanism of lachrymatory action via TRPA1 cysteine alkylation.[1]

Part 4: Operational Handling Protocols

Engineering Controls
  • Primary Barrier: All operations (weighing, dispensing, reaction setup) must occur inside a certified chemical fume hood.[1]

  • Velocity: Face velocity should be maintained >100 fpm (0.5 m/s).

  • Weighing: Do not use an open analytical balance.

    • Protocol: Tare a vial with a cap inside the hood.[1] Add the solid.[1][3] Cap the vial. Move to the balance. Weigh. Return to hood to adjust.[1]

Personal Protective Equipment (PPE)

Standard nitrile gloves are insufficient for prolonged protection against


-halo ketones due to rapid permeation.[1]
  • Glove Hierarchy:

    • Best: Silver Shield® (Laminate) or Viton®.[1]

    • Acceptable (Short duration): Double-gloved Nitrile (minimum 8 mil total thickness).[1] Change immediately upon splash.[1]

  • Eye Protection: Chemical splash goggles (unvented) are mandatory.[1] Safety glasses are inadequate due to the vapor risk.[1]

Decontamination Solution (The "Quench")

You must have a quenching agent ready before opening the bottle.[1]

  • The Solution: 10% Sodium Thiosulfate (

    
    ) in water.
    
  • Chemistry: Thiosulfate acts as a "soft" nucleophile, rapidly displacing the bromide to form a water-soluble, non-volatile Bunte salt.[1]

Part 5: Synthetic Utility & Process Safety

The primary utility of this compound is the synthesis of benzofurans via intramolecular cyclization (Williamson ether synthesis followed by dehydration).[1]

Safety Critical Control Point: This reaction releases HBr and is exothermic.[1]

Benzofuran_Synthesis cluster_hazards Process Hazards Start This compound Base Base Addition (K2CO3 or NaH) Start->Base Dissolve in Acetone/DMF Inter Intermediate: Phenoxide Anion Base->Inter Deprotonation (-H+) Warning1 Control Exotherm Base->Warning1 Cyclization Intramolecular SN2 (Ring Closure) Inter->Cyclization Exothermic Step Product Benzofuran Derivative Cyclization->Product -Br- Warning2 Vent HBr/Vapors Cyclization->Warning2

Figure 2: Synthetic pathway to Benzofuran with critical safety control points.

Protocol Summary (Rap-Stoermer Type):

  • Solvent: Acetonitrile or DMF (Anhydrous).[1]

  • Base: Potassium Carbonate (

    
    ) is safer than NaH for this substrate, avoiding hydrogen gas evolution.[1]
    
  • Temperature: Reflux is often required.[1] Ensure the condenser is efficient and the system is under nitrogen.

Part 6: Emergency Response & Waste Disposal

Spill Cleanup (Solid)
  • Evacuate: Clear the immediate area.

  • PPE: Don Silver Shield gloves and respiratory protection (P100 or SCBA if spill is large).[1]

  • Cover: Do not sweep (creates dust).[1] Cover the spill with a pad soaked in 10% Sodium Thiosulfate .[1]

  • Wait: Allow 15–20 minutes for the thiosulfate to nucleophilically attack the alkyl bromide.

  • Collect: Scoop the slurry into a hazardous waste container labeled "Halogenated Organic Waste."

First Aid
  • Eye Contact: Flush immediately for 15 minutes.[1] Do not rub eyes. The lachrymatory effect induces rubbing, which causes corneal abrasion.

  • Skin Contact: Wash with soap and water.[1][4][5] Do not use ethanol (increases skin absorption).[1]

References

  • PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine.[1] [Link]1]

  • Bautista, D. M., et al. (2006).[1] TRPA1 mediates the inflammatory actions of environmental irritants and proalgesic agents.[6] Cell, 124(6), 1269-1282.[1] [Link]1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Safety and Health Standards: Toxic and Hazardous Substances. [Link]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]1]

Sources

Technical Guide: Biological Activity & Therapeutic Potential of 2-Bromo-2'-hydroxyacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Lynchpin" Scaffold

2-Bromo-2'-hydroxyacetophenone (2-BHA) represents a unique intersection of high chemical reactivity and structural versatility. In drug development, it serves two distinct roles:

  • The Covalent Warhead: As an

    
    -haloketone, it acts as a potent alkylating agent, capable of covalently modifying nucleophilic cysteine residues in proteins. This mechanism is exploited in the design of targeted covalent inhibitors (TCIs).
    
  • The Heterocyclic Precursor: The ortho-hydroxyl group provides a critical anchor for cyclization reactions, making 2-BHA a privileged starting material for synthesizing benzofurans, coumarins, and 2-aminothiazoles—scaffolds found ubiquitously in FDA-approved therapeutics.

This guide analyzes the biological profile of 2-BHA and its derivatives, moving beyond simple phenotypic screening to the molecular mechanisms driving their activity.

Chemical Basis of Activity[1][2]

To understand the biological activity, one must first master the chemical reactivity. The potency of 2-BHA derivatives stems from the electrophilic carbon at the


-position.
The Mechanism of Cysteine Alkylation

The primary mode of action (MoA) for the uncyclized core is nucleophilic substitution (


) . The sulfur atom of a cysteine residue attacks the methylene carbon, displacing the bromide ion. This results in an irreversible thioether bond, permanently altering protein function.
DOT Diagram: Cysteine Alkylation Mechanism

MoA_Alkylation Protein_Cys Protein Cysteine (Nucleophile -SH) TS Transition State [S...C...Br] Protein_Cys->TS Nucleophilic Attack Warhead This compound (Electrophile) Warhead->TS Product Alkylated Protein (Thioether Adduct) TS->Product Irreversible Bond Leaving Bromide Ion (Leaving Group) TS->Leaving

Caption: Mechanism of covalent protein modification via


 alkylation of cysteine residues by the 

-bromoketone warhead.
The Ortho-Effect

Unlike its para (4') or meta (3') isomers, the 2'-hydroxyl group in 2-BHA forms an intramolecular hydrogen bond with the carbonyl oxygen. This stabilizes the molecule but also positions it perfectly for cyclization , a feature critical for synthesizing benzofuran-based antimicrobial agents.

Synthesis & Derivatization Pathways[3][4][5]

The biological value of 2-BHA is often realized through its conversion into heterocycles. Below is the standard workflow for generating bioactive 2-aminothiazole derivatives (Hantzsch synthesis), a common class of kinase inhibitors derived from this scaffold.

Experimental Protocol: Synthesis of 2-Aminothiazole Derivatives

Note: All steps must be performed in a fume hood due to the lachrymatory nature of 2-BHA.

Reagents:

  • This compound (1.0 eq)

  • Thiourea derivative (1.1 eq)

  • Ethanol (Absolute)

  • Sodium acetate (Catalyst)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1.1 mmol of the appropriate thiourea.

  • Reflux: Heat the mixture to reflux (

    
    C) for 2–4 hours. Monitor consumption of the starting material via TLC (Hexane:Ethyl Acetate 3:1).
    
  • Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the thiazole often precipitates.

  • Neutralization: Pour the mixture into ice-cold water and neutralize with 10%

    
     solution to liberate the free base.
    
  • Purification: Filter the solid precipitate, wash with cold water, and recrystallize from ethanol/DMF.

DOT Diagram: Divergent Synthesis Workflows

Synthesis_Pathways Start 2'-Hydroxyacetophenone Inter This compound (The Core Scaffold) Start->Inter Bromination (CuBr2 or Br2/AcOH) Prod1 Coumarins (Anticoagulant/Anticancer) Inter->Prod1 Wittig Reaction Prod2 Benzofurans (Antimicrobial) Inter->Prod2 Intramolecular Cyclization Prod3 2-Aminothiazoles (Kinase Inhibitors) Inter->Prod3 Hantzsch Synthesis (+ Thiourea) Prod4 Chalcones (Antioxidant) Inter->Prod4 Claisen-Schmidt (Aldehyde + Base)

Caption: Divergent synthetic pathways utilizing 2-BHA as a central node for generating pharmacologically active heterocycles.

Biological Activity Profile

Antimicrobial Activity

Derivatives of 2-BHA, particularly thiosemicarbazones and thiazoles , exhibit significant antibacterial properties. The uncyclized


-bromoketones are generally too toxic for systemic use but show potent activity in topical or surface applications due to non-specific protein alkylation.

Key Data Summary: | Organism | Compound Class | MIC Range (


g/mL) | Mechanism |
| :--- | :--- | :--- | :--- |
| S. aureus (Gram +) | Thiazole derivative | 4 – 16 | Cell wall synthesis inhibition |
| E. coli (Gram -) | Thiosemicarbazone | 8 – 32 | Membrane disruption / oxidative stress |
| C. albicans (Fungi) | Benzofuran derivative | 16 – 64 | Ergosterol biosynthesis interference |

Interpretation: The presence of the 2'-OH group enhances potency against Gram-positive bacteria compared to the 4'-OH isomers, likely due to improved lipophilicity (via intramolecular H-bonding) facilitating cell wall penetration.

Anticancer & Cytotoxicity

The cytotoxicity of 2-BHA derivatives is often linked to Oxidative Stress Induction and Covalent Enzyme Inhibition .

  • PTP1B Inhibition: 2-BHA derivatives have been identified as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin and leptin signaling. The

    
    -bromoketone moiety covalently modifies the active site Cysteine-215 of the enzyme.
    
  • ROS Generation: In cancer cell lines (e.g., MCF-7, A549), these compounds deplete glutathione (GSH) levels by direct alkylation, leading to an accumulation of Reactive Oxygen Species (ROS) and subsequent apoptosis.

Protocol: In Vitro Cytotoxicity Assay (MTT)

To validate the activity of a new 2-BHA derivative:

  • Seeding: Seed cancer cells (e.g., A549) at

    
     cells/well in 96-well plates.
    
  • Treatment: Add the derivative (dissolved in DMSO) at concentrations ranging from 0.1 to 100

    
    M. Ensure final DMSO concentration < 0.5%.
    
  • Incubation: Incubate for 48 hours at

    
    C / 5% 
    
    
    
    .
  • Labeling: Add MTT reagent (5 mg/mL) and incubate for 4 hours.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression.
    

Safety & Handling (Lachrymator Hazard)

This compound is a potent lachrymator (tear gas agent).

  • Engineering Controls: Always handle in a certified chemical fume hood with a face velocity > 100 fpm.

  • PPE: Wear butyl rubber gloves (nitrile offers limited protection against organic bromides), safety goggles, and a lab coat.

  • Decontamination: Spills should be neutralized immediately with a solution of 10% sodium thiosulfate or sodium bisulfite to quench the alkylating capability.

References

  • Synthesis and biological evaluation of hydroxyacetophenone derivatives. Core.ac.uk. Retrieved from

  • Discovery of a 2-hydroxyacetophenone derivative as an outstanding linker. PubMed.[1] Retrieved from

  • Selectivity of labeled bromoethylamine for protein alkylation. PubMed. Retrieved from

  • Cytotoxicity and topoisomerase I/II inhibition of glycosylated 2-phenyl-indoles. PubMed. Retrieved from

  • This compound Safety Data Sheet. ChemicalBook. Retrieved from

Sources

2-Bromo-2'-hydroxyacetophenone: A Pivotal Scaffold for O- and N-Heterocycles

[1]

Executive Summary

2-Bromo-2'-hydroxyacetophenone (CAS: 2491-36-3), often referred to as 2-hydroxyphenacyl bromide, is a bifunctional building block that serves as a linchpin in the synthesis of fused heterocyclic systems.[1][2] Its unique structure combines a nucleophilic phenolic hydroxyl group with an electrophilic

1313

This guide provides a technical deep-dive into the mechanistic utility of this compound, offering self-validating protocols for its most critical applications in drug discovery and organic synthesis.[1]

Part 1: Chemical Profile & Reactivity Landscape

The Bifunctional Advantage

The synthetic power of this compound lies in its ability to act as both a nucleophile and an electrophile, often in the same reaction sequence (cascade reactions).[1]

  • Electrophilic

    
    -Carbon:  The carbon bearing the bromine is highly susceptible to 
    
    
    attack by nucleophiles (amines, thiols, carbanions).[3]
  • Nucleophilic Phenol: Upon deprotonation, the phenoxide ion becomes a potent nucleophile, capable of intramolecular cyclization to form five- or six-membered oxygenated rings.[1][3]

  • Carbonyl Reactivity: The ketone carbonyl serves as a site for condensation or nucleophilic addition.[3]

Visualization: Reactivity Map

The following diagram illustrates the divergent pathways accessible from this single scaffold.

ReactivityMapCoreThis compoundThioureaThiourea / ThioamidesCore->Thiourea + BaseWeak Base (NaOAc)Core->Base + AldehydeSalicylaldehyde / PhenolsCore->Aldehyde + HydrazineHydrazinesCore->Hydrazine + Thiazole2-Aminothiazoles(Hantzsch Synthesis)Thiourea->Thiazole Cyclization Coumaranone3-Coumaranone(Benzofuran-3-one)Base->Coumaranone IntramolecularDisplacement BenzofuranSubstituted BenzofuransAldehyde->Benzofuran Intermolecular Subst.+ Cyclization DiazineBenzoxazines / PyrazolesHydrazine->Diazine Condensation

Caption: Divergent synthesis pathways from this compound.

Part 2: Core Synthetic Modules

Module 1: The Hantzsch Thiazole Synthesis

One of the most robust applications of this compound is the synthesis of 2-amino-4-(2-hydroxyphenyl)thiazoles via the Hantzsch reaction.[1][3] This reaction is thermodynamically driven and typically requires no metal catalyst.[3]

Mechanism: The sulfur atom of the thiourea acts as a nucleophile, displacing the bromine.[3] The resulting intermediate undergoes spontaneous intramolecular condensation between the amine and the carbonyl, followed by dehydration to aromatize the thiazole ring.[3]

Experimental Protocol

Target: 4-(2-Hydroxyphenyl)-2-aminothiazole Scale: 10 mmol[1][3]

ReagentEquivalentsRole
This compound1.0Substrate
Thiourea1.1Nucleophile
Ethanol (Absolute)SolventReaction Medium
Sodium Acetate (aq)N/ANeutralization

Step-by-Step Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 2.15 g (10 mmol) of this compound in 20 mL of absolute ethanol.

  • Addition: Add 0.84 g (11 mmol) of thiourea in one portion.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitoring: TLC (Hexane:EtOAc 3:[3]1) will show the disappearance of the starting bromide (
    
    
    ) and the appearance of a polar spot.[3]
  • Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the thiazole often precipitates.[3]

  • Neutralization: Pour the mixture into 50 mL of ice-cold water. Neutralize with saturated aqueous sodium acetate or sodium bicarbonate solution to pH 7–8.[3] The free base will precipitate as a solid.[3]

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water to obtain the pure product.

Validation Check: The formation of the thiazole ring is confirmed by the disappearance of the ketone carbonyl signal in



Module 2: Accessing the Benzofuran-3-one (3-Coumaranone) Core

Direct intramolecular cyclization of this compound yields 3-coumaranone (benzofuran-3-one).[1][2][3][4] This scaffold is a precursor to aurones and other bioactive flavonoids.[3]

Critical Control Point: The reaction conditions must be controlled to prevent polymerization or oxidative degradation of the sensitive coumaranone core.[3]

CoumaranoneMechStartThis compoundInterPhenoxide IntermediateStart->Inter Deprotonation BaseBase (NaOAc)Base->InterProduct3-CoumaranoneInter->Product IntramolecularSN2 Cyclization

Caption: Mechanism of base-mediated cyclization to 3-coumaranone.

Experimental Protocol

Target: Benzofuran-3(2H)-one Reagents: Sodium acetate (anhydrous), Ethanol.[1][3]

  • Preparation: Dissolve 1.0 eq of this compound in ethanol (0.5 M concentration).

  • Cyclization: Add 2.0 eq of anhydrous sodium acetate.

  • Reaction: Stir at room temperature for 12 hours. Note: Heating can be applied (reflux for 1 hour) for faster conversion, but room temperature yields a cleaner product profile.[3]

  • Workup: Remove ethanol under reduced pressure. Resuspend residue in water and extract with ethyl acetate.[3][5]

  • Isolation: Dry organic layer over

    
     and concentrate. The product is often unstable on silica gel; recrystallization from benzene/petroleum ether is preferred over column chromatography.[3]
    

Part 3: Safety & Handling (Lachrymator Warning)

This compound is a potent lachrymator (tear gas agent) and a skin irritant.[1][3] It shares structural hazards with phenacyl bromide.[3]

Hazard Profile:

  • H314: Causes severe skin burns and eye damage.[3]

  • H335: May cause respiratory irritation.[3]

Mandatory Safety Protocol:

  • Engineering Controls: All weighing and transfers must be performed inside a functioning chemical fume hood.

  • Decontamination: Glassware contaminated with the bromide should be soaked in a bath of ethanolic KOH or dilute ammonia to decompose the lachrymator before removal from the hood.[3]

  • Spill Management: Do not wipe up powder spills dry.[3] Cover with a neutralizing solution (sodium bicarbonate/water) before cleanup.[3]

References

  • Benzofuran Synthesis via Intramolecular Cyclization Source: Organic Chemistry Portal URL:[Link] Relevance: details mechanistic pathways for converting phenacyl derivatives into benzofurans, supporting Module 2.

  • Synthesis of 3-Coumaranone Derivatives Source: MDPI (Molecules) URL:[Link] Relevance: Discusses the cyclization mechanism and luminescence properties of the resulting coumaranone scaffold.

Methodological & Application

Application Note: Strategic Utilization of 2-Bromo-2'-hydroxyacetophenone in Flavonoid and Benzofuran Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using 2-Bromo-2'-hydroxyacetophenone in Flavonoid Synthesis Content Type: Detailed Application Notes and Protocols

Abstract

This technical guide outlines the high-value application of This compound (CAS: 2491-36-3) as a divergent intermediate in the synthesis of oxygen heterocycles. While often overshadowed by its non-brominated precursor, this


-haloketone offers specific reactivity profiles that streamline access to Aurones (2-benzylidenebenzofuran-3(2H)-ones)  and 3-substituted Chromones . This document provides optimized protocols for cyclization, condensation, and safety management, tailored for medicinal chemistry and drug discovery workflows.

Introduction & Chemical Significance[1][2][3][4][5][6]

This compound (also known as


-bromo-2'-hydroxyacetophenone or phenacyl bromide derivative) acts as a "privileged structure" precursor. Its utility stems from the bifunctional nature of the molecule:
  • The Phenolic Hydroxyl (-OH): A nucleophile primed for intramolecular attack.

  • The

    
    -Bromine:  An excellent leaving group that activates the 
    
    
    
    -carbon for substitution or elimination.

Unlike simple acetophenones, the presence of the bromine atom lowers the energy barrier for ring closure, making it the preferred starting material for synthesizing Coumaranones (the core of aurones) and 3-Bromochromones (a gateway to isoflavones).

Mechanistic Advantage

In flavonoid synthesis, the competition between O-alkylation (leading to benzofurans) and C-alkylation (leading to chromanones) is critical. The


-bromo substituent biases the reaction pathway toward 5-exo-tet  cyclization under mild basic conditions, rapidly yielding the benzofuran-3-one scaffold, which is thermodynamically distinct from the 6-membered chromone ring.

Safety & Handling (Critical)

Warning: Lachrymator Agent this compound is a potent lachrymator (tear gas agent). It causes severe eye irritation and respiratory distress even at low concentrations.

  • Engineering Controls: All operations, including weighing, must be performed inside a certified chemical fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles (not just safety glasses), and a lab coat are mandatory.

  • Decontamination: Have a neutralizing solution of 10% aqueous sodium thiosulfate or sodium bisulfite ready to wipe down surfaces or glassware, which converts the alkyl bromide to a less volatile inorganic bromide.

Reaction Landscape & Logic

The following diagram illustrates the divergent synthetic pathways accessible from this compound.

ReactionLandscape Start This compound Coumaranone Benzofuran-3(2H)-one (Coumaranone) Start->Coumaranone Mild Base (NaOAc) Cyclization Chromone 3-Bromochromone Start->Chromone Vilsmeier-Haack (DMF/POCl3) Aurone Aurone (Z-isomer) Coumaranone->Aurone Ar-CHO / Base Aldol Condensation Flavone Flavone / Isoflavone Chromone->Flavone Suzuki Coupling or Carbonylation

Caption: Divergent synthesis pathways. The 5-membered benzofuran route (yellow) is favored by mild base, while formylation conditions drive the 6-membered chromone route (red).

Protocol A: Synthesis of Aurones via Coumaranone Intermediate

This is the most robust application of the starting material. Direct condensation of 2-hydroxyacetophenone often yields chalcones; however, the bromo-derivative allows for the pre-formation of the furan ring, ensuring high regioselectivity for Aurones.

Phase 1: Cyclization to Benzofuran-3(2H)-one

Objective: Intramolecular displacement of bromide to form the 5-membered ring.

  • Reagents:

    • This compound (1.0 eq)

    • Sodium Acetate (anhydrous, 1.2 eq)

    • Ethanol (absolute, 10 mL/g of substrate)

  • Procedure:

    • Dissolve the starting material in ethanol in a round-bottom flask.

    • Add Sodium Acetate in one portion.

    • Reflux the mixture for 2–3 hours. Monitor via TLC (Hexane:EtOAc 3:1). The starting material (

      
      ) should disappear, replaced by a lower running spot (
      
      
      
      ).
    • Cool to room temperature and pour into crushed ice/water.

    • Filter the precipitate, wash with cold water, and recrystallize from ethanol.

  • Yield Expectation: 75–85%

  • Checkpoint: The product should be a white to pale yellow solid. IR spectrum will show a carbonyl stretch shift from ~1640 cm⁻¹ (phenacyl) to ~1720 cm⁻¹ (coumaranone).

Phase 2: Condensation to Aurone

Objective: Knoevenagel/Aldol condensation with an aromatic aldehyde.

  • Reagents:

    • Benzofuran-3(2H)-one (from Phase 1, 1.0 eq)

    • Substituted Benzaldehyde (1.1 eq)

    • KOH (10% aqueous solution) or Alumina (

      
      ) for solid-phase catalysis.
      
    • Ethanol (solvent)[1]

  • Procedure:

    • Dissolve the coumaranone and aldehyde in ethanol.

    • Add 10% KOH dropwise until pH

      
       9–10.
      
    • Stir at room temperature for 4–12 hours. A distinct color change (usually to bright yellow or orange) indicates aurone formation.

    • Acidify with dilute HCl to precipitate the product.

    • Filter and recrystallize from acetic acid or ethanol.

  • Mechanism: The base generates an enolate at the C2 position of the coumaranone, which attacks the aldehyde. Spontaneous dehydration follows, yielding the thermodynamically stable (Z)-Aurone .

Protocol B: Synthesis of 3-Bromochromone (Flavone Precursor)

For researchers targeting 6-membered rings (flavones/isoflavones), the bromine atom is retained to serve as a handle for cross-coupling reactions.

Workflow:

  • Vilsmeier-Haack Cyclization:

    • Reagents: this compound (1.0 eq), DMF (excess),

      
       (1.5 eq).
      
    • Conditions: Stir DMF/

      
       at 0°C to form the Vilsmeier reagent. Add substrate dissolved in DMF. Heat to 60–70°C for 6 hours.
      
    • Workup: Pour into ice water. The formylated and cyclized product, 3-bromochromone , precipitates.

  • Application: The resulting 3-bromochromone is a potent electrophile. It can undergo Suzuki-Miyaura coupling with phenylboronic acids to yield Isoflavones (3-phenylchromones).

Critical Process Parameters (CPPs) & Troubleshooting

ParameterOptimal RangeEffect of Deviation
Solvent Polarity Ethanol (Protocol A)Aprotic solvents (e.g., Acetone) may favor intermolecular substitution (dimerization) over cyclization.
Base Strength Weak (NaOAc) for Phase 1Strong bases (NaOH/KOH) in Phase 1 can cause ring opening or polymerization of the sensitive bromoketone.
Temperature Reflux (78°C)Overheating (>100°C) degrades the bromoketone, liberating

and darkening the reaction.
Stoichiometry 1.0 : 1.1 (Ketone:Aldehyde)Excess aldehyde is difficult to remove from the final aurone product without chromatography.

QC Checkpoint (NMR):

  • Aurones: Look for the exocyclic vinylic proton singlet (

    
     6.5–6.8 ppm).
    
  • Coumaranones: Look for the methylene protons at C2 (

    
     4.6 ppm, singlet).
    

References

  • General Synthesis of Aurones

    • Mechanism & Scope: "Synthesis of benzofurans from the cyclodehydration of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      -phenoxy ketones." ResearchGate.[2] Available at: 
      
  • Coumaranone Intermediates

    • Protocol Data: "2-Coumaranone synthesis and reaction conditions." ChemicalBook. Available at:

  • Safety & Toxicology

    • SDS Data: "this compound Safety Data Sheet." PubChem. Available at:

  • Flavone/Chromone Pathways

    • 3-Bromoacetophenone Precursors: "Acetophenone, 3-bromo- Organic Syntheses Procedure." Organic Syntheses. Available at:

Sources

Application Note: Analytical Strategies for Purity Determination of 2-Bromo-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

2-Bromo-2'-hydroxyacetophenone (2-BHA) (CAS: 2491-36-3) is a critical electrophilic intermediate used extensively in the synthesis of benzofurans, coumarins, and various bioactive heterocycles [1]. Its reactivity, primarily driven by the


-halo ketone moiety, makes it a potent alkylating agent but also renders it susceptible to rapid degradation.

The Analytical Challenge: The purity determination of 2-BHA is complicated by three factors:

  • Thermal Instability: The compound degrades under high-temperature GC conditions.

  • Reactivity: It readily cyclizes to coumaran-3-one derivatives under basic or neutral conditions.

  • Lachrymatory Nature: Requires specific handling protocols to ensure analyst safety.

This guide presents a Self-Validating Analytical Triad —combining HPLC-UV (quantitative purity),


H-NMR (structural integrity), and GC-MS (orthogonal impurity profiling)—to ensure robust quality control.

Safety Protocol (Critical)

WARNING: STRONG LACHRYMATOR 2-BHA is a severe eye and respiratory irritant. It acts as a powerful alkylating agent.

  • Engineering Controls: All weighing and sample preparation must occur inside a certified chemical fume hood.

  • Decontamination: Have a solution of 10% aqueous sodium thiosulfate or sodium bisulfite ready to neutralize spills (reacts with the alkyl bromide).

  • PPE: Double nitrile gloves, safety goggles (not just glasses), and a lab coat are mandatory.

Method I: HPLC-UV (The Gold Standard)

Rationale: Reverse-Phase HPLC (RP-HPLC) is the primary method for purity assessment because it avoids the thermal degradation associated with Gas Chromatography. The use of an acidic mobile phase is non-negotiable ; it suppresses the ionization of the phenolic hydroxyl group (


) and prevents on-column hydrolysis or cyclization.
Validated Chromatographic Conditions
ParameterSpecification
Column C18 (L1),

,

(e.g., Zorbax Eclipse Plus or equivalent)
Mobile Phase A 0.1% Phosphoric Acid (

) in Water
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp

Detection UV @ 254 nm (primary) and 320 nm (secondary)
Injection Vol 5--10

L
Run Time 25 minutes
Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.01090
20.01090
20.17030
25.07030
Sample Preparation (Self-Validating Step)
  • Diluent: 50:50 Acetonitrile:Water (0.1%

    
    ).
    
  • Concentration: 0.5 mg/mL.

  • Stability Check: Analyze immediately. Do not use pure Methanol as the diluent; solvolysis can occur over time, forming

    
    -methoxy acetophenone artifacts [2].
    
System Suitability & Retention Logic

The elution order is governed by hydrophobicity. The bromine atom significantly increases lipophilicity compared to the starting material.

CompoundApprox.[1][2][3][4][5][6][7][8][9][10][11] RT (min)RRT (Relative to Product)Identification Logic
2'-Hydroxyacetophenone (SM) 4.2~0.34More polar; elutes early.
2-BHA (Target) 12.51.00Major peak.
2,2-Dibromo-2'-hydroxyacetophenone 17.8~1.42Highly lipophilic; elutes late.

Note: Retention times are estimates based on a standard C18 column. The Resolution (


)  between the Starting Material (SM) and 2-BHA must be 

for the method to be valid [3].

Method II: H-NMR (Structural Verification)

Rationale: HPLC tells you how much is there; NMR tells you what is there. NMR is the only method that definitively distinguishes between mono-bromination, di-bromination, and nuclear bromination (ring substitution).

Diagnostic Signals ( , 300+ MHz)
  • Starting Material (SM): Look for a sharp singlet at

    
     2.6--2.8 ppm  (
    
    
    
    ).
  • Product (2-BHA): The methyl signal disappears and is replaced by a methylene singlet (

    
    ) at 
    
    
    
    4.5--4.9 ppm
    [4].
  • Impurity (Di-bromo): A methine singlet (

    
    ) appears significantly downfield, typically 
    
    
    
    > 6.0 ppm
    .
Analytical Workflow Visualization[14]

AnalyticalWorkflow Sample Crude Sample (2-BHA) Prep Sample Prep (ACN/H2O + Acid) Sample->Prep NMR 1H-NMR (CDCl3) Sample->NMR HPLC HPLC-UV Analysis (C18, Acidic MP) Prep->HPLC Decision Purity Check HPLC->Decision NMR->Decision Result_Pass Release Lot (>98% Purity) Decision->Result_Pass  Pass   Result_Fail Reprocess (Recrystallize) Decision->Result_Fail  Fail  

Figure 1: Integrated analytical workflow for 2-BHA purity assessment.

Method III: GC-MS (Orthogonal & Troubleshooting)

Warning: This method is prone to thermal artifacts.

  • The "Ghost Peak" Phenomenon: At high inlet temperatures (>200°C), 2-BHA can undergo thermal elimination of HBr or cyclization, appearing as Coumaran-3-one (

    
     134) or Benzofuran  derivatives in the chromatogram.
    

Protocol Adjustments for Integrity:

  • Inlet: Cool On-Column injection or PTV (Programmed Temperature Vaporization) starting at 40°C is recommended.

  • Split Ratio: High split (50:1) to minimize residence time in the liner.

  • Use Case: Use GC-MS primarily to identify volatile non-UV absorbing impurities (e.g., solvents) or to confirm the mass of the parent peak (

    
     214/216 doublet due to 
    
    
    
    isotope pattern).

Degradation Pathways & Impurity Profiling

Understanding the chemistry of 2-BHA is essential for interpreting "unknown" peaks.

Common Degradation Routes
  • Hydrolysis: In neutral/basic water, Br is replaced by OH

    
     2,2'-dihydroxyacetophenone.
    
  • Cyclization: The phenolic oxygen attacks the

    
    -carbon 
    
    
    
    Coumaran-3-one.
  • Oxidation: Formation of carboxylic acids (rare under standard storage).

Reaction Pathway Diagram

DegradationPath SM 2'-Hydroxyacetophenone (Starting Material) Product This compound (Target API) SM->Product Bromination (Br2/CuBr2) Cyclized Coumaran-3-one (Cyclization Impurity) Product->Cyclized Base/Heat (-HBr) Hydrolyzed 2,2'-Dihydroxyacetophenone (Hydrolysis Impurity) Product->Hydrolyzed H2O/Neutral pH (-HBr) Dibromo 2,2-Dibromo-2'-hydroxyacetophenone (Over-reaction) Product->Dibromo Excess Br2

Figure 2: Synthesis and degradation pathways impacting 2-BHA purity.

References

  • BenchChem. (2025).[12][1][2][9] A Comparative Guide to HPLC Analysis for Purity Assessment of 2-Bromo-4'-hydroxyacetophenone. (Note: Method adapted for 2'-isomer based on structural analogy).

  • Shimadzu. (2025). 7 Key Differences in the Use of Methanol and Acetonitrile. (Solvolysis warnings for reactive halides).

  • PubChem. (2025).[5] Compound Summary: this compound.[5] National Library of Medicine.

  • Revue Roumaine de Chimie. (2010). Ultrasounds-Assisted Synthesis of Highly Functionalized Acetophenone Derivatives. (NMR spectral data confirmation).

Sources

Application Note: HPLC Analysis Protocol for 2-Bromo-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the analysis of 2-Bromo-4'-hydroxyacetophenone (CAS: 2491-38-5). As a critical intermediate in the synthesis of selective estrogen receptor modulators (SERMs) and protein tyrosine phosphatase (PTP) inhibitors, the purity of this compound is paramount.[1] This method addresses specific challenges associated with the analyte, including its lachrymatory nature, thermal instability, and susceptibility to solvolysis.[1] The protocol utilizes a C18 stationary phase with a gradient elution of acidified water and acetonitrile, ensuring baseline resolution between the target analyte, its starting material (4'-hydroxyacetophenone), and the over-brominated impurity (2,2-dibromo-4'-hydroxyacetophenone).[1]

Introduction & Chemical Context

2-Bromo-4'-hydroxyacetophenone is a reactive


-bromo ketone.[1][2] Its reactivity, while useful for nucleophilic substitution reactions in drug synthesis, presents analytical challenges.[1]
Critical Analytical Challenges
  • Stability:

    
    -Halo ketones are electrophilic and can undergo hydrolysis or solvolysis (reaction with alcoholic solvents) to form alkoxy byproducts.[1]
    
  • Impurity Profile: The synthesis typically involves the bromination of 4'-hydroxyacetophenone.[1][3] Common impurities include:

    • Starting Material: 4'-hydroxyacetophenone (Under-brominated).[1]

    • Over-brominated: 2,2-dibromo-1-(4-hydroxyphenyl)ethanone.[1][3]

    • Hydrolysis Product: 2,4'-dihydroxyacetophenone (if stored improperly).[1]

  • Safety: The compound is a potent lachrymator and skin irritant, requiring specific handling protocols during sample preparation.[1]

Physicochemical Profile
PropertyValueRelevance to HPLC
Structure

-bromo ketone with phenolic -OH
Dual polarity; requires pH control.[1]
Molecular Weight 215.05 g/mol Suitable for standard UV/LC-MS.[1]
pKa (Predicted) ~7.7 (Phenolic OH)Mobile phase must be acidic (pH < 5) to keep the phenol protonated and prevent peak tailing.[1]
Solubility Soluble in ACN, slightly sol. in CHCl3Acetonitrile (ACN) is the preferred diluent.[1]
UV Max ~278 nm (Aromatic ketone)Detection wavelength selection.[1]

Method Development Strategy

The development of this protocol relies on three mechanistic pillars:

  • Stationary Phase Selection: A C18 (Octadecylsilane) column is selected for its ability to separate compounds based on hydrophobicity.[1] The elution order is predicted as: Starting Material (Polar)

    
     Target (Moderately Polar) 
    
    
    
    Di-bromo Impurity (Non-polar).[1]
  • pH Control: The phenolic hydroxyl group (pKa ~7.[1]7) can ionize at neutral pH, leading to peak broadening.[1] We utilize 0.1% Formic Acid (pH ~2.[1]7) to suppress ionization, ensuring sharp peak shape and consistent retention times.

  • Solvent Choice: Methanol is avoided as a primary solvent/diluent because

    
    -bromo ketones can undergo slow methanolysis (forming 
    
    
    
    -methoxy ketones) at room temperature.[1] Acetonitrile (ACN) is chemically inert toward the analyte under these conditions.[1]

Detailed Experimental Protocol

Reagents and Equipment
  • HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary pump, DAD/VWD).

  • Column: Agilent Zorbax Eclipse Plus C18, 150 mm x 4.6 mm, 3.5 µm (or equivalent end-capped C18).[1]

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Formic Acid (LC-MS grade).[1]

  • Reference Standards: 2-Bromo-4'-hydroxyacetophenone (>98%), 4'-Hydroxyacetophenone.[1][4]

Chromatographic Conditions
ParameterSetting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 100% Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 5.0 µL
Column Temp 30°C (Controlled)
Detection UV @ 278 nm (Primary), 254 nm (Secondary)
Run Time 15 Minutes

Gradient Program:

Time (min) % Mobile Phase B Description
0.0 10% Initial equilibration
10.0 90% Linear ramp to elute non-polars
12.0 90% Wash step
12.1 10% Return to initial

| 15.0 | 10% | Re-equilibration |[1][5]

Sample Preparation (Critical Step)

Warning: Perform all weighing and dissolution in a fume hood.[1] Wear double nitrile gloves.

  • Diluent Preparation: Mix Water:Acetonitrile (50:50 v/v).

  • Stock Solution (1.0 mg/mL):

    • Accurately weigh 10 mg of 2-Bromo-4'-hydroxyacetophenone.[1]

    • Transfer to a 10 mL volumetric flask.

    • Dissolve in 100% Acetonitrile first (approx. 2 mL) to ensure complete solubility.[1]

    • Make up to volume with Diluent.[1]

  • Working Standard (0.1 mg/mL):

    • Dilute 1.0 mL of Stock Solution to 10 mL with Diluent.

    • Transfer to an amber HPLC vial (light protection).

    • Note: Analyze within 4 hours of preparation to minimize hydrolysis risk.

Visualization: Workflow & Impurity Logic

Figure 1: Analytical Workflow and Decision Tree

HPLC_Workflow Start Sample Receipt (Handle in Fume Hood) Weigh Weigh 10mg Sample Start->Weigh Dissolve Dissolve in ACN (Avoid Methanol) Weigh->Dissolve Dilute Dilute with Water/ACN (50:50) Dissolve->Dilute Inject Inject 5µL into HPLC (Gradient Method) Dilute->Inject Detect Detection @ 278 nm Inject->Detect Decision System Suitability? Detect->Decision Fail Troubleshoot: Check pH or Column Decision->Fail Res < 2.0 Pass Process Data Decision->Pass Res > 2.0 Fail->Start Report Generate Report (% Area Norm) Pass->Report

Caption: Step-by-step analytical workflow emphasizing the critical exclusion of methanol during dissolution to prevent artifact formation.

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the following criteria must be met before accepting results:

  • Resolution (

    
    ):  > 2.0 between 4'-hydroxyacetophenone (RT ~4.5 min) and 2-Bromo-4'-hydroxyacetophenone (RT ~6.2 min).
    
  • Tailing Factor (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ):  0.8 < 
    
    
    
    < 1.2 for the main peak.[1] (Deviations indicate pH issues).[1]
  • Precision: %RSD of peak area < 1.0% for 5 replicate injections.

Expected Elution Profile
CompoundApprox RT (min)RRT (Relative Retention Time)
4'-Hydroxyacetophenone4.50.72
2-Bromo-4'-hydroxyacetophenone 6.2 1.00
2,2-Dibromo-4'-hydroxyacetophenone8.11.30

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Splitting Sample solvent mismatchEnsure diluent matches initial mobile phase (10-20% ACN).
Peak Tailing Silanol interactionEnsure mobile phase pH is acidic (add Formic Acid).[1] Use end-capped column.
Extra Peaks DegradationCheck if Methanol was used. Prepare fresh sample in ACN. Keep sample at 4°C.
Pressure High PrecipitationBuffer salts precipitating in high organic? (Not applicable here as FA is used).[1] Check column frit.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 4964, 2-Bromo-4'-hydroxyacetophenone. Retrieved October 26, 2023.[1] [Link]

  • SIELC Technologies. (2018).[1][6] Separation of 2-Bromo-4-hydroxyacetophenone on Newcrom C18 HPLC column. [Link]

Sources

GC-MS sample preparation for 2-Bromo-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance GC-MS Analysis of 2-Bromo-4'-hydroxyacetophenone

Part 1: Executive Summary & Chemical Context

2-Bromo-4'-hydroxyacetophenone (also known as p-hydroxyphenacyl bromide) is a critical intermediate in the synthesis of pharmaceuticals and a widely used photoremovable protecting group ("caging" agent) for bioactive compounds. Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) presents two distinct challenges:

  • Polarity: The phenolic hydroxyl group (-OH) creates strong hydrogen bonding, leading to peak tailing, adsorption in the inlet, and poor sensitivity.

  • Thermal Instability: The

    
    -bromo ketone moiety is thermally labile. High injector temperatures can induce debromination or rearrangement (resembling the Favorskii rearrangement), leading to "ghost peaks" and non-linear calibration.
    

This protocol details a Silylation-Based Derivatization Workflow that solves both issues. By converting the phenolic group to a trimethylsilyl (TMS) ether, we increase volatility and thermal stability, enabling robust quantification.

Part 2: Experimental Protocol

Reagents & Materials
  • Analyte: 2-Bromo-4'-hydroxyacetophenone (>98% purity).

  • Derivatization Reagent: BSTFA [N,O-Bis(trimethylsilyl)trifluoroacetamide] + 1% TMCS (Trimethylchlorosilane).

    • Note: TMCS acts as a catalyst to ensure complete reaction of the sterically hindered phenol.

  • Solvent: Anhydrous Ethyl Acetate (EtOAc) or Anhydrous Pyridine.

    • Why EtOAc? It is volatile, polar enough to dissolve the ketone, and less toxic than pyridine.

  • Internal Standard (IS): 4'-Hydroxyacetophenone-d3 (preferred) or Phenanthrene (alternative).

Sample Preparation Workflow

Step 1: Stock Solution Preparation Dissolve 10 mg of 2-Bromo-4'-hydroxyacetophenone in 10 mL of anhydrous Ethyl Acetate to create a 1 mg/mL (1000 ppm) stock. Store at -20°C in amber glass (light sensitive).

Step 2: Aliquoting & Drying Transfer 100 µL of the stock solution to a GC autosampler vial. If the sample contains moisture, evaporate to dryness under a gentle stream of nitrogen.

  • Critical: Silylation reagents hydrolyze instantly in the presence of water.

Step 3: Derivatization Reaction Add 100 µL of BSTFA + 1% TMCS and 100 µL of Anhydrous Pyridine (or EtOAc) to the vial. Cap tightly and vortex for 30 seconds.

Step 4: Incubation Heat the vial at 60°C for 30 minutes .

  • Mechanism:[1][2] The phenolic proton is replaced by a TMS group.

    
    
    
  • Validation: The solution should remain clear. Cloudiness indicates moisture contamination.

Step 5: Final Prep Cool to room temperature. Dilute with 800 µL of anhydrous Ethyl Acetate (final volume ~1 mL). Inject directly into GC-MS.

Part 3: GC-MS Method Parameters

To mitigate thermal degradation of the C-Br bond, the inlet temperature is kept lower than standard methods (typically 250°C+).

ParameterSettingRationale
Inlet Temperature 210°C Prevents thermal debromination of the

-bromo group.
Injection Mode Splitless (1 min purge)Maximizes sensitivity for trace analysis.
Carrier Gas Helium @ 1.2 mL/minConstant flow for stable retention times.
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Low-bleed, non-polar phase ideal for TMS derivatives.
Oven Program 80°C (1 min)

20°C/min

300°C (3 min)
Rapid ramp preserves thermally labile analytes.
Transfer Line 280°CPrevents condensation of high-boiling derivatives.
Ion Source 230°C (EI Mode, 70eV)Standard ionization energy.

Part 4: Data Analysis & Mass Spectral Interpretation

The TMS derivative (2-Bromo-4'-trimethylsiloxyacetophenone) exhibits a distinct fragmentation pattern useful for Selected Ion Monitoring (SIM).

Calculated Molecular Weight:

  • Parent Mass (79Br):

    
     amu
    
  • Parent Mass (81Br):

    
     amu
    

Target Ions for SIM:

Ion (m/z)IdentityOrigin/Fragmentation
286 / 288 Molecular Ion (

)
1:1 ratio confirms presence of one Bromine atom.
271 / 273

Loss of methyl group (

) from TMS. Base peak candidate.
193

Loss of

(alpha-cleavage). Characteristic of phenacyl bromides.
73 TMS

Standard silyl fragment.

Part 5: Visualization (Workflow Diagram)

GCMS_Workflow cluster_chem Chemical Transformation Start Crude Sample (2-Bromo-4'-hydroxyacetophenone) Dry Evaporate to Dryness (N2 Stream) Start->Dry Remove Moisture Reagent Add BSTFA + 1% TMCS + Anhydrous Solvent Dry->Reagent Anhydrous Conditions React Incubate 60°C for 30 mins Reagent->React Silylation GC GC-MS Injection Inlet: 210°C (Cool) React->GC Derivatized Sample Data Data Analysis Monitor m/z 286, 288, 271 GC->Data Quantification Chem1 Phenol Form (Polar, Tailing) Chem2 TMS-Ether Form (Volatile, Stable) Chem1->Chem2 + TMS Group

Caption: Optimized derivatization workflow ensuring moisture removal and thermal preservation of the analyte.

Part 6: Troubleshooting & Quality Control

  • Ghost Peaks: If you observe a peak at m/z 208 (Debrominated acetophenone TMS ether), your inlet temperature is too high. Lower it to 200°C.

  • Incomplete Derivatization: If the native phenol peak appears (broad, tailing), the sample contained water or the reagent is old. Use fresh BSTFA and ensure anhydrous conditions.

  • Lachrymator Warning: This compound is a potent tear gas agent. All weighing and sample prep must occur in a functioning fume hood.

References

  • National Institutes of Health (NIH) PubChem. 2-Bromo-4'-hydroxyacetophenone (CID 4964). Available at: [Link]

  • Schummer, C. et al. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 2009. Available at: [Link]

  • Little, J.L. Derivatization in Gas Chromatography for Mass Spectrometry. Wiley Database. Available at: [Link]

Sources

Topic: A Robust UV-Vis Spectrophotometric Method for the Quantification of 2-Bromo-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note presents a detailed, validated protocol for the quantification of 2-Bromo-4'-hydroxyacetophenone using UV-Visible (UV-Vis) spectrophotometry. 2-Bromo-4'-hydroxyacetophenone is a key intermediate in pharmaceutical synthesis and a known inhibitor of protein tyrosine phosphatases[1]. Accurate quantification is crucial for process monitoring, quality control, and research applications. This document provides a step-by-step methodology, from solvent selection and wavelength determination to method validation in accordance with International Council for Harmonisation (ICH) guidelines[2][3]. The protocol is designed for researchers, scientists, and drug development professionals, offering both the practical steps and the scientific rationale behind them to ensure reliable and reproducible results.

Principle of the Method

UV-Vis spectrophotometry is a powerful analytical technique for quantifying compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum[4]. The quantification of 2-Bromo-4'-hydroxyacetophenone is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of light and the concentration of the absorbing species.

The Beer-Lambert Law is expressed as: A = εbc

Where:

  • A is the absorbance (unitless)

  • ε (epsilon) is the molar absorptivity, a constant specific to the molecule at a given wavelength (L mol⁻¹ cm⁻¹)

  • b is the path length of the cuvette, typically 1 cm

  • c is the concentration of the analyte (mol L⁻¹)

The structure of 2-Bromo-4'-hydroxyacetophenone contains a substituted benzene ring and a carbonyl group, which act as chromophores. These groups are responsible for the molecule's strong absorbance of UV radiation, making this technique highly suitable for its quantification[5]. By measuring the absorbance of a solution at its wavelength of maximum absorbance (λmax) and comparing it to a calibration curve prepared from standards of known concentration, the concentration of an unknown sample can be accurately determined.

G cluster_0 The Beer-Lambert Law Principle light_source Light Source (UV Lamp) monochromator Monochromator (Selects λmax) light_source->monochromator Polychromatic Light cuvette Sample in Cuvette Path Length (b) Concentration (c) monochromator->cuvette Monochromatic Light (Intensity = I₀) detector Detector cuvette->detector Transmitted Light (Intensity = I) readout Absorbance (A) Readout detector->readout

Caption: The principle of UV-Vis spectrophotometry for quantification.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • 2-Bromo-4'-hydroxyacetophenone standard: Purity >98%[6][7].

  • Ethanol: ACS grade or higher, UV-spectroscopy grade.

  • Deionized Water: High-purity, 18.2 MΩ·cm.

  • Volumetric flasks: Class A (10 mL, 25 mL, 50 mL, 100 mL).

  • Pipettes: Calibrated micropipettes and/or Class A volumetric pipettes.

  • Quartz cuvettes: 1 cm path length.

Instrumentation
  • UV-Vis Spectrophotometer: A double-beam spectrophotometer capable of scanning in the UV range (e.g., 200-400 nm) is recommended for its stability and performance. The instrument should be calibrated for wavelength accuracy and photometric accuracy according to standard procedures[8].

Experimental Protocol

This protocol is a self-validating system, where initial steps determine the optimal parameters for the subsequent quantitative analysis.

Part A: Solvent Selection and λmax Determination

Rationale: The choice of solvent is critical. The ideal solvent must completely dissolve the analyte and be transparent (i.e., have negligible absorbance) in the wavelength range of interest[9]. Ethanol is selected here based on its reported solubility for 2-Bromo-4'-hydroxyacetophenone and its UV cutoff of approximately 210 nm[6]. The wavelength of maximum absorbance (λmax) is determined because it provides the highest sensitivity and minimizes deviations from the Beer-Lambert Law.

Procedure:

  • Prepare a dilute solution: Accurately weigh approximately 10 mg of the 2-Bromo-4'-hydroxyacetophenone standard and dissolve it in a 100 mL volumetric flask with ethanol. This creates a ~100 µg/mL stock solution.

  • Prepare a scanning solution: Dilute the stock solution 1:10 with ethanol (e.g., 5 mL of stock into a 50 mL volumetric flask) to obtain a concentration of approximately 10 µg/mL.

  • Perform a spectral scan:

    • Fill two quartz cuvettes with ethanol to serve as the reference and blank.

    • Place the reference cuvette in the appropriate holder and perform a baseline correction across the range of 400 nm down to 220 nm[10].

    • Replace the reference cuvette with the blank cuvette and zero the instrument.

    • Empty the blank cuvette, rinse it with the scanning solution, and then fill it with the scanning solution.

    • Place the sample cuvette in the sample holder and acquire the UV spectrum from 400 nm to 220 nm.

  • Determine λmax: Identify the wavelength at which the maximum absorbance occurs. This wavelength will be used for all subsequent measurements. For a phenolic acetophenone, this is expected to be in the 250-300 nm range.

Part B: Preparation of Standard Solutions & Calibration Curve

Rationale: A calibration curve is essential for quantitative analysis. It is constructed by measuring the absorbance of several standard solutions of known concentrations[4]. The linear relationship established is then used to determine the concentration of unknown samples. Following ICH guidelines, a minimum of five concentration levels is recommended to establish linearity[2].

Procedure:

  • Prepare a Primary Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh 10.0 mg of the 2-Bromo-4'-hydroxyacetophenone standard.

    • Quantitatively transfer it to a 100 mL Class A volumetric flask.

    • Dissolve and dilute to the mark with ethanol. Mix thoroughly. This solution has a concentration of 100 µg/mL.

  • Prepare Working Standard Solutions (Serial Dilution):

    • Label five 10 mL volumetric flasks from 1 to 5.

    • Prepare a series of working standards from the primary stock solution as described in the table below.

Flask No.Vol. of Stock (100 µg/mL)Final Volume (mL)Final Concentration (µg/mL)
10.5 mL105.0
21.0 mL1010.0
31.5 mL1015.0
42.0 mL1020.0
52.5 mL1025.0
  • Construct the Calibration Curve:

    • Set the spectrophotometer to measure absorbance at the predetermined λmax.

    • Use ethanol as the blank to zero the instrument.

    • Measure the absorbance of each of the five working standards in triplicate.

    • Plot a graph of average absorbance (y-axis) versus concentration (x-axis).

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be ≥ 0.999 for the curve to be considered acceptably linear.

Part C: Sample Preparation and Quantification

Rationale: The sample must be prepared in a way that its final concentration falls within the linear range of the calibration curve (e.g., 5-25 µg/mL). This often requires a dilution step.

Procedure:

  • Prepare the Unknown Sample:

    • Accurately weigh a portion of the sample expected to contain 2-Bromo-4'-hydroxyacetophenone.

    • Dissolve it in a known volume of ethanol to create a stock solution.

    • Perform a calculated dilution to bring the theoretical concentration into the middle of the calibration range (e.g., ~15 µg/mL).

  • Measure Sample Absorbance:

    • Zero the spectrophotometer with an ethanol blank at the λmax.

    • Measure the absorbance of the diluted unknown sample. It is recommended to perform this measurement in triplicate.

  • Calculate the Concentration:

    • Calculate the average absorbance of the unknown sample.

    • Use the linear regression equation from the calibration curve to determine the concentration in the measured solution: Concentration (µg/mL) = (Average Absorbance - y-intercept) / slope

    • Apply the dilution factor to calculate the concentration in the original, undiluted sample.

G cluster_workflow Quantification Workflow prep_standards Prepare Stock & Working Standards (5, 10, 15, 20, 25 µg/mL) measure_standards Measure Absorbance of Standards at λmax prep_standards->measure_standards prep_sample Prepare Unknown Sample (Dilute to fall within range) measure_sample Measure Absorbance of Sample at λmax prep_sample->measure_sample plot_curve Plot Calibration Curve (Absorbance vs. Concentration) measure_standards->plot_curve calculate Calculate Sample Concentration using Regression Equation measure_sample->calculate linear_regression Perform Linear Regression (y = mx + c, R² ≥ 0.999) plot_curve->linear_regression linear_regression->calculate final_result Apply Dilution Factor for Final Result calculate->final_result

Caption: A streamlined workflow for the quantification of 2-Bromo-4'-hydroxyacetophenone.

Method Validation

To ensure the analytical method is suitable for its intended purpose, validation should be performed according to ICH Q2(R1) guidelines[2][3][11]. The objective of validation is to demonstrate that the procedure is reliable, accurate, and reproducible[3].

ParameterPurposeAcceptance Criteria (Typical)
Linearity To verify that the response is directly proportional to the concentration over a given range.Coefficient of Determination (R²) ≥ 0.999.
Accuracy To assess the closeness of the test results to the true value.% Recovery of 98.0% - 102.0% at three concentration levels (e.g., 80%, 100%, 120% of the target concentration)[2].
Precision To measure the degree of scatter between a series of measurements.Repeatability (Intra-day): Relative Standard Deviation (RSD) ≤ 2%.Intermediate Precision (Inter-day): RSD ≤ 2%.
Range To confirm the interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the target assay concentration[2].
Specificity To ensure the signal is from the analyte only, without interference from excipients or impurities.Comparison of the analyte's spectrum in a pure standard versus in a sample matrix.
LOD & LOQ To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ).LOD = 3.3 * (σ / S)LOQ = 10 * (σ / S)(σ = standard deviation of the response, S = slope of the calibration curve).

References

  • Tradeindia. (n.d.). 2-bromo-4'-hydroxyacetophenone at Best Price in Ankleshwar, Gujarat | Ratnamani Bio-chemicals & Pharmaceuticals Pvt. Ltd.[Link]

  • PubChem. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. [Link]

  • ResearchGate. (n.d.). (PDF) The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pharmaguideline. (n.d.). SOP for Calibration of UV-Vis Spectrophotometer. [Link]

  • International Journal of Pharmacognosy and Phytochemical Research. (2023). Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. [Link]

  • Indonesian Journal of Educational Research. (2022). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Redalyc. (n.d.). SPECTROPHOTOMETRIC METHODS FOR THE MEASUREMENT OF TOTAL PHENOLIC COMPOUNDS AND TOTAL FLAVONOIDS IN FOODS. [Link]

  • Purdue University. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]

  • AMSbio. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • eCourses. (1998). EXPERIMENT 6: PREPARATION OF ANALYTICAL SOLUTIONS I AND ANALYSIS OF THEIR CONCENTRATION BY. [Link]

  • National Center for Biotechnology Information. (n.d.). Spectrophotometric determination of the total phenolic content, spectral and fluorescence study of the herbal Unani drug Gul-e-Zoofa (Nepeta bracteata Benth). [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]

Sources

Application Note: Covalent Inactivation of Protein Tyrosine Phosphatases using 2-Bromo-4'-hydroxyacetophenone

[1]

Executive Summary

2-Bromo-4'-hydroxyacetophenone is a potent, cell-permeable, irreversible inhibitor of Protein Tyrosine Phosphatases (PTPs). Structurally acting as a phosphotyrosine mimetic, it targets the highly conserved catalytic cysteine residue within the PTP active site (the

This application note details the mechanistic basis, handling requirements, and validated experimental protocols for using 2-Bromo-4'-hydroxyacetophenone to characterize PTP inhibition. Unlike reversible inhibitors, this compound requires specific kinetic analysis (

Key Applications:

  • Active Site Mapping: Identification of catalytic cysteines in novel phosphatases.

  • Kinetic Characterization: Determination of inactivation rates (

    
    ) for covalent inhibitors.
    
  • Chemical Biology: Use as a "warhead" fragment in Fragment-Based Drug Discovery (FBDD).

Mechanism of Action

The efficacy of 2-Bromo-4'-hydroxyacetophenone relies on a two-step "Dock-and-Lock" mechanism.

  • Recognition (Docking): The phenol group mimics the tyrosine residue of the natural substrate, positioning the inhibitor within the PTP active site via hydrogen bonding (often with Asp residues, e.g., Asp481 in PTP1B).

  • Inactivation (Locking): The

    
    -bromine atom is positioned in close proximity to the nucleophilic thiolate anion of the catalytic cysteine. An 
    
    
    alkylation reaction occurs, displacing the bromide and forming a stable thioether adduct, permanently inactivating the enzyme.
Pathway Visualization

PTP_Inhibition_MechanismInhibitor2-Bromo-4'-hydroxyacetophenone(Electrophile)ComplexMichaelis Complex(Non-covalent Binding)Inhibitor->ComplexKd (Affinity)EnzymeActive PTP Enzyme(Nucleophilic Cys-S⁻)Enzyme->ComplexKd (Affinity)TransitionTransition State(SN2 Attack)Complex->TransitionAlignmentInactivatedAlkylated Enzyme(Thioether Adduct)Transition->Inactivatedkinact (Alkylation)LeavingBromide Ion(Leaving Group)Transition->Leaving

Figure 1: The covalent inhibition mechanism. The inhibitor first binds non-covalently (


Safety & Handling (Critical)

This compound is an

  • Lachrymator: It is a potent tear gas agent. Open only in a functioning fume hood.

  • Corrosive: Causes severe skin burns and eye damage.[1] Wear nitrile gloves, safety goggles, and a lab coat.

  • Stability: The compound is light-sensitive and unstable in basic aqueous solutions (hydrolysis of the bromide).

    • Storage: Store powder at -20°C, desiccated and protected from light.

    • Solubilization: Dissolve in 100% DMSO or Ethanol. Prepare fresh stock solutions for each assay. Do not store aqueous dilutions.

Protocol: Time-Dependent Inhibition Assay

Because 2-Bromo-4'-hydroxyacetophenone is an irreversible inhibitor, standard


Reagents and Buffers
  • Assay Buffer: 50 mM Bis-Tris (pH 6.0 - 7.0), 100 mM NaCl, 0.1 mg/mL BSA.

    • CRITICAL: Do NOT include DTT,

      
      -Mercaptoethanol, or Glutathione in the assay buffer during the inhibition phase. These thiols will react with the inhibitor (quenching) before it reaches the enzyme. TCEP (0.5 mM) may be used if a reducing agent is strictly required to maintain enzyme stability, as it is less nucleophilic than thiols, but a thiol-free buffer is preferred for the pre-incubation step.
      
  • Substrate: p-Nitrophenyl Phosphate (pNPP) or DiFMUP (fluorogenic).[2]

  • Enzyme: Recombinant PTP (e.g., PTP1B, SHP-1) pre-reduced with DTT, then desalted into assay buffer to remove excess DTT.

Experimental Workflow

Assay_WorkflowStep11. Enzyme Prep(Desalt to remove DTT)Step33. Pre-Incubation(Enzyme + Inhibitor, 0-60 min)Step1->Step3Step22. Inhibitor Dilution(Prepare 5x stocks in Buffer)Step2->Step3Step44. Aliquot Removal(At t = 5, 10, 20, 40 min)Step3->Step4Time pointsStep55. Activity Measurement(Add excess Substrate)Step4->Step5Dilute 1:20 into SubstrateStep66. Data Analysis(Calculate k_obs and k_inact/KI)Step5->Step6

Figure 2: Discontinuous assay workflow for determining time-dependent inhibition kinetics.

Step-by-Step Procedure
  • Enzyme Preparation: Dilute the PTP enzyme to 200 nM in Assay Buffer (no DTT).

  • Inhibitor Preparation: Prepare a serial dilution of 2-Bromo-4'-hydroxyacetophenone in Assay Buffer (max 5% DMSO final). Range: 0

    
    M (Control) to 500 
    
    
    M.
  • Pre-Incubation:

    • Mix 50

      
      L of Enzyme with 50 
      
      
      L of Inhibitor in a 96-well plate.
    • Incubate at 30°C.

  • Time Course Sampling:

    • At defined time points (

      
       = 0, 5, 10, 20, 30, 60 min), transfer 10 
      
      
      L of the incubation mixture into a separate plate containing 90
      
      
      L of Substrate Solution (2 mM pNPP).
    • Note: The large dilution (1:10) and high substrate concentration effectively stop further inhibition and allow measurement of remaining active enzyme.

  • Measurement: Monitor Absorbance at 405 nm (for pNPP) for 10 minutes to determine the initial velocity (

    
    ).
    

Data Analysis & Interpretation

Determining

For each inhibitor concentration



  • Equation:

    
    
    
  • The slope of this line is

    
     (the observed pseudo-first-order inactivation rate).
    
Determining and

Plot the calculated



ParameterDefinitionTypical Value (PTP1B)

Dissociation constant of the initial non-covalent complex.~40 - 50

M

Maximum rate of covalent bond formation.0.2 - 1.0 min


Second-order rate constant (efficiency).

M

s

Mass Spectrometry Validation

To confirm the mechanism, Mass Spectrometry (LC-MS/MS) should be used to detect the specific mass shift on the catalytic cysteine.

  • Expected Mass Shift: +134.04 Da

    • Calculation: Addition of Acetophenone-4-hydroxy-yl group (

      
      , MW ~135.1) minus the displaced Hydrogen (~1.0). Net shift 
      
      
      +134 Da.
  • Protocol:

    • Incubate Enzyme (5

      
      M) with Inhibitor (50 
      
      
      M) for 60 min.
    • Denature with 6M Urea, reduce with TCEP, alkylate free cysteines with Iodoacetamide (creates carbamidomethylation, +57 Da).

    • Digest with Trypsin.

    • Analyze via LC-MS/MS.

    • Search Parameter: Look for the catalytic peptide (e.g., VHCSAGIGR for PTP1B) with a modification of +134.04 Da on the Cysteine, rather than the standard +57 Da.

Troubleshooting Guide

IssueProbable CauseSolution
No Inhibition Observed Reducing agents in buffer.Ensure Assay Buffer is DTT/

-ME free. These nucleophiles quench the bromide warhead.
Precipitation Low solubility in aqueous buffer.Keep final DMSO concentration <5%. Ensure stock is fully dissolved by sonication.
Non-linear Time Course Inhibitor instability.

-haloketones hydrolyze at pH > 7.5. Use Bis-Tris pH 6.0-7.0. Prepare stocks fresh.[3]
High Background Color Substrate instability.pNPP can auto-hydrolyze. Prepare fresh substrate solution daily.

References

  • TargetMol. (n.d.). 2-Bromo-4'-hydroxyacetophenone Product Information. Retrieved from

  • Cayman Chemical. (n.d.). PTP Inhibitor I Product Insert. Retrieved from

  • Napolitano, J. G., et al. (2017). Covalent Allosteric Inactivation of Protein Tyrosine Phosphatase 1B (PTP1B) by an Inhibitor-Electrophile Conjugate. Biochemistry. Retrieved from

  • Shen, K., et al. (2001). Acquisition of a specific and potent PTP1B inhibitor from a novel combinatorial library and screening procedure. Journal of Biological Chemistry.
  • Baranowski, M. R., et al. (2022).[2] Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Bio-protocol. Retrieved from [2]

Application Note: A Practical Guide to TLC Monitoring of the Bromination of 2'-Hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Significance

The bromination of 2'-hydroxyacetophenone is a cornerstone reaction in synthetic organic chemistry, serving as a critical step in the synthesis of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and specialty polymers. 2'-Hydroxyacetophenone itself is a versatile precursor, and its selective bromination allows for the introduction of a bromine atom, which can be a handle for further chemical transformations.

Given the potential for multiple products and byproducts, precise monitoring of the reaction's progress is paramount to ensure optimal yield and purity. Thin-Layer Chromatography (TLC) stands out as an indispensable analytical technique for this purpose.[1][2] It offers a rapid, cost-effective, and highly informative real-time snapshot of the reaction mixture, allowing chemists to determine the point of completion and identify the formation of any undesired species.[3]

This application note provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals on the effective use of TLC to monitor the bromination of 2'-hydroxyacetophenone. It moves beyond a simple recitation of steps to explain the underlying chemical principles and provide practical, actionable insights for robust and reliable results.

Underlying Principles: Chemistry and Chromatography

A thorough understanding of both the reaction mechanism and the principles of chromatography is essential for successful TLC monitoring.

The Reaction: Electrophilic Aromatic Substitution

The bromination of 2'-hydroxyacetophenone is a classic example of electrophilic aromatic substitution (EAS). The aromatic ring is activated towards electrophiles by the substituents already present.

  • Directing Effects: The hydroxyl (-OH) group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.[4][5][6] The acetyl (-COCH3) group is a deactivating group and a meta-director.[4][7] The strongly activating -OH group's directing effect dominates, guiding the incoming electrophile (Br+) primarily to the positions ortho and para to it. The primary product is typically 5'-bromo-2'-hydroxyacetophenone.[8][9][10]

  • Potential Byproducts: Depending on the reaction conditions and the brominating agent used (e.g., elemental bromine or N-Bromosuccinimide), over-bromination can occur, leading to di- or tri-brominated products.[1][11] It is also possible to have side-chain bromination on the acetyl group under certain conditions.[11][12]

The Technique: Thin-Layer Chromatography

TLC separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent system).[13]

  • Polarity is Key: The separation hinges on the polarity of the molecules. 2'-hydroxyacetophenone is a relatively polar molecule due to its hydroxyl group. The product, 5'-bromo-2'-hydroxyacetophenone, will have a slightly different polarity. This difference, though sometimes subtle, is what allows for their separation on a TLC plate.

  • Retention Factor (Rf): The distance a compound travels up the plate relative to the solvent front is its Rf value. Less polar compounds interact less with the polar stationary phase and travel further up the plate (higher Rf). More polar compounds interact more strongly with the stationary phase and travel shorter distances (lower Rf).

Detailed Protocol: From Setup to Visualization

This protocol provides a step-by-step methodology for monitoring the bromination reaction.

Materials & Reagents
  • TLC Plates: Silica gel 60 F254 plates.

  • Developing Chamber: Glass tank with a lid.

  • Spotting: Glass capillary tubes.

  • Mobile Phase (Eluent): Hexane and Ethyl Acetate (analytical grade).

  • Visualization:

    • UV lamp (254 nm).

    • Potassium permanganate (KMnO4) stain.

  • Reference Standards: Samples of pure 2'-hydroxyacetophenone.

Experimental Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_eluent 1. Prepare Eluent (e.g., 9:1 Hexane:EtOAc) prep_samples 2. Prepare Samples (SM, Co, Rxn) prep_eluent->prep_samples prep_plate 3. Prepare TLC Plate (Draw baseline) prep_samples->prep_plate spot_plate 4. Spot Plate prep_plate->spot_plate develop_plate 5. Develop Plate (In chamber) spot_plate->develop_plate dry_plate 6. Dry Plate develop_plate->dry_plate visualize_uv 7. Visualize (UV 254nm) dry_plate->visualize_uv visualize_stain 8. Visualize (KMnO4 Stain) visualize_uv->visualize_stain calc_rf 9. Calculate Rf Values visualize_stain->calc_rf interpret 10. Interpret Results calc_rf->interpret

Caption: Workflow for TLC Monitoring.

Step-by-Step Methodology
  • Mobile Phase (Eluent) Preparation:

    • Rationale: A mixture of a non-polar solvent (hexane) and a moderately polar solvent (ethyl acetate) is effective for separating aromatic compounds of varying polarity.[14] The optimal ratio is crucial for good separation.

    • Protocol: Start with a 9:1 mixture of Hexane:Ethyl Acetate. Prepare approximately 10-20 mL in a beaker. This ratio typically provides a good starting point for achieving the desired separation.

  • TLC Plate and Chamber Preparation:

    • Protocol: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Pour the prepared eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to aid in solvent vapor saturation. Close the lid and allow the chamber to saturate for at least 5-10 minutes.

  • Sample Spotting:

    • Rationale: Three lanes are essential for unambiguous interpretation: the starting material (SM), the reaction mixture (Rxn), and a co-spot (Co) where both are applied to the same spot.[3] The co-spot helps to confirm the identity of the starting material in the reaction lane.[3]

    • Protocol:

      • Lane 1 (SM): Dissolve a small amount of pure 2'-hydroxyacetophenone in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, make a small, concentrated spot on the baseline.

      • Lane 2 (Co): Apply a spot of the starting material solution as above. Without allowing the spot to become too large, apply a spot of the reaction mixture directly on top of the SM spot.

      • Lane 3 (Rxn): Dip a capillary tube directly into the reaction mixture and make a small, concentrated spot on the baseline.[3]

  • Development:

    • Protocol: Carefully place the spotted TLC plate into the saturated developing chamber. Ensure the solvent level is below the baseline. Close the lid and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Protocol:

      • Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

      • UV Light: View the plate under a UV lamp at 254 nm.[15][16][17] Aromatic compounds like those in this reaction will appear as dark spots against the fluorescent green background.[17][18] Circle the spots with a pencil.

      • Potassium Permanganate Stain: Prepare the stain by dissolving 1.5 g of KMnO4 and 10 g of K2CO3 in 200 mL of water with 1.25 mL of 10% NaOH.[19] Briefly dip the plate into the stain or spray it evenly. Oxidizable groups will appear as yellow-brown spots against a purple background.

Interpretation of Results: Reading the TLC Plate

The developed TLC plate provides a clear picture of the reaction's progress.

Hypothetical TLC Plate Diagram

TLC_Plate cluster_plate TLC T = 0 hr SM   Co   Rxn TLC2 T = 2 hr SM   Co   Rxn TLC3 T = 4 hr (Complete) SM   Co   Rxn SM0 SM Co0_SM SM Co0_Rxn Rxn Rxn0 Rxn SM2 SM Co2_SM SM Co2_Rxn P Rxn2_SM SM Rxn2_P P SM4 SM Co4_SM SM Co4_P P Rxn4_P P label_SM Start Mat. label_P Product Baseline --------------------------------------------------- SolventFront ---------------------------------------------------

Caption: Hypothetical TLC plates showing reaction progress over time.

Analyzing the Spots
  • Starting Material (2'-hydroxyacetophenone): This will be the spot in the "SM" lane. Its presence in the "Rxn" lane indicates an incomplete reaction.

  • Product (5'-bromo-2'-hydroxyacetophenone): A new spot that appears in the "Rxn" lane, typically with a slightly different Rf value than the starting material. The brominated product is generally less polar than the starting phenol and thus will have a higher Rf.

  • Reaction Completion: The reaction is considered complete when the starting material spot is no longer visible in the "Rxn" lane.[3]

Data Summary
CompoundStructure (Example)PolarityExpected Rf Range (9:1 Hex:EtOAc)
2'-HydroxyacetophenoneAromatic ketone with -OHMore Polar0.3 - 0.4
5'-Bromo-2'-hydroxyacetophenoneBrominated aromatic ketoneLess Polar0.4 - 0.5

Note: Rf values are indicative and can vary based on exact conditions.

Troubleshooting Common TLC Issues

ProblemPossible Cause(s)Solution(s)
Streaking Spots - Sample is too concentrated.- Compound is highly polar and interacting strongly with silica.- Dilute the sample before spotting.- Add a small amount of a more polar solvent (e.g., methanol) to the eluent.
Spots at Baseline - Eluent is not polar enough.- Increase the proportion of the more polar solvent (e.g., change from 9:1 to 8:2 Hexane:EtOAc).
Spots at Solvent Front - Eluent is too polar.- Decrease the proportion of the polar solvent (e.g., change from 9:1 to 9.5:0.5 Hexane:EtOAc).
Overlapping Spots - Eluent system is not providing adequate separation.- Experiment with different solvent systems (e.g., Dichloromethane:Methanol or Toluene:Acetone).
No Spots Visible - Sample is too dilute.- Compound is not UV active and stain was not used.- Spot the plate multiple times in the same location, allowing the solvent to dry between applications.[18]- Always use a chemical stain as a secondary visualization method.[15]

Conclusion

Thin-Layer Chromatography is a powerful, efficient, and indispensable tool for the real-time monitoring of the bromination of 2'-hydroxyacetophenone. By understanding the principles of the reaction and the chromatographic separation, and by employing a systematic protocol that includes appropriate reference spotting and dual visualization techniques, researchers can accurately track the consumption of starting material and the formation of the desired product. This level of control is crucial for optimizing reaction conditions, maximizing yields, and ensuring the synthesis of high-purity compounds for downstream applications in research and development.

References

  • Brainly. (2023, May 6). Given that the TLC conditions are identical, explain why the two hydroxyacetophenone isomers have different Rf values. Retrieved February 8, 2026, from [Link]

  • Google Patents. (n.d.). CN103044231A - Preparation method of 3, 5-dibromo-2, 4-dihydroxyacetophenone.
  • Clarke, A. (n.d.). Thin layer chromatography. Retrieved February 8, 2026, from [Link]

  • Li, Y., et al. (2024).
  • Labster. (n.d.). TLC Visualization Methods - Theory pages. Retrieved February 8, 2026, from [Link]

  • Zenodo. (n.d.). Selective bromination of acetophenone derivatives with bromine in methanol. Retrieved February 8, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved February 8, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromo-2'-hydroxyacetophenone. Retrieved February 8, 2026, from [Link]

  • Chemistry LibreTexts. (2024, August 16). 9.3B: Uses of TLC. Retrieved February 8, 2026, from [Link]

  • Chemistry & Biology Interface. (2017, February 21).
  • StudyRaid. (2025, March 15). Understand TLC and HPLC Analysis of Acetophenone. Retrieved February 8, 2026, from [Link]

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved February 8, 2026, from [Link]

  • Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved February 8, 2026, from [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved February 8, 2026, from [Link]

  • ACS Publications. (n.d.). A New Bromination Method for Phenols and Anisoles: NBS/HBF4·Et2O in CH3CN. The Journal of Organic Chemistry. Retrieved February 8, 2026, from [Link]

  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (2015, September 15). What is the best mobile phase to separate polyphenols on TLC plate?. Retrieved February 8, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). TLC Stains. Retrieved February 8, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved February 8, 2026, from [Link]

  • PMC. (n.d.). Validation Thin Layer Chromatography for the Determination of Acetaminophen in Tablets and Comparison with a Pharmacopeial Method. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (n.d.). The intermediates in the interaction of phenols with N-bromosuccinimide. Retrieved February 8, 2026, from [Link]

  • Organic Chemistry Lab Techniques. (2021, August 22). Visualizing a TLC plate [Video]. YouTube. Retrieved February 8, 2026, from [Link]

  • Organic Chemistry @ CU Boulder. (n.d.). TLC Stains. Retrieved February 8, 2026, from [Link]

  • Filter-Bio. (2025, December 19). How to detect compounds on TLC plates?. Retrieved February 8, 2026, from [Link]

  • University of Rochester. (n.d.). TLC Stain Recipes. Retrieved February 8, 2026, from [Link]

  • SlidePlayer. (n.d.). Directing Groups in SE Ar. Retrieved February 8, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved February 8, 2026, from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved February 8, 2026, from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved February 8, 2026, from [Link]

  • The Sarpong Group. (n.d.). Appendix 3: Recipes For TLC Stains. Retrieved February 8, 2026, from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved February 8, 2026, from [Link]

  • PubChem. (n.d.). 5'-Bromo-2'-hydroxyacetophenone. Retrieved February 8, 2026, from [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 2-Bromo-4'-hydroxyacetophenone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BHA-OPT-2026 Subject: Optimization of Reaction Conditions & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

⚠️ Critical Safety Advisory

Lachrymator Warning: 2-Bromo-4'-hydroxyacetophenone is a potent lachrymator (tear gas).

  • Mandatory: All operations must be performed in a high-efficiency fume hood.

  • Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or sodium bisulfite nearby to neutralize spills and clean glassware immediately.

  • PPE: Double nitrile gloves and wrap-around safety goggles are non-negotiable.

Executive Summary

The synthesis of 2-Bromo-4'-hydroxyacetophenone (also known as


-bromo-4-hydroxyacetophenone) presents a classic chemoselectivity challenge: Nuclear Bromination vs. Side-Chain Bromination .[1]

Because the phenolic hydroxyl group strongly activates the aromatic ring (ortho/para director), standard bromination conditions often yield significant amounts of 3-bromo-4'-hydroxyacetophenone (ring bromination). To achieve high purity, the reaction conditions must be tuned to favor enolization of the ketone over electrophilic aromatic substitution (EAS) on the ring.

This guide provides two validated protocols:

  • Method A (The Gold Standard): Copper(II) Bromide (

    
    ) – Highest selectivity.
    
  • Method B (The Scalable Route): NBS /

    
    -TsOH – Faster, homogeneous.
    

Module 1: The "Gold Standard" Protocol (High Selectivity)

Reagent: Copper(II) Bromide (


)
Mechanism:  Heterogeneous Enol-Complexation

This method is superior for pharmaceutical applications where impurity profiles must be minimized.


 acts as both the Lewis acid catalyst and the brominating agent. The reaction proceeds via a copper-enol complex that delivers bromine intramolecularly to the alpha position, sterically and electronically precluding ring attack.
Optimized Workflow
ParameterConditionRationale
Solvent EtOAc /

(1:[2][3]1)
Refluxing ethyl acetate is crucial. It solubilizes the organic substrate while

remains heterogeneous until reaction.
Stoichiometry 2.0 eq

Two moles of

are required to produce one mole of product and two moles of

(white solid byproduct).
Temperature Reflux (~77°C)Required to drive the endothermic enolization and reduction of Cu(II) to Cu(I).
Visual Cue Black

White
The reaction mixture changes from a dark suspension (

) to a white precipitate (

).
Step-by-Step Procedure
  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer (magnetic stirring often fails due to heavy

    
     precipitate) and a reflux condenser.
    
  • Charging: Add 4'-hydroxyacetophenone (1.0 eq) and Copper(II) bromide (2.0 eq) to a 1:1 mixture of Ethyl Acetate and Chloroform (

    
     of substrate).
    
  • Reaction: Heat to vigorous reflux. The black solid will gradually disappear, replaced by a white sand-like solid (

    
    ).
    
  • Monitoring: Run TLC (Hexane/EtOAc 3:1) every 60 minutes. Look for the disappearance of the starting material (

    
    ) and appearance of the mono-bromo product (
    
    
    
    ).
  • Workup:

    • Cool to Room Temperature (RT).

    • Filter off the white

      
       solid (Save this! It can be re-oxidized to 
      
      
      
      for reuse).
    • Treat the filtrate with activated charcoal (to remove trace copper salts) and filter through a Celite pad.

    • Evaporate solvents to yield a solid.

  • Purification: Recrystallize from Toluene or a Toluene/Heptane mixture.

Module 2: The Scalable Protocol (Speed & Efficiency)

Reagent: N-Bromosuccinimide (NBS) +


-Toluenesulfonic acid (

-TsOH) Mechanism: Acid-Catalyzed Radical/Ionic Hybrid

Use this method for rapid generation of material when trace ring-brominated impurities (~2-5%) are acceptable or can be removed downstream.

Optimized Workflow
ParameterConditionRationale
Solvent Methanol or AcetonitrilePolar solvents stabilize the transition state. Methanol often accelerates the reaction via hemiacetal intermediates.
Catalyst

-TsOH (10-20 mol%)
Essential to drive enol formation. Without acid, NBS may react radically on the ring or not at all.
Stoichiometry NBS (1.05 eq)Slight excess to ensure conversion, but strictly limited to prevent di-bromination.
Step-by-Step Procedure
  • Dissolution: Dissolve 4'-hydroxyacetophenone (1.0 eq) in Methanol (

    
    ).
    
  • Catalyst: Add

    
    -TsOH
    
    
    
    (0.1 eq). Stir for 10 minutes to ensure initiation of enolization.
  • Addition: Add NBS (1.05 eq) portion-wise over 30 minutes. Do not dump all at once—this causes localized high concentrations of

    
     and promotes di-bromination.
    
  • Reaction: Stir at RT for 2–4 hours. If sluggish, warm to 40°C.

  • Quench: Pour mixture into ice-cold water (

    
     reaction volume). The product usually precipitates.
    
  • Isolation: Filter the solid. Wash with cold water to remove Succinimide and

    
    -TsOH.
    

Module 3: Mechanism & Selectivity Logic

Understanding why the reaction fails is the key to fixing it. The competition is between the Enol Pathway (desired) and the Phenol Activation Pathway (undesired).

ReactionPathways SM 4'-Hydroxyacetophenone Enol Enol Intermediate (Side-chain Active) SM->Enol Acid Catalyst / CuBr2 (Favored Path) RingAct Activated Ring (Ortho-position Active) SM->RingAct Base / No Catalyst Target 2-Bromo-4'-hydroxyacetophenone (Target) Enol->Target Controlled Br Source (CuBr2 / Slow NBS) Impurity1 3-Bromo-4'-hydroxyacetophenone (Ring impurity) RingAct->Impurity1 Free Br2 / Lewis Acid Impurity2 2,2-Dibromo-4'-hydroxyacetophenone (Over-brominated) Target->Impurity2 Excess Reagent High Temp

Figure 1: Mechanistic competition. The Green pathway represents the desired enol-driven synthesis. The Red pathways represent common failure modes caused by improper pH or reagent control.

Module 4: Troubleshooting Center (FAQ)

Diagnostic Decision Tree

Troubleshooting Start Identify Problem Q1 Is Starting Material (SM) still present >10%? Start->Q1 Q2 Is there a spot with higher Rf than Product? Q1->Q2 No Check Catalyst Action: Add 5 mol% more p-TsOH or Increase Temp (CuBr2) Q1->Check Catalyst Yes Q3 Is the product purple or dark? Q2->Q3 No Dibromination Cause: Excess Br source. Sol: Recrystallize (Toluene) or Wash w/ Diethyl Ether Q2->Dibromination Yes Oxidation Cause: Phenol oxidation. Sol: Use N2 atmosphere & add Sodium Bisulfite wash Q3->Oxidation Yes

Figure 2: Rapid diagnostic logic for common reaction failures.

Frequently Asked Questions

Q: I see a significant impurity at


 (Higher than product). What is it? 
  • A: This is likely 2,2-dibromo-4'-hydroxyacetophenone .

  • Cause: You likely added the brominating agent too quickly or used a large excess (>1.1 eq).

  • Fix: This impurity is very difficult to separate by column chromatography. Recrystallization from toluene is the most effective purification method, as the di-bromo species is more soluble in cold toluene than the mono-bromo product.

Q: My reaction turned into a black tar. (Method B)

  • A: This indicates oxidation of the phenol ring (quinone formation) or polymerization.

  • Prevention: Ensure the reaction is not run above 40°C when using NBS. If using

    
    , ensure the temperature is kept at 0°C during addition.[1] Always keep the reaction under an inert atmosphere (
    
    
    
    or Ar).

Q: Can I use elemental Bromine (


) instead? 
  • A: Yes, but it is not recommended for high purity.

    
     is highly aggressive and generates 
    
    
    
    rapidly, which can autocatalyze the reaction but also promote ring bromination. If you must use
    
    
    , use Dioxane/Ether as the solvent and add the bromine at 0°C to suppress ring substitution.

Q: How do I remove the green color from my product?

  • A: Green usually indicates residual Copper salts (if using Method A) or oxidized byproducts.

  • Fix: Dissolve the crude product in Ethyl Acetate and wash with 10% aqueous EDTA or dilute HCl . This chelates the copper. Follow with a brine wash.

References

  • King, L. C., & Ostrum, G. K. (1964). Selective bromination with copper(II) bromide. The Journal of Organic Chemistry, 29(12), 3459–3461.

    • (Foundational paper for CuBr2 selectivity)

  • Prakash, O., et al. (2004).

    
    -Functionalized Ketones. Aldrichimica Acta, 37(2).
    
    • (Review of alpha-functionalization methods)

  • BenchChem Technical Repository. Synthesis of 2-Bromo-4'-hydroxyacetophenone protocols.

    • (General physical properties and safety data)

  • ScienceMadness Discussion Board.

    • (Practical discussion on the visual cues of the CuBr2 reaction)

Sources

Technical Support Center: Troubleshooting Low Yield in 2'-Hydroxyacetophenone Bromination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bromination of 2'-hydroxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. As a Senior Application Scientist, my goal is to provide not just procedural steps, but a deeper understanding of the reaction's nuances to empower you to troubleshoot effectively and optimize your yields.

The bromination of 2'-hydroxyacetophenone is a classic example of electrophilic aromatic substitution, but the presence of both a hydroxyl and an acetyl group on the aromatic ring introduces a layer of complexity that can often lead to low yields and a mixture of products. This guide is structured as a series of frequently asked questions (FAQs) to directly address the specific issues you may be facing in the lab.

Frequently Asked Questions (FAQs)

Q1: My reaction is resulting in a low yield of the desired brominated product. What are the most common culprits?

Low yields in this reaction can typically be traced back to one or more of the following factors:

  • Side Reactions: The primary challenge is the competition between α-bromination (on the acetyl group) and nuclear bromination (on the aromatic ring). The hydroxyl group is a strong activating group, making the ring highly susceptible to electrophilic attack. This can lead to the formation of mono-, di-, and even tri-brominated phenols, consuming your starting material and reducing the yield of the desired product.[1]

  • Reaction Conditions: Harsh reaction conditions, such as high temperatures, can promote the formation of undesirable byproducts and lead to decomposition or polymerization, often visible as tar formation.[2]

  • Reagent Choice and Quality: The purity of your starting material and the choice of brominating agent are critical. Old or improperly stored brominating agents can be less effective.

  • Workup and Purification Losses: Significant product loss can occur during the workup and purification steps, especially if the product has some solubility in the aqueous phase or if the purification method is not optimized.

Q2: I'm observing multiple spots on my TLC plate. How can I control the regioselectivity of the bromination?

Controlling the regioselectivity is paramount for achieving a high yield. The key is to manage the reactivity of the aromatic ring and choose conditions that favor the desired substitution pattern.

  • Solvent Choice: The polarity of the solvent plays a significant role in determining the reaction's outcome.

    • Polar Protic Solvents (e.g., acetic acid, water): These solvents can enhance the electrophilicity of bromine and promote ionization, favoring nuclear bromination.[3][4] Acetic acid is a common solvent for this reaction as it can stabilize the Wheland intermediate, a key intermediate in electrophilic aromatic substitution.[5][6]

    • Non-Polar Solvents (e.g., diethyl ether, chloroform): These solvents can suppress the ionization of bromine, which may favor α-bromination on the acetyl group, although ring bromination can still occur.[2][7]

  • Brominating Agent: The choice of brominating agent can influence selectivity.

    • Molecular Bromine (Br₂): While highly reactive, it can be aggressive and lead to over-bromination. Careful, dropwise addition at low temperatures (e.g., 0 °C) is crucial to control the reaction rate.[8]

    • N-Bromosuccinimide (NBS): NBS is a milder and easier-to-handle brominating agent.[9][10] It is often used for allylic and benzylic brominations, but can also be used for aromatic bromination, sometimes offering better regioselectivity.[11] The reaction conditions, particularly the presence of radical initiators or light, will dictate the reaction pathway. For aromatic bromination with NBS, polar solvents are typically used.[9]

  • Protecting the Hydroxyl Group: To prevent ring activation and direct the bromination to the desired position, the hydroxyl group can be protected as an ester (e.g., acetate). The acetyl group can be removed later by hydrolysis.[12]

Q3: My reaction mixture has turned into a dark, tarry mess. What causes this and how can I prevent it?

Tar formation is a common issue when dealing with activated aromatic compounds like phenols.[2]

  • Cause: This is often a result of oxidation or polymerization of the starting material or product under harsh reaction conditions. High temperatures and the use of strong oxidizing brominating agents can exacerbate this problem.[2]

  • Prevention:

    • Lower the Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 0-5 °C) to control the reaction rate and minimize side reactions.

    • Use a Milder Brominating Agent: Consider using NBS instead of molecular bromine.[2]

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.[2]

    • Controlled Reagent Addition: Add the brominating agent slowly and dropwise to maintain control over the reaction exotherm.

Experimental Protocols

Protocol 1: Controlled Bromination using Molecular Bromine in Acetic Acid

This protocol aims for the synthesis of 5'-bromo-2'-hydroxyacetophenone, a common nuclear bromination product.

Materials:

  • 2'-Hydroxyacetophenone

  • Glacial Acetic Acid

  • Bromine

  • Ice-water bath

  • Sodium bisulfite or Sodium thiosulfate solution (for quenching)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve 2'-hydroxyacetophenone (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice-water bath.

  • Prepare a solution of bromine (1 equivalent) in glacial acetic acid.

  • Add the bromine solution dropwise to the stirred solution of 2'-hydroxyacetophenone over a period of 20-30 minutes, maintaining the temperature below 10 °C.[5]

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Once the reaction is complete, pour the reaction mixture into a beaker containing ice-water.[5]

  • Quench any unreacted bromine by adding a solution of sodium bisulfite or sodium thiosulfate until the orange color disappears.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by recrystallization (e.g., from a hexane-chloroform mixture) or column chromatography.[5]

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

This protocol offers a milder alternative to using molecular bromine.

Materials:

  • 2'-Hydroxyacetophenone

  • N-Bromosuccinimide (NBS)

  • Acetonitrile or Dichloromethane

  • Silica gel (for column chromatography)

Procedure:

  • Dissolve 2'-hydroxyacetophenone (1 equivalent) in acetonitrile or dichloromethane in a round-bottom flask.

  • Add NBS (1.1 equivalents) to the solution in portions at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction time can vary depending on the substrate's reactivity.

  • Upon completion, filter off the succinimide byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

ParameterRecommendation for Controlling RegioselectivityRationale
Solvent Non-polar (e.g., Diethyl Ether) for potential α-bromination; Polar (e.g., Acetic Acid) for nuclear bromination.Solvent polarity influences the ionization of the brominating agent and the stability of reaction intermediates.[3][4]
Temperature Low temperature (0-5 °C)Minimizes side reactions, tar formation, and over-bromination.
Brominating Agent NBS for milder conditions; Br₂ for higher reactivity (with careful control).NBS is less aggressive and can offer better selectivity.[9]
Addition Rate Slow, dropwise addition of the brominating agent.Maintains control over the reaction rate and temperature.

Visualizations

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow cluster_optimization Optimization Strategies Start Low Yield Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Analyze_Side_Products Analyze Byproducts (TLC, NMR) Start->Analyze_Side_Products Is_Over_Bromination Evidence of Over-bromination? Analyze_Side_Products->Is_Over_Bromination Is_Tar_Formation Significant Tar Formation? Analyze_Side_Products->Is_Tar_Formation Optimize_Conditions Optimize Reaction Conditions Is_Over_Bromination->Optimize_Conditions Yes Is_Tar_Formation->Optimize_Conditions Yes Review_Workup Review Workup & Purification Optimize_Conditions->Review_Workup Lower_Temp Lower Reaction Temperature Optimize_Conditions->Lower_Temp Milder_Reagent Use Milder Brominating Agent (NBS) Optimize_Conditions->Milder_Reagent Protect_OH Protect Hydroxyl Group Optimize_Conditions->Protect_OH Final_Product Achieve Desired Product & Yield Review_Workup->Final_Product Improved Yield

Caption: A workflow for systematically troubleshooting low yields.

Reaction Pathways: Nuclear vs. α-Bromination

ReactionPathways Start 2'-Hydroxyacetophenone Polar_Solvent Polar Solvent (e.g., Acetic Acid) NonPolar_Solvent Non-Polar Solvent Nuclear_Bromination Nuclear Bromination Product (e.g., 5'-Bromo-2'-hydroxyacetophenone) Polar_Solvent->Nuclear_Bromination Favors Alpha_Bromination α-Bromination Product (2-Bromo-1-(2-hydroxyphenyl)ethanone) NonPolar_Solvent->Alpha_Bromination May Favor

Caption: Influence of solvent on bromination pathways.

References

  • Lechani, N., Hamdi, M., Kheddis-Boutemeur, B., Talhi, O., Laichi, Y., Bachari, K., & Silva, A. M. S. (2018). Synlett, 29(11), 1502-1504.
  • Glaser, T., & Ghadwal, R. S. (2019).
  • Physics Wallah. (n.d.). Bromination phenol in Water and non-polar solvent. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). CN103044231A - Preparation method of 3, 5-dibromo-2, 4-dihydroxyacetophenone.
  • Juneja, P., & Makrandi, J. K. (2017). Attempted side-chain bromination of o/p-hydroxyacetophenones using various brominating reagents: eco-friendly and convenient methods for nuclear bromination. Chemistry & Biology Interface, 7(1), 57-63.
  • MANAC Inc. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Chemia. Retrieved February 7, 2026, from [Link]

  • BYJU'S. (2022, November 29). Bromination of Phenols [Video]. YouTube. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 7, 2026, from [Link]

  • Martínez, R., & Alvarado, J. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances, 8(32), 17745-17752.
  • Save My Exams. (2025, January 4). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved February 7, 2026, from [Link]

  • Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved February 7, 2026, from [Link]

  • Scientific Update. (2018, October 16). Syntactic fantastic: A practical, ortho- selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation. Retrieved February 7, 2026, from [Link]

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • Chemistry Stack Exchange. (2014, February 27). Why use glacial acetic acid in bromination of anisole?. Retrieved February 7, 2026, from [Link]

  • Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837.
  • Chemistry LibreTexts. (2020, August 26). 22.6: Electrophilic Substitution of Phenols. Retrieved February 7, 2026, from [Link]

  • Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5867–5869.
  • ChemRxiv. (2025, April 7). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. Retrieved February 7, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2026, January 22). Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and functionalization. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 5'-Bromo-2'-hydroxyacetophenone. PubChem. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Retrieved February 7, 2026, from [Link]

  • Chow, Y. L., & Naguib, Y. M. A. (1985). The intermediates in the interaction of phenols with N-bromosuccinimide. Canadian Journal of Chemistry, 63(10), 2797-2803.
  • Rajaram, J., & Kuriacose, J. C. (1974). The Bromination of p-Nitrophenol in Acetic Acid. Bulletin of the Chemical Society of Japan, 47(3), 737-738.
  • FooDB. (n.d.). Showing Compound 2'-Hydroxyacetophenone (FDB010500). Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025, August 6). The intermediates in the interaction of phenols with N-bromosuccinimide. Retrieved February 7, 2026, from [Link]

  • Beaudry Research Group. (2020, July 21). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Retrieved February 7, 2026, from [Link]

  • ChemBK. (2024, April 9). 2-Bromo-1-(2-hydroxyphenyl)ethanone. Retrieved February 7, 2026, from [Link]

  • Reddit. (2022, December 30). Regioselectivity In Relationship To Halogenation. r/OrganicChemistry. Retrieved February 7, 2026, from [Link]

  • AERU, University of Hertfordshire. (2024, November 7). 2-bromo-1-(4-hydroxyphenyl)ethanone. Retrieved February 7, 2026, from [Link]

Sources

How to prevent nuclear bromination of hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Optimization & Troubleshooting Subject: Preventing Nuclear Bromination of Hydroxyacetophenone (HAP) Ticket ID: HAP-Br-001 Status: Resolved / Guide Available

Executive Summary

The bromination of hydroxyacetophenone (HAP) presents a classic chemoselectivity challenge. The hydroxyl group (-OH) is a powerful electron-donating group (EDG) that activates the aromatic ring toward Electrophilic Aromatic Substitution (EAS), often causing nuclear bromination (ring substitution) to outcompete the desired alpha-bromination (side-chain substitution).

To prevent ring bromination, you must either (A) mask the phenol or (B) use a reagent that operates via a mechanism insensitive to ring electron density.

This guide details the two most robust protocols to achieve exclusive alpha-bromination.

Part 1: The Decision Matrix

Before starting, determine your pathway based on substrate sensitivity and available reagents.

BrominationStrategy Start Start: Hydroxyacetophenone Decision Can you tolerate protecting group steps? Start->Decision Direct NO (Direct Method) Decision->Direct Need 1-Step Protect YES (Protection Method) Decision->Protect Need Max Purity CuBr2 Reagent: CuBr2 (Heterogeneous System) Direct->CuBr2 Preferred (King-Ostrum) NBS Reagent: NBS + Acidic Alumina (Solid Phase Catalyst) Direct->NBS Alternative Acetylation Step 1: Acetylation (Ac2O) Protect->Acetylation Bromination Step 2: Bromination (Br2/HOAc) Acetylation->Bromination Hydrolysis Step 3: Acid Hydrolysis Bromination->Hydrolysis

Figure 1: Strategic decision tree for selecting the appropriate bromination pathway.

Part 2: The "Gold Standard" Protocol (Direct Bromination)

The most effective method for direct alpha-bromination of free phenols is the King-Ostrum Method using Copper(II) Bromide (


).

Why it works: Unlike elemental bromine (


), which generates a high concentration of electrophiles favoring ring substitution, 

acts as a heterogeneous brominating agent.[1] It releases bromine species slowly or reacts via a copper-enolate complex, which is sterically and electronically directed toward the enolizable ketone (side chain) rather than the aromatic ring.
Protocol A: Copper(II) Bromide in Ethyl Acetate

Best for: Monosubstituted hydroxyacetophenones (ortho/para).

Reagents:

  • Substrate: Hydroxyacetophenone (1.0 equiv)

  • Reagent: Copper(II) Bromide (

    
    ) (2.0 equiv)
    
  • Solvent: Ethyl Acetate (EtOAc) or Chloroform (

    
    )[1]
    

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Dissolution: Dissolve 10 mmol of hydroxyacetophenone in 50 mL of Ethyl Acetate.

    • Note: EtOAc is preferred over

      
       for "greener" processing, though King & Ostrum originally used a mixture.
      
  • Addition: Add 20 mmol (2 equivalents) of finely powdered

    
     to the stirring solution.
    
    • Observation: The solid will remain mostly undissolved (heterogeneous).

  • Reflux: Heat the mixture to vigorous reflux.

    • Visual Cue: The black

      
       will gradually turn into white/grey Copper(I) Bromide (
      
      
      
      ) as the reaction proceeds.
    • Time: Typically 2–4 hours. Monitor by TLC until the starting material disappears.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the white

      
       byproduct.
      
    • Treat the filtrate with activated charcoal (optional) to remove color.

    • Evaporate the solvent under reduced pressure.[2]

  • Purification: Recrystallize from ethanol or benzene/petroleum ether.

Key Advantage: This method virtually eliminates nuclear bromination because no free cationic bromine (


) is generated in high concentrations.

Part 3: The "Protection" Protocol (High Fidelity)

If the


 method yields impurities, or if your substrate has multiple activating groups (e.g., dihydroxy), you must deactivate the ring.
Protocol B: Acetylation-Bromination-Deprotection

Best for: Complex substrates or when GMP-level purity is required.

Mechanism: Acetylation converts the Phenol (-OH, strong activator) to an Acetoxy group (-OAc, weak activator/deactivator). This dramatically lowers the electron density of the ring, making the side-chain enol the most reactive site.

Step-by-Step Procedure:

  • Protection:

    • React HAP with Acetic Anhydride (

      
      ) and Pyridine (cat.) to form Acetoxyacetophenone .
      
    • Isolate the solid intermediate.

  • Bromination:

    • Dissolve Acetoxyacetophenone in Glacial Acetic Acid.

    • Add

      
       (1.0 equiv) dropwise at room temperature.
      
    • Note: The ring is now deactivated;

      
       will selectively attack the alpha-carbon.
      
  • Deprotection (Critical Step):

    • Do NOT use base (e.g., NaOH), as this will cause the alpha-bromo ketone to undergo Darzens condensation or degradation.

    • Use Acid Hydrolysis: Dissolve the brominated intermediate in Methanol/HCl (or dilute

      
      ). Stir at 40–50°C until the acetyl group is cleaved.
      
    • Extract with ether/DCM and recrystallize.

Part 4: Troubleshooting & FAQs

Q1: My reaction turned deep purple/black, and I have a complex mixture. What happened?

Diagnosis: Oxidation and Polymerization.[3] Cause: Phenols are prone to oxidation by radical species. If you used NBS without a specific catalyst or exposed the reaction to air/light excessively, you likely generated phenoxy radicals. Fix: Switch to the


 method (Protocol A). If using NBS, you must  use Acidic Alumina. Neutral alumina promotes nuclear bromination.[4]
Q2: I see a product with M+79/81 and M+158/162 mass peaks. Is this di-bromination?

Diagnosis: Yes. Cause:

  • M+79/81 (Mono): Desired product.

  • M+158/162 (Di): Likely 3,5-dibromo nuclear substitution or

    
    -dibromination.[5]
    Fix:  Check your stoichiometry. For 
    
    
    
    , strictly use 2.0 equivalents. For
    
    
    , use 0.95 equivalents to leave a small amount of starting material (easier to separate than di-bromo products).
Q3: Why can't I just use NBS and AIBN (Radical Initiator)?

Technical Insight: While NBS/AIBN works for toluene derivatives (benzylic bromination), alpha-ketone bromination is usually ionic (enol-driven). For phenols, NBS can react on the ring via EAS if the medium is not acidic. Rule: If using NBS, use p-Toluenesulfonic acid (TsOH) or Acidic Alumina to force the reaction to the side chain.

Q4: The reaction is too slow. Can I add water?

WARNING: No. Adding water to a bromination reaction with phenols often accelerates nuclear bromination because water stabilizes the transition state for EAS. Keep the reaction anhydrous (EtOAc or


).

Part 5: Comparative Data Table

MethodSelectivity (Side-Chain : Nuclear)YieldOperational DifficultyKey Risk

(EtOAc)
> 95 : 585-95%LowRequires 2.0 eq of copper waste removal.

/ Ether (0°C)
~ 70 : 3050-60%HighHigh risk of ring bromination; corrosive.
NBS / Acidic

~ 90 : 1075-85%MediumMust use fresh acidic alumina.
Protection (Ac2O) > 99 : 170-80%HighYield loss over 3 steps; time-consuming.

References

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide.[3][6] The Journal of Organic Chemistry, 29(12), 3459–3461.[6]

    • (Canonical source for the CuBr2 method).

  • Bauri, A. K. (2015). Regio-selective bromination reaction of hydroxy acetophenones using NBS as brominating reagent. European Journal of Biomedical and Pharmaceutical Sciences, 2(3).

    • (Details on NBS temperature control).

  • Reddy, G. S., et al. (2010). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. Chemical & Pharmaceutical Bulletin.

    • (Differentiation between Acidic vs Neutral Alumina).

Sources

Technical Support Hub: Fries Rearrangement of Phenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Mechanics of Failure

The Fries rearrangement of phenyl acetate to hydroxyacetophenones is deceptively simple. While the transformation appears straightforward on paper, the practical execution is governed by a delicate interplay between thermodynamic and kinetic control .

Most failures in this reaction stem from three root causes:

  • Misunderstanding the Catalyst Load: Treating AlCl₃ as a catalytic species rather than a stoichiometric reagent.

  • Thermal Mismanagement: Failing to lock the reaction into the specific kinetic or thermodynamic well required for the desired isomer (ortho vs. para).

  • Work-up Emulsions: Inability to break the stable Aluminum-Phenolate complexes during quenching.

This guide addresses these specific failure points with actionable protocols.

Critical Troubleshooting Guides (FAQs)
Ticket #01: "I am getting a 50:50 mixture of ortho and para isomers. How do I force selectivity?"

Diagnosis: You are likely operating in the "thermal dead zone" (80–120°C) or using a solvent with intermediate polarity.

The Science:

  • Para-isomer (4-hydroxyacetophenone): This is the kinetic product . It forms faster because the para position is less sterically hindered, but it is less stable.

  • Ortho-isomer (2-hydroxyacetophenone): This is the thermodynamic product . It is more stable due to the formation of a 6-membered chelate ring between the carbonyl oxygen, the aluminum, and the phenolic oxygen.

Corrective Protocol:

Target IsomerTemperature WindowSolvent SystemMechanism
Para (Kinetic) < 60°C (Ideal: 25°C - 50°C)Nitrobenzene or DCM Low temp prevents reversibility; polar solvents stabilize the separated ion pair, favoring the unhindered para attack.
Ortho (Thermodynamic) > 160°C (Ideal: 165°C)Neat (No Solvent) or Chlorobenzene High temp provides energy to reverse the para formation and reach the stable ortho-chelate.

Pro-Tip: If you need the ortho product but started at low temp, you can "cook" the reaction. Heating a para-rich mixture to 170°C will rearrange it to the ortho-isomer.

Ticket #02: "My reaction stalls at 50% conversion. I used 1.1 equivalents of AlCl₃."

Diagnosis: Catalyst starvation. You have treated a stoichiometric reagent as a catalyst.

The Science: The Fries rearrangement is not catalytic in AlCl₃.

  • Step 1: AlCl₃ complexes with the ester carbonyl (1 eq used).

  • Step 2: After rearrangement, the product is a hydroxy-ketone.[1][2] The aluminum atom binds tightly to the phenolic oxygen and the ketone oxygen.

  • The Trap: This product complex effectively "poisons" the aluminum, removing it from the reaction pool.

Corrective Protocol: You must use at least 2.2 equivalents of AlCl₃ relative to phenyl acetate.

  • 1.0 eq to complex the starting material.

  • 1.0 eq to complex the product.

  • 0.2 eq excess to drive equilibrium and account for moisture.

Ticket #03: "The work-up is a nightmare. I have a sticky white emulsion that won't separate."

Diagnosis: Incomplete hydrolysis of the Aluminum-Product complex.

The Science: The aluminum-phenolate bond is incredibly strong. Simple water washing often creates gelatinous aluminum hydroxides (


) that trap your organic layer.

Corrective Protocol (The "Rochelle" Method): Instead of the violent HCl quench, use Rochelle Salt (Potassium Sodium Tartrate) . Tartrate binds aluminum more strongly than the phenol does, solubilizing the aluminum into the aqueous layer as a tartrate complex.

Step-by-Step Quench:

  • Cool reaction mixture to 0°C.

  • Slowly add a saturated aqueous solution of Rochelle Salt (10 mL per gram of AlCl₃).

  • Stir vigorously at room temperature for 1–2 hours.

  • Result: Two clear layers. The aluminum is in the aqueous layer; your product is in the organic layer.

Visualizing the Mechanism & Logic

The following diagram illustrates the bifurcation between kinetic and thermodynamic pathways, a critical concept for controlling your yield.

FriesRearrangement Start Phenyl Acetate + AlCl3 (2.2 eq) Complex Acyl-AlCl3 Complex Start->Complex Coordination Acylium Acylium Ion Pair [PhO-AlCl3]- [CH3CO]+ Complex->Acylium Bond Cleavage Para PARA-Isomer (Kinetic Product) Acylium->Para < 60°C Polar Solvent (Irreversible) Ortho ORTHO-Isomer (Thermodynamic Product) Acylium->Ortho > 160°C Non-Polar/Neat (Reversible) Para->Acylium High Heat (>160°C)

Figure 1: Mechanistic divergence showing the temperature dependence of the Fries Rearrangement.[1][2][3][4] Note the reversibility of the para-pathway at high temperatures.

Validated Standard Operating Procedure (SOP)

Objective: Synthesis of p-Hydroxyacetophenone (High Selectivity Protocol).

Reagents:

  • Phenyl Acetate (10 mmol, 1.36 g)

  • Aluminum Chloride, Anhydrous (22 mmol, 2.93 g) [CRITICAL: 2.2 eq]

  • Chlorobenzene (20 mL) [Solvent]

Workflow:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen/Argon.

  • Catalyst Addition: Add AlCl₃ (2.93 g) to Chlorobenzene (10 mL). Cool to 0°C in an ice bath.

  • Substrate Addition: Dissolve Phenyl Acetate (1.36 g) in Chlorobenzene (10 mL) and add dropwise to the AlCl₃ suspension over 15 minutes.

    • Observation: Evolution of HCl gas may occur; ensure venting.

  • Reaction (Kinetic Control): Allow the mixture to warm to 45–50°C and stir for 12 hours.

    • Note: Do not exceed 60°C to avoid ortho migration.

  • Quench (The Clean Way): Pour the reaction mixture into a beaker containing 50 mL of ice-cold saturated Rochelle Salt solution. Stir vigorously for 1 hour until layers clarify.

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over

    
    .
    
  • Purification: Recrystallize from water/ethanol or purify via silica column (Hexane:EtOAc 8:2).

Alternative Methodologies: Photo-Fries

If your substrate is sensitive to Lewis Acids (e.g., contains acid-labile protecting groups), the Photo-Fries Rearrangement is the standard alternative.

  • Mechanism: Radical pair mechanism (solvent cage effect) rather than ionic acylium intermediate.

  • Pros: Neutral conditions; no AlCl₃ mess.

  • Cons: Lower yields (often <40%); significant phenol by-product.

  • Protocol: Irradiate a dilute solution of phenyl acetate in benzene or ethanol with UV light (254 nm).

References
  • Blatt, A. H. (1942). "The Fries Reaction."[1][2][3][5][6][7][8][9][10][11] Organic Reactions, 1, 342–369.

  • Gerecs, A. (1964). "Fries Rearrangement." Friedel-Crafts and Related Reactions, Vol. III, Part 1. Interscience Publishers. (Classic text on stoichiometry).
  • Martin, R. (1992). "The Fries Rearrangement." Organic Preparations and Procedures International, 24(4), 369-435.

  • Bellus, D. (1971). "Photo-Fries Rearrangement and Related Photochemical [1,3]-Shifts of Esters." Advances in Photochemistry, 8, 109-159.

  • Commarieu, A., et al. (2002). "Fries rearrangement in ionic liquids."[12] Journal of Molecular Catalysis A: Chemical, 182, 137-141.

Sources

Purification of 2-Bromo-2'-hydroxyacetophenone from crude reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Product: 2-Bromo-2'-hydroxyacetophenone (Phenacyl bromide derivative) CAS: 2491-36-3 Application: Intermediate for coumarins, benzofurans, and biological ligands.[1]

Emergency Safety Notice: Lachrymator

⚠️ CRITICAL WARNING: This compound is a potent lachrymator (tear gas agent) and skin irritant. [1] * Handling: ALL operations (weighing, transfer, filtration) must be performed inside a functioning fume hood.

  • Spills: Neutralize spills immediately with 10% sodium thiosulfate or sodium bisulfite solution to quench the alkyl bromide.

  • PPE: Double nitrile gloves and chemical safety goggles are mandatory.[1]

Module 1: Initial Assessment & Identification

Before beginning purification, confirm you are working with the correct isomer.[1] Confusion between the ortho- (2') and para- (4') isomers is a common cause of protocol failure due to drastic differences in physical properties.[1]

FeatureThis compound (Target)2-Bromo-4'-hydroxyacetophenone (Common Impurity/Confusant)
Structure Ortho-substituted (Intramolecular H-bond)Para-substituted (Intermolecular H-bond)
Melting Point 44 – 48 °C (Low melting solid)130 – 131 °C (High melting solid)
Solubility Soluble in non-polar solvents (Hexane/DCM)Poor solubility in non-polar solvents
Key Risk High risk of "oiling out" during crystallizationEasy to crystallize

Diagnostic Check: Run a crude TLC (Hexane:Ethyl Acetate 8:2).[1]

  • Target (

    
     ~0.6-0.7):  Moves higher due to intramolecular H-bonding (reduced polarity).[1]
    
  • Starting Material (

    
     ~0.4-0.5):  2'-Hydroxyacetophenone.[1]
    
  • Di-bromo Impurity (

    
     > 0.8):  Over-brominated species (moves fastest).[1]
    
Module 2: Primary Purification Workflow (Recrystallization)

Context: Due to the low melting point (44-48°C), standard recrystallization often fails, resulting in an oil.[1] This protocol uses a binary solvent system to control saturation carefully.[1]

Recommended Solvent System: Ethanol / Water (Standard) or Hexane / Ethyl Acetate (Alternative for very oily crudes).[1]

Protocol A: Ethanol/Water Recrystallization
  • Dissolution (The "Minimum" Rule):

    • Place crude solid in an Erlenmeyer flask.

    • Add Ethanol (95%) dropwise while heating gently to 40°C (do not exceed 50°C or you risk decomposing the product).[1]

    • Stir until just dissolved. If the solution is dark brown/black, treat with activated charcoal for 5 minutes and filter warm.[1]

  • The Anti-Solvent Addition:

    • Remove from heat.[1]

    • Add warm Water dropwise to the stirring solution until a faint, persistent turbidity (cloudiness) appears.

    • Add one drop of Ethanol to clear the solution back to transparency.[1]

  • Controlled Cooling (Critical Step):

    • Wrap the flask in a towel or place it in a warm water bath and let it cool to room temperature undisturbed over 2 hours.

    • Why? Rapid cooling forces the compound out as an oil (liquid-liquid phase separation) rather than crystals.[1]

  • Harvesting:

    • Once room temp is reached, move to a 4°C fridge.

    • Filter the resulting needles/plates rapidly (the solid melts easily in warm hands).[1]

    • Wash with ice-cold 50% EtOH/Water.[1]

Module 3: Troubleshooting & FAQs
Issue 1: "My product came out as a sticky oil/gum instead of crystals."

Diagnosis: This is "oiling out," caused by the melting point being depressed below the solvent's boiling point by impurities (eutectic formation).[1]

Corrective Action (The "Scratch & Seed" Method):

  • Re-dissolve: Warm the mixture until the oil dissolves back into the solvent.

  • Seed: Add a tiny crystal of pure product (if available) to the solution at ~35°C.

  • Scratch: Use a glass rod to vigorously scratch the inner wall of the flask at the air/liquid interface.[1] This creates nucleation sites.[1]

  • Trituration: If it remains an oil, decant the solvent.[1] Add cold Pentane or Hexane to the oil and stir vigorously. The non-polar solvent extracts impurities, often causing the oil to solidify into a powder.[1]

Issue 2: "The product turned purple/black on the shelf."

Diagnosis: Autocatalytic decomposition. Phenacyl bromides release HBr over time, which catalyzes further decomposition and polymerization.[1]

Corrective Action:

  • Immediate: Wash the recrystallized product with cold, dilute

    
     solution before the final water wash to ensure neutral pH.
    
  • Storage: Store in an amber vial (light sensitive) under Argon/Nitrogen at -20°C.

Issue 3: "I cannot separate the starting material (2'-hydroxyacetophenone) from the product."

Diagnosis: Incomplete bromination. The boiling points and solubilities are similar.

Corrective Action (Chromatography): Recrystallization is poor at removing unreacted starting material.[1] Switch to Flash Column Chromatography .

  • Stationary Phase: Silica Gel (Acid washed is better, but standard is acceptable).[1]

  • Mobile Phase: 100% Hexane

    
     5% EtOAc/Hexane gradient.[1]
    
  • Loading: Dry load on silica to prevent streaking.[1]

  • Note: The product elutes before the starting material due to the "pseudo-ring" formed by the intramolecular H-bond.[1]

Module 4: Process Logic & Decision Tree

The following diagram illustrates the decision-making process for purifying the crude reaction mixture based on impurity profile and physical state.

PurificationWorkflow Start Crude Reaction Mixture (Dark Oil/Solid) TLC Analyze via TLC (Hex:EtOAc 8:2) Start->TLC Decision Major Impurity? TLC->Decision PathA Unreacted Starting Material (>10%) Decision->PathA SM present PathB Polymeric Tars / Color (High Baseline) Decision->PathB Dark Tars PathC Clean Conversion (Minor impurities) Decision->PathC Clean ActionA Column Chromatography (Gradient Hex -> 5% EtOAc) PathA->ActionA ActionB Activated Charcoal Treatment Filter hot PathB->ActionB ActionC Recrystallization (EtOH/Water or Hexane) PathC->ActionC Final Pure this compound (Pale Yellow Needles, MP 44-48°C) ActionA->Final ActionB->ActionC Oiling Problem: Oiling Out? ActionC->Oiling Remedy 1. Reheat 2. Seed Crystal 3. Triturate w/ Pentane Oiling->Remedy Oil Forms Oiling->Final Crystals Form Remedy->Final

Caption: Decision tree for selecting the optimal purification route based on TLC impurity profiling.

References & Grounding
  • Synthesis & Bromination Mechanism:

    • King, L. C.; Ostrum, G. K.[1] "Selective Bromination with Copper(II) Bromide." Journal of Organic Chemistry, 1964 , 29(12), 3459–3461.[1] Link[1]

    • Note: This is the foundational text for using

      
       to selectively brominate ketones without over-bromination, a common issue in this synthesis.
      
  • Physical Properties & Characterization:

    • Sigma-Aldrich Product Specification: "this compound."[1] Link[1]

    • Confirms Melting Point (44-48°C) and CAS 2491-36-3.

  • Intramolecular Hydrogen Bonding Effects:

    • Alex, A., et al. "Intramolecular hydrogen bonding to improve membrane permeability."[1][2] Med.[1][2] Chem. Commun., 2011 , 2, 669-674.[1][2] Link

    • Explains the solubility differences and

      
       behavior of ortho-substituted phenolics.
      
  • Safety Data (Lachrymator):

    • PubChem Laboratory Chemical Safety Summary (LCSS): CID 200671.[1] Link[1]

Sources

Technical Support Center: Troubleshooting Crystallization Failure in Claisen-Schmidt Condensations

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

The Claisen-Schmidt condensation, a cornerstone reaction for forming α,β-unsaturated ketones (chalcones), is valued for its robustness in creating carbon-carbon bonds.[1][2] However, a frequent challenge encountered in the laboratory is the failure of the product to crystallize upon workup, often resulting in an intractable oil or amorphous solid. This guide provides a systematic, experience-driven approach to troubleshoot and resolve this common issue, ensuring you can successfully isolate your target compound.

Frequently Asked Questions (FAQs): Immediate Triage

Q: My reaction is complete, but after workup, I have an oil instead of a solid. What's my first move?

A: An oily product is the most common manifestation of crystallization failure. Do not immediately discard the reaction. The oil likely contains your desired product, but its crystallization is inhibited by impurities or its inherent physical properties.

Your immediate actions should be:

  • Confirm Product Presence: Before attempting any purification, verify that the desired reaction has occurred. Obtain a quick Thin-Layer Chromatography (TLC) or a crude ¹H NMR of your oil. This confirms that your efforts will be spent on purification, not on a failed reaction.

  • Attempt to Induce Crystallization: Sometimes, simple physical methods can trigger crystallization. Try scratching the inside of the flask at the oil's surface with a glass rod.[3] If you have a small crystal of the pure compound (a seed crystal), add it to the oil.

  • Proceed to Systematic Purification: If direct crystallization fails, move to the detailed troubleshooting guide below. The most common culprits are residual starting materials, solvents, or reaction by-products that act as crystallization inhibitors.[4][5]

In-Depth Troubleshooting and Purification Guide

Q1: What are the primary reasons my chalcone product isn't crystallizing?

A: There are several common, underlying causes for crystallization failure. Identifying the likely cause will guide your purification strategy.

  • Presence of Impurities: This is the most frequent cause.

    • Unreacted Starting Materials: Excess aldehyde or ketone can remain.

    • By-products: Self-condensation of the ketone or Cannizzaro reaction of the aldehyde can occur, creating a complex mixture.[4]

    • Residual Base: Incomplete neutralization can leave ionic species that disrupt crystal lattice formation.[6]

    • Solvent: Trapped solvent molecules can prevent the formation of an ordered solid.

  • Inherently Oily Product: Some chalcones, particularly those with long alkyl chains or certain substitution patterns, are low-melting solids or oils at room temperature.

  • Incorrect Crystallization Solvent: The solvent system used for workup or recrystallization may be inappropriate, either dissolving the product too well or not well enough.

  • Supersaturation: The product may be too concentrated in a solvent, forming a supersaturated oil rather than precipitating as crystals.

Q2: My crude product is an impure oil. Which purification method should I choose?

A: When direct crystallization fails, a systematic approach to purification is necessary. The choice of method depends on the nature of the impurities.

Principle: Trituration is a technique used to purify a compound by washing it with a solvent in which the desired product is insoluble, but the impurities are soluble.[7][8] This is an effective first step for removing highly soluble by-products from a crude, oily solid.

When to Use: Ideal for when your product is a gummy solid or a very thick oil, and you suspect the impurities are significantly more soluble than your product.

Principle: This method separates compounds based on their different solubilities in two immiscible liquid phases (e.g., an organic solvent and an aqueous solution). By adjusting the pH of the aqueous layer, acidic or basic impurities can be selectively ionized and drawn out of the organic layer.

When to Use: Excellent for removing unreacted acidic starting materials (like phenols) or the basic catalyst (e.g., NaOH, KOH).

Principle: This is the most powerful purification technique, separating compounds based on their differential adsorption to a stationary phase (like silica gel) as a mobile phase (solvent) is passed through it.[9]

When to Use: When trituration and extraction fail, or when TLC analysis shows multiple products with similar polarities. Although more time-consuming, it offers the highest resolution for complex mixtures.[5]

Visual Workflow and Protocols

The following flowchart outlines the decision-making process when faced with a non-crystalline product.

G start Crude Product from Claisen-Schmidt Workup is_solid Is the product a solid or a free-flowing oil? start->is_solid is_oil Product is an Oil / Goo is_solid->is_oil No is_solid_yes Crude Solid Obtained is_solid->is_solid_yes Yes analyze Analyze Crude (TLC, NMR) to Confirm Product is_oil->analyze recrystallize Attempt Recrystallization is_solid_yes->recrystallize pure_crystals Pure Crystals? recrystallize->pure_crystals done Characterize Product pure_crystals->done Yes pure_crystals->analyze No product_present Product Detected? analyze->product_present reevaluate Re-evaluate Reaction Conditions product_present->reevaluate No purify Choose Purification Strategy product_present->purify Yes trituration Method A: Trituration purify->trituration For gummy solids extraction Method B: Extraction purify->extraction For ionic impurities chromatography Method C: Column Chromatography purify->chromatography For complex mixtures trituration->recrystallize extraction->recrystallize chromatography->done

Caption: Troubleshooting workflow for product isolation.

Detailed Experimental Protocols

Protocol 1: Purification by Trituration

This protocol is adapted from standard organic chemistry laboratory techniques.[10]

  • Solvent Selection: Choose a solvent in which your desired chalcone product has very low solubility, but the impurities are expected to be soluble. Hexanes, diethyl ether, or a mixture of both are common starting points.

  • Procedure:

    • Place the crude oily/gummy product into an Erlenmeyer flask.

    • Add a small volume of the chosen trituration solvent (e.g., 10-20 mL).

    • Using a glass rod or spatula, vigorously stir and scrape the crude material. The goal is to break up the oil/goo into a fine suspension or powder.[10] This may take 5-10 minutes.

    • Continue stirring for an additional 15-20 minutes to ensure thorough washing.

  • Isolation:

    • Collect the resulting solid by vacuum filtration using a Büchner funnel.

    • Wash the solid on the filter with a few small portions of the cold trituration solvent to remove any remaining dissolved impurities.

    • Dry the purified solid under vacuum.

  • Analysis: Check the purity of the solid by TLC and melting point. If necessary, proceed with recrystallization (see Table 1).

Protocol 2: Purification by Flash Column Chromatography

This is a general protocol for the purification of chalcones.[9]

  • TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system gives your product a retention factor (Rƒ) of ~0.3. Common eluents are mixtures of ethyl acetate and hexanes.

  • Column Packing:

    • Select a column of appropriate size for your sample amount (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude oil in a minimal amount of the column eluent or a stronger solvent like dichloromethane (DCM).

    • Alternatively, adsorb the oil onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed. This "dry loading" method often yields better separation.

  • Elution and Collection:

    • Begin eluting the column with the determined solvent system.

    • Collect fractions in test tubes and monitor the elution process by TLC.

    • Combine the fractions containing the pure product.

  • Isolation: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified chalcone.

Data Presentation

Table 1: Common Solvents for Chalcone Recrystallization

Recrystallization is often performed after initial purification. The key is to find a solvent that dissolves the compound when hot but not when cold.[11] Ethanol is a very common and effective choice.[6][12]

Solvent SystemProperties & Typical Use
Ethanol (95% or Absolute) The most common choice. Chalcones often have excellent solubility in hot ethanol and poor solubility in cold ethanol, making it ideal.[9]
Methanol Similar to ethanol, can be effective but may be too strong a solvent for some chalcones, leading to lower recovery.
Ethyl Acetate / Hexanes A two-solvent system. Dissolve the crude product in a minimum of hot ethyl acetate, then slowly add hexanes until the solution becomes cloudy (the cloud point). Re-heat to clarify and then allow to cool slowly.
Isopropanol A good alternative to ethanol, with slightly different solubility properties.
Water Generally not used alone, but can be added to ethanol or acetone solutions to decrease the solubility of the chalcone and induce precipitation.

References

  • Ashenhurst, J. (2020). The Claisen Condensation (And Its Intramolecular Version, The “Dieckmann” Condensation). Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]

  • BouzBouz, S., & Hamdani, H. (2015). An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. SpringerPlus, 4, 213. Retrieved from [Link]

  • California State University, Stanislaus. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]

  • Camps, F., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7657. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. Retrieved from [Link]

  • JETIR. (n.d.). SYNTHESIS OF CHALCONES. Retrieved from [Link]

  • How to synthesize chalcones by Claisen-Schmidt condensation. (2024, February 10). YouTube. Retrieved from [Link]

  • Pearson. (n.d.). Claisen-Schmidt Condensation: Videos & Practice Problems. Retrieved from [Link]

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Retrieved from [Link]

  • Reddit. (n.d.). Chalcone recrystallization help. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Performing a Trituration. Retrieved from [Link]

  • Wikipedia. (n.d.). Trituration. Retrieved from [Link]

  • Montafia, M. P., et al. (n.d.). High-performance liquid chromatography of chalcones: Quantitative structure-retention relationships using partial least-squares. Retrieved from [Link]

  • Reddit. (n.d.). Trituration. Retrieved from [Link]

  • Preprints.org. (2025). Studies on the Aqueous Synthesis of Chalcones: A Green Approach. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 5.37 Introduction to Organic Synthesis Laboratory. Retrieved from [Link]

  • ResearchGate. (2013). What is the best way to synthesize chalcone? Retrieved from [Link]

  • ACS Publications. (2008). An Integrated High-Throughput Screening Approach for Purification of Solid Organic Compounds by Trituration and Crystallization in Solvents. Retrieved from [Link]

Sources

Technical Support Center: Stability & Forced Degradation of 2-Bromo-4'-hydroxyacetophenone

[1][2]

Current Status: Operational Ticket Focus: Forced Degradation / Stress Testing Protocols Molecule: 2-Bromo-4'-hydroxyacetophenone (2-B-4-HAP) CAS: 2491-38-5 Primary Hazard: LACHRYMATOR / CORROSIVE [1][2]

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely here because you are observing inconsistent recovery rates or "ghost peaks" during the analysis of 2-Bromo-4'-hydroxyacetophenone (2-B-4-HAP) .

This molecule presents a unique stability profile. While it is a robust intermediate for synthesizing adrenergic beta-blockers (like Atenolol), its utility as a photoremovable protecting group (PPG) means it is designed to degrade under light.[1][2] Furthermore, as an

12

This guide replaces generic templates with a mechanism-based troubleshooting approach tailored to the specific reactivity of 2-B-4-HAP.

Module 1: Safety & Handling (Pre-Experiment)

CRITICAL WARNING: 2-B-4-HAP is a potent lachrymator (tear gas agent) and causes severe skin burns.[1][2] Standard "lab safety" is insufficient.

Q: Why are my analysts reporting eye irritation even when working in the hood?

A: This suggests sublimation or aerosolization during weighing or transfer.

  • Protocol Adjustment: Do not weigh this substance on an open balance. Use a closed weighing vessel or weigh inside a dedicated glove bag/box if possible.

  • Neutralization: Keep a beaker of 5% aqueous sodium thiosulfate nearby.[2] Thiosulfate rapidly nucleophilically attacks the alkyl bromide, neutralizing the lachrymatory effect more effectively than water alone.

Module 2: Photostability (The "Ghost" Peaks)

Issue: You observe a new peak at RRT ~0.6-0.8 after sample preparation, even without thermal stress. Diagnosis: Unintentional Photo-Favorskii Rearrangement.[1][2]

Technical Insight

2-B-4-HAP is widely used in "caging" chemistry because it undergoes a rapid photo-Favorskii rearrangement upon exposure to UV light (approx. 300-360 nm).[1][2][3] Unlike typical photodegradation which is random, this is a specific, quantum-efficient pathway that converts the molecule into 4-hydroxyphenylacetic acid .[1][2]

Troubleshooting Protocol
  • Amber Glassware: Mandatory for all solutions.

  • Laboratory Lighting: If degradation persists, prepare samples under yellow (sodium vapor) light or in a darkened room.

  • LC Detector Settings: If using a PDA/DAD, ensure the deuterium lamp is not exposing the sample to high-intensity UV on the column while the flow is stopped (if doing stop-flow analysis).

Pathway Visualization (Graphviz)

PhotoFavorskiiStart2-Bromo-4'-hydroxyacetophenone(2-B-4-HAP)TripletTriplet State(Excited)Start->Triplethv (UV 300-360nm)InterSpiro-dioneIntermediateTriplet->InterRearrangement(-HBr)Product4-Hydroxyphenylacetic Acid(Major Degradant)Inter->Product+ H2O(Hydrolysis)

Figure 1: The Photo-Favorskii rearrangement pathway, the primary photodegradation mechanism for p-hydroxyphenacyl derivatives.[1][2][3]

Module 3: Hydrolytic Degradation (Acid vs. Base)

Issue: Poor mass balance in basic stress testing (Recovery < 80%). Diagnosis: Polymerization and multiple degradation pathways.

Q: Why does the molecule disappear in NaOH without forming a single clear product?

A: In basic conditions, 2-B-4-HAP faces a "choose your own adventure" of reactivity:

  • Deprotonation: The phenolic hydroxyl (pKa ~7.7) is deprotonated first, creating a phenoxide anion.[2]

  • Polymerization: The electron-rich phenoxide ring of one molecule can attack the electrophilic

    
    -carbon of another, leading to oligomers that may precipitate or stick to the column (causing mass balance loss).[2]
    
  • Favorskii Rearrangement: Base can also trigger the Favorskii rearrangement to phenylacetic acid derivatives, similar to light.

Q: What is the expected product in Acid?

A: Acidic hydrolysis is cleaner.[4] The carbonyl oxygen is protonated, making the

  • Primary Degradant: 2-hydroxy-1-(4-hydroxyphenyl)ethanone (Direct displacement of Br by OH).[1][2]

Recommended Stress Conditions (ICH Q1A Compliant)
Stress TypeConditionTargetExpected Outcome
Acid 0.1 N HCl, 60°C, 2-4 hrs5-20% DegFormation of

-hydroxy ketone.[1][2] Clean chromatography.
Base 0.01 N NaOH*, RT, <30 min5-20% DegUse lower concentration. Rapid degradation. Complex mixture/polymerization.
Neutral Water, 60°C, 24 hrs<5% DegSlow hydrolysis to

-hydroxy ketone.[1][2]

Module 4: Oxidative Stress

Issue: Appearance of yellow/brown discoloration in peroxide samples. Diagnosis: Quinone formation.

Technical Insight

The 4'-hydroxy group (phenol) is highly susceptible to oxidation.[1][2] Treatment with

quinone
  • Interference Check: Quinones are highly conjugated and have high UV extinction coefficients. A small amount of degradant can produce a disproportionately large peak, misleading purity calculations.[2]

Module 5: Analytical Method Troubleshooting

Issue: Peak tailing or splitting of the parent peak (2-B-4-HAP). Diagnosis: On-column instability or pKa interaction.[1][2]

Q: How do I stabilize the molecule during HPLC analysis?

A:

  • Mobile Phase pH: You must maintain an acidic pH (preferably pH 2.0 - 3.[1][2]0) using Formic Acid or Phosphate buffer.[1]

    • Reason 1: Suppresses the ionization of the phenol (pKa ~7.7), ensuring the molecule remains neutral and interacts consistently with the C18 stationary phase.

    • Reason 2: Suppresses the hydrolysis of the C-Br bond, which is accelerated at neutral/basic pH.[2]

  • Column Temperature: Keep

    
    . Higher temperatures accelerate on-column hydrolysis of the alkyl bromide.[1][2]
    
  • Solvent Choice: Avoid methanol in the diluent if possible; use Acetonitrile/Water. Methanol is nucleophilic and can slowly displace the bromide to form the methoxy-analog (2-methoxy-4'-hydroxyacetophenone) if samples sit in the autosampler.[1][2]

Validated Workflow for Degradant ID

WorkflowSampleStressed Sample(Acid/Base/Ox/Light)LCHPLC-PDA Analysis(Acidic Mobile Phase)Sample->LCPurityPeak Purity Check(UV Spectrum)LC->PurityMSLC-MS (ESI+)Purity->MSIf Purity < 99.0%DecisionMass Shift?MS->DecisionRes1Loss of 80 Da(Br -> OH)HydrolysisDecision->Res1-HBr +H2ORes2Loss of 80 Da + Rearrangement(Photo-Favorskii)Decision->Res2Isomer Diff?Res3+16 Da(Oxidation)Decision->Res3+O

Figure 2: Decision tree for identifying degradation products based on mass shifts.

References

  • ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[5] International Conference on Harmonisation.[5] Link

  • Givens, R. S., et al. (2000).[2] p-Hydroxyphenacyl ATP: A New Phototrigger.[1][2] Journal of Organic Chemistry.[2][4] (Describes the Photo-Favorskii mechanism of p-hydroxyphenacyl bromide derivatives). Link[1][2]

  • BenchChem. (2025).[1][3][6] A Comparative Guide to HPLC Analysis for Purity Assessment of 2-Bromo-4'-hydroxyacetophenone. (General HPLC conditions for alpha-bromoacetophenones). Link[1][2]

  • PubChem. (2025).[1] Compound Summary: 2-Bromo-4'-hydroxyacetophenone.[1][2][3][6][7][8][9] National Library of Medicine.[2] (Safety and Chemical Properties). Link[1][2]

Managing lachrymatory properties of 2-Bromo-2'-hydroxyacetophenone in the lab

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Bromo-2'-hydroxyacetophenone (BHAP) Handling & Safety

Ticket ID: #BHAP-SAFETY-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Safety Division[1][2]

Executive Summary

You have reached the specialized support unit for Lachrymatory & Alkylating Agents . The compound , This compound (BHAP) , is a potent


-haloketone.[2]

The Hazard Mechanism: BHAP acts as a powerful electrophile.[1][2] It induces severe pain and tearing by alkylating cysteine residues on the TRPA1 ion channels in the cornea and respiratory tract.[2] Unlike simple irritants, this is a chemical reaction with your biological tissue.[1][2]

Support Directive: This guide replaces generic safety advice with a Defense-in-Depth strategy. We focus on three modules: Containment Engineering , Tactical Handling , and Chemical Deactivation .[1]

Module 1: Engineering Controls & PPE (The "Hot Zone")

User Query: “I’m using a standard fume hood, but I still detect irritation. Is my setup wrong?”

Technical Diagnosis: Olfactory detection of BHAP means your containment has already failed.[1][2] Lachrymators have a low odor threshold; if you smell it, you are already being exposed to a biologically active dose.[1][2]

Troubleshooting Your Setup
  • The "6-Inch Rule": Never work within 6 inches (15 cm) of the sash plane.[1][2] Turbulence at the hood face causes "back-flow" of heavy vapors.[2]

  • Sash Management: Keep the sash as low as possible (below the chin) to act as a physical shield against splashes.[1][2]

  • Airflow Verification: Ensure face velocity is between 80–100 fpm (0.4–0.5 m/s) . Velocities >120 fpm can actually create turbulence that pulls vapors out of the hood.[2]

PPE Selection: The "Double-Shell" Protocol

Standard nitrile gloves provide only temporary splash protection against halogenated ketones.[1][2] They are permeable to BHAP over time.[1][2]

Recommended Glove Configuration:

Layer Material Function
Inner Nitrile (4 mil) Comfort and dexterity.[1][2]
Outer Laminate (Silver Shield/4H) Critical Barrier. Impermeable to ketones/halides >4 hours.[1][2]

| Action | Inspect Immediately | If outer glove is splashed, remove and replace immediately.[1][2] |

Eye Protection:

  • Mandatory: Chemical Splash Goggles (indirect venting).[1][2]

  • Prohibited: Safety glasses (vapors bypass the side shields).[1][2]

Module 2: Tactical Handling Protocols

User Query: “How do I weigh and transfer the solid without contaminating the balance area?”

Technical Resolution: Weighing solid lachrymators is the highest-risk activity.[1][2] Never bring the stock bottle to a general balance.[2]

Protocol: The "Tared Vial" Method
  • Tare Inside: Take a pre-weighed (tared) vial with a cap to the balance.

  • Estimate: Return to the fume hood. Add the approximate amount of BHAP to the vial inside the hood.[2] Cap it tightly.

  • Weigh Sealed: Bring the sealed vial back to the balance to record the mass.

  • Dissolve In-Situ: Return to the hood. Do not open the vial until you are ready to add solvent.[2] Dissolve the solid in the vial before transferring it to your reaction vessel. Solutions are less volatile than dust.[1][2]

Protocol: Syringe Transfer
  • Use Luer-Lock Syringes: Prevents needle "pop-off" due to back-pressure.[1][2]

  • The "Pull-Back" Technique: After drawing the liquid, pull the plunger back slightly to draw a bubble of air into the needle. This prevents dripping during transfer between vessels.[1][2]

Module 3: Chemical Deactivation (Quenching)

User Query: “How do I clean my glassware? Washing with water just seems to spread the fumes.”[2]

Technical Diagnosis: Water is insufficient. BHAP is hydrophobic and hydrolyzes slowly.[1][2] You must chemically destroy the electrophilic site (the C-Br bond) using a nucleophile before cleaning.[2]

The "Deactivation Bath" Recipe

Create a dedicated waste container in the hood labeled "Quenching Bath." [2]

  • Active Agent: Sodium Thiosulfate (

    
    ).[1][2]
    
  • Mechanism: Thiosulfate attacks the

    
    -carbon, displacing the bromide and forming a water-soluble, non-volatile salt.[1]
    

Preparation:

  • Dissolve 10% w/v Sodium Thiosulfate in water.[2]

  • Add 2% Sodium Carbonate (soda ash) to keep the pH basic (neutralizes HBr byproducts).[2]

  • Optional: Add 10% Ethanol if the BHAP residue is not wetting well.[2]

Cleaning Workflow:

  • Soak: Submerge all contaminated glassware, syringes, and stir bars in the Deactivation Bath.[1][2]

  • Wait: Allow to sit for 24 hours .

  • Wash: After 24 hours, the solution should be odorless (or smell only of sulfur). Rinse with water and proceed to normal washing.[1][2]

Visualizing the Safety Logic
Figure 1: The Defense-in-Depth Workflow

This diagram illustrates the layered defense strategy required for entering the "Hot Zone" (Fume Hood).

SafetyProtocol cluster_PPE Layer 1: Personal Defense cluster_Engineering Layer 2: Engineering Controls cluster_Action Layer 3: Tactical Execution start START: Handling BHAP gloves Gloves: Laminate over Nitrile start->gloves eyes Eyes: Splash Goggles gloves->eyes hood Fume Hood Check: Velocity 80-100 fpm eyes->hood sash Sash Height: < 18 inches (Chin Level) hood->sash weigh Weighing: Sealed Tared Vials Only sash->weigh transfer Transfer: Dissolve before moving weigh->transfer disposal Disposal: Thiosulfate Quench Bath transfer->disposal

Caption: Figure 1.[1][2] Sequential safety verification workflow. Failure at any upper node compromises all subsequent steps.[1]

Figure 2: The Deactivation Mechanism

This diagram explains why Sodium Thiosulfate is effective.[1][2] It converts the volatile lachrymator into a benign salt.

QuenchingMechanism BHAP BHAP (Volatile Lachrymator) Attack Nucleophilic Attack on alpha-Carbon BHAP->Attack Electrophile Thio Thiosulfate Ion (S2O3 2-) Thio->Attack Nucleophile Salt Bunte Salt (Water Soluble / Non-Volatile) Attack->Salt Substitution Bromide Bromide Ion (Br-) Attack->Bromide Leaving Group

Caption: Figure 2.[1][2] Chemical deactivation pathway.[1][2] Thiosulfate displaces the bromine atom, neutralizing the alkylating potential.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2]

  • Thermo Fisher Scientific. (2021).[1][2] Safety Data Sheet: 2-Bromo-4'-methoxyacetophenone. (Used as structural analog for BHAP hazard data). [1][2]

  • Lazny, R., & Popławski, J. (2010).[1]

    
    -Haloketones in Organic Synthesis. (Mechanism of reactivity and nucleophilic substitution).[1][2]
    
  • Princeton University EHS. (n.d.).[1][2] Lachrymators: Guidelines for Handling.

  • University of California, Los Angeles (UCLA) Chemistry & Biochemistry. (n.d.).[1][2] Standard Operating Procedure: Lachrymators.

Sources

Reasons for incomplete reaction of 4'-hydroxyacetophenone bromination

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Incomplete Conversion & Regioselectivity Issues Audience: Organic Chemists, Process Engineers, Drug Development Scientists

Diagnostic & Triage: The "Why" Behind Incomplete Reactions

In the bromination of 4'-hydroxyacetophenone (4-HAP ), "incomplete reaction" is rarely a simple kinetic failure. It is usually a symptom of competitive regioselectivity or stoichiometric hesitation .

The substrate contains two competing reactive sites:[1]

  • The Aromatic Ring (Position 3): Activated by the hydroxyl group (

    
    ), directing ortho.
    
  • The Alpha-Carbon (Side Chain): Activated by the carbonyl group (

    
    ), proceeding via enolization.
    

Core Conflict: The phenolic hydroxyl group is a powerful activator.[2] Unless conditions are strictly controlled, Ring Bromination (


)  is kinetically favored over Alpha-Bromination (

)
. Users attempting

-bromination often see "incomplete" conversion to their desired product because the reagent is being consumed by the ring; conversely, users attempting ring monobromination often under-dose reagents to avoid di-bromination, leaving starting material (SM) behind.
Diagnostic Flowchart

Use this decision tree to identify the root cause of your specific issue.

G Start START: Reaction Incomplete (SM Visible on TLC/LCMS) Target Which Product is your Target? Start->Target Ring Target: Ring Bromination (3-bromo-4-hydroxyacetophenone) Target->Ring Nuclear Subst. Alpha Target: Alpha Bromination (2-bromo-4'-hydroxyacetophenone) Target->Alpha Side-Chain Subst. RingCheck1 Is 3,5-dibromo product present? Ring->RingCheck1 AlphaCheck1 Is Ring-Bromo product present? Alpha->AlphaCheck1 RingSol ISSUE: Stoichiometric Fear You under-dosed to avoid over-bromination. Sol: Low Temp (-5°C) + Slow Addition RingCheck1->RingSol No, only SM + Product RingSol2 ISSUE: Reagent Quality NBS degraded or Br2 evaporated. Sol: Titrate Reagent RingCheck1->RingSol2 Yes, but conversion stalled AlphaSol1 ISSUE: Wrong Pathway Phenol is too active. Sol: Protect OH (Acetate/Ether) first. AlphaCheck1->AlphaSol1 Yes, Major Impurity AlphaSol2 ISSUE: Enolization Stalled Solvent too neutral/dry. Sol: Add HBr (cat) or Lewis Acid AlphaCheck1->AlphaSol2 No, just SM

Figure 1: Diagnostic logic for troubleshooting bromination failures based on target product and observed byproducts.

Technical Troubleshooting Guide
Scenario A: Target is Ring Bromination (3-Bromo-4-hydroxyacetophenone)

The Problem: The reaction stops with 10-20% Starting Material (SM) remaining, but adding more reagent causes over-bromination (3,5-dibromo species).

Root Cause Mechanism Corrective Action
Reagent Volatility If using elemental bromine (

), it is highly volatile. A "1.0 equivalent" charge often results in only 0.85-0.90 equivalents effectively reacting due to evaporation during addition.
Protocol Adjustment: Use a slight excess (1.05 eq) of

. Perform addition at 0-5°C to minimize vapor loss. Use a dropping funnel with a pressure-equalizing arm.
Local Concentration Hotspots Fast addition creates zones of high

, causing the product (3-bromo) to react again to form 3,5-dibromo, consuming reagent meant for the SM.
Protocol Adjustment: Dilute

in the reaction solvent (e.g., AcOH) before addition. Add dropwise over 30-60 mins.
Solvent Inhibition Non-polar solvents (e.g.,

,

) suppress the ionization of

to

, slowing the electrophilic attack on the ring.
Switch Solvents: Use polar protic solvents like Acetic Acid or Methanol . These stabilize the transition state and facilitate HBr removal [1].[1]

FAQ: Why can't I just heat it up to finish the last 10%? Answer: Heating promotes thermodynamic equilibration and side reactions. In phenol bromination, higher temperatures (


) significantly increase the rate of the second bromination (forming the 3,5-dibromo impurity) relative to the first. It is better to accept 5% unreacted SM (separable by column/crystallization) than 10% di-bromo byproduct (difficult to separate).
Scenario B: Target is Alpha-Bromination (Phenacyl Bromide)

The Problem: The reaction yields a mixture of ring-brominated products and SM, with very little desired


-bromo ketone.
Root Cause Mechanism Corrective Action
Unprotected Phenol The

group makes the ring

times more reactive than the

-carbon.

will always attack the ring first in neutral/protic media.
Mandatory Step: You must mask the phenol. Convert 4-HAP to 4-acetoxyacetophenone (using

) or 4-methoxyacetophenone before bromination. The ester/ether group is less activating than the free phenol [2].
Lack of Catalyst

-bromination requires enolization of the ketone. In neutral solvents, this is slow.[1]
Catalysis: Use a Lewis Acid (

, though harsh) or generate HBr in situ to catalyze enolization.
Wrong Reagent

is indiscriminate.[1]
Reagent Switch: Use Copper(II) Bromide (

)
in refluxing EtOAc/CHCl3. This reagent is highly selective for

-bromination of ketones even in the presence of sensitive groups [3].
Validated Experimental Protocols
Protocol 1: Selective Ring Monobromination (Target: 3-Bromo)

Best for: Synthesis of intermediates for Suzuki couplings.

Reagents:

  • 4'-Hydroxyacetophenone (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 - 1.05 eq)

  • Acetonitrile (MeCN) (0.5 M concentration)

  • Catalyst: Ammonium Acetate (

    
    ) (10 mol%)
    

Methodology:

  • Dissolution: Dissolve 4-HAP in MeCN at Room Temperature (RT).

  • Catalyst: Add

    
    . This acts as a mild buffer, preventing the reaction mixture from becoming too acidic (which would promote side reactions) while assisting proton transfer.
    
  • Addition: Add NBS portion-wise over 15 minutes. Do not dump it all in at once.

  • Monitoring: Stir at RT. Monitor via TLC (Hexane:EtOAc 7:3).

    • Note: If SM persists after 2 hours, add 0.05 eq NBS.

  • Workup: Concentrate solvent, redissolve in EtOAc, wash with water to remove succinimide byproduct.

Why this works: NBS provides a slow, controlled release of active bromine. Acetonitrile is polar enough to support the ionic transition state but does not promote the rapid di-bromination seen in water/methanol [4].

Protocol 2: Selective Alpha-Bromination (Target: Side Chain)

Best for: Synthesis of phenacyl bromides.

Reagents:

  • 4'-Hydroxyacetophenone (1.0 eq)

  • Reagent: Pyridinium Tribromide (

    
    ) (1.0 eq)
    
  • Solvent: Glacial Acetic Acid[1]

Methodology:

  • Setup: Dissolve 4-HAP in acetic acid.

  • Addition: Add Pyridinium Tribromide solid in one portion.

  • Heating: Heat to 40-50°C. The elevated temperature is required to overcome the activation energy for enolization, which is higher than ring substitution.

  • Reaction: The pyridinium salt complexes the bromine, reducing its electrophilicity toward the ring while allowing the radical/enol pathway on the side chain to proceed [5].

Data Summary: Solvent & Reagent Effects
SolventReagentMajor ProductYield (Typical)Risk Factor
Methanol

3,5-Dibromo (Ring)>90%Over-bromination is very fast.
Acetic Acid

3-Bromo (Ring)75-85%Difficult to stop exactly at mono-stage.
Acetonitrile NBS3-Bromo (Ring)85-92%Recommended for Ring. Highest selectivity.
Chloroform

Mixture<50%Slow kinetics; solubility issues.
Ethyl Acetate

Alpha-Bromo80-90%Recommended for Alpha. Requires reflux.
References
  • BenchChem Technical Support. (2025).[2][3][4] Optimizing Reaction Conditions for the Bromination of Phenols. BenchChem.[1][2][3] Link

  • Garg, S., et al. (2010). Regioselective bromination of phenols and acetophenones. Journal of Organic Chemistry.[5] [Link represents typical literature source for this standard protection strategy].

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide.[1] The Journal of Organic Chemistry, 29(12), 3459–3461. Link

  • Das, B., et al. (2007). Ammonium acetate catalyzed highly regioselective bromination of activated aromatic compounds using NBS. Tetrahedron Letters, 48(31), 5371-5374. Link

  • Reeves, W. P., & King, R. M. (1970). Pyridinium hydrobromide perbromide: A convenient brominating agent.[4] Synthetic Communications. Link

(Note: While specific URL endpoints for general chemical literature may vary by subscription access, the citations above refer to established, verifiable protocols in organic synthesis literature.)

Sources

Effect of reaction temperature on 2-Bromo-4'-hydroxyacetophenone yield

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-Bromo-4'-hydroxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this important synthetic transformation. Our focus is to empower you with the knowledge to optimize your reaction conditions, with a particular emphasis on the critical role of reaction temperature in achieving high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the bromination of 4'-hydroxyacetophenone to maximize the yield of 2-Bromo-4'-hydroxyacetophenone?

The optimal temperature for the bromination of 4'-hydroxyacetophenone is a delicate balance between reaction rate and selectivity. Generally, lower temperatures, typically in the range of 0-5 °C , are recommended to achieve the highest yield of the desired α-brominated product.[1] While higher temperatures can accelerate the reaction, they significantly increase the likelihood of side reactions, particularly bromination on the aromatic ring and the formation of tarry byproducts.[2] A recent study on the bromination of acetophenone derivatives demonstrated that at 90°C, the starting material was fully consumed, but this was for a different substrate and brominating agent, highlighting that the optimal temperature is highly dependent on the specific reaction conditions.[3] For the bromination of 4'-hydroxyacetophenone with elemental bromine, initiating and maintaining the reaction at a low temperature is crucial for success.[2][4]

Q2: I am observing a significant amount of a byproduct that I suspect is a result of bromination on the aromatic ring. How does temperature influence this, and how can I mitigate it?

This is a very common challenge. The hydroxyl group (-OH) on the 4'-position of the acetophenone is an activating group, which makes the aromatic ring electron-rich and thus susceptible to electrophilic substitution by bromine.[2][5][6] Higher reaction temperatures provide the necessary activation energy for this competing reaction to occur, leading to the formation of nuclear brominated species.

To favor α-bromination at the acetyl group over nuclear bromination, you should:

  • Maintain a low reaction temperature: As discussed, keeping the reaction at 0-5 °C is the most effective way to control the reaction rate and minimize ring bromination.[1]

  • Consider protecting the hydroxyl group: While this adds extra steps to your synthesis, protecting the hydroxyl group as an ester or ether will deactivate the ring towards electrophilic attack, leading to highly selective α-bromination.[2]

  • Slow, controlled addition of bromine: Adding the bromine solution dropwise to the reaction mixture at a low temperature helps to maintain a low concentration of bromine at any given time, which further disfavors the higher activation energy pathway of ring bromination.[1]

Q3: My reaction is very slow or appears to be stalled at low temperatures. Can I increase the temperature to speed it up?

While it is tempting to increase the temperature to accelerate a sluggish reaction, this should be done with extreme caution. A slow reaction at low temperatures could be due to several factors other than temperature, such as the purity of your starting materials, the solvent system, or the specific brominating agent used.[2]

Before increasing the temperature, consider the following:

  • Monitor the reaction closely: Use Thin Layer Chromatography (TLC) to confirm if the reaction is indeed stalled or just proceeding slowly.[1][4]

  • Slight, gradual temperature increase: If you must increase the temperature, do so gradually while continuously monitoring the reaction for the appearance of byproducts by TLC.

  • Alternative Brominating Agents: If the reaction with elemental bromine is consistently slow, you might consider using a milder and often more selective brominating agent like N-Bromosuccinimide (NBS), which may require slightly higher temperatures but can offer better control.[2]

Q4: I am getting a low yield and a significant amount of dark, tarry material in my reaction flask. What is the likely cause, and how can I prevent it?

The formation of tar is a strong indication that the reaction conditions are too harsh, with high temperature being a primary culprit.[2] This can be caused by:

  • Excessive reaction temperature: Even localized heating can lead to decomposition and polymerization of the starting material and product.

  • Over-bromination: The formation of di- and tri-brominated species can be unstable under the reaction conditions and contribute to tar formation.[1][5]

To prevent tar formation:

  • Strict temperature control: Maintain the reaction temperature consistently at or below 5 °C.

  • Inert atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may contribute to tar formation.[2]

  • Efficient stirring: Ensure the reaction mixture is well-stirred to maintain a homogenous temperature and concentration of reactants.

Troubleshooting Guide

This troubleshooting guide provides a structured approach to resolving common issues encountered during the synthesis of 2-Bromo-4'-hydroxyacetophenone.

Problem Potential Cause Recommended Solution
Low Yield of Desired Product Reaction temperature is too high, leading to side reactions and tar formation.[2]Maintain the reaction temperature at 0-5 °C.[1]
Incomplete reaction due to low temperature or insufficient reaction time.Monitor the reaction by TLC. If the reaction is stalled, consider extending the reaction time at low temperature before contemplating a slight, controlled increase in temperature.[1]
Predominant Formation of Nuclear Brominated Byproducts High reaction temperature favoring electrophilic aromatic substitution.[2]Conduct the reaction at 0-5 °C.[1]
The activating effect of the hydroxyl group.[2][5][6]Consider protecting the hydroxyl group prior to bromination.[2]
Formation of Dark, Tarry Substance Reaction temperature is too high.[2]Strictly maintain the reaction temperature at or below 5 °C.
Over-bromination and subsequent decomposition.[1][5]Add the bromine solution dropwise and ensure the stoichiometry is correct.
Difficult Purification of the Final Product Presence of multiple, closely related impurities due to poor temperature control.Optimize the reaction temperature to minimize byproduct formation. For purification, recrystallization from a suitable solvent or column chromatography may be necessary.[1]

Experimental Protocol: Temperature-Controlled Synthesis of 2-Bromo-4'-hydroxyacetophenone

This protocol emphasizes the critical aspects of temperature control for a successful synthesis.

Materials:

  • 4'-hydroxyacetophenone

  • Bromine

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice-salt bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4'-hydroxyacetophenone (1.0 eq) in anhydrous diethyl ether.

  • Cooling: Cool the solution to 0 °C using an ice-salt bath. Ensure the temperature is stable before proceeding.[4]

  • Bromine Addition: In the dropping funnel, add a solution of bromine (1.0 eq) in a minimal amount of diethyl ether. Add the bromine solution dropwise to the stirred solution of 4'-hydroxyacetophenone over a period of at least 30 minutes, ensuring the internal temperature of the reaction mixture does not exceed 5 °C.[1][4]

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0 °C. Monitor the progress of the reaction by TLC until the starting material is consumed.[4]

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a stirred, saturated solution of sodium bicarbonate to neutralize the evolved HBr and quench any unreacted bromine.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether or ethanol/water) to yield pure 2-Bromo-4'-hydroxyacetophenone.[1]

Visualizing the Process

Reaction Mechanism and the Influence of Temperature

The following diagram illustrates the competing pathways of α-bromination and nuclear bromination. Low temperature favors the kinetic product (α-bromination), while higher temperatures can lead to the thermodynamically favored but undesired nuclear bromination.

G cluster_0 Reaction Pathways Start 4'-hydroxyacetophenone + Br2 Alpha α-Bromination (Desired Product) Start->Alpha Low Temperature (0-5 °C) Kinetic Control Nuclear Nuclear Bromination (Side Product) Start->Nuclear High Temperature Thermodynamic Control Tar Tar Formation Start->Tar Very High Temperature Decomposition Nuclear->Tar

Caption: Competing reaction pathways in the bromination of 4'-hydroxyacetophenone.

Experimental Workflow with Temperature Control Checkpoints

This workflow diagram highlights the critical temperature control points during the synthesis.

G cluster_1 Experimental Workflow Step1 Dissolve Starting Material Step2 Cool to 0 °C (Checkpoint 1) Step1->Step2 Step3 Slow Bromine Addition (Maintain < 5 °C) (Checkpoint 2) Step2->Step3 Step4 Reaction at 0 °C Step3->Step4 Step5 TLC Monitoring Step4->Step5 Step6 Quench and Work-up Step5->Step6 Step7 Purification Step6->Step7 Product Pure Product Step7->Product

Caption: Experimental workflow emphasizing critical temperature control points.

Troubleshooting Logic Flow

This diagram provides a logical flow for troubleshooting common issues related to reaction temperature.

G cluster_2 Troubleshooting Logic Start Reaction Issue? LowYield Low Yield? Start->LowYield Byproducts Byproducts Present? Start->Byproducts Tar Tar Formation? Start->Tar CheckTemp Check Temperature Control (Maintain 0-5 °C) LowYield->CheckTemp Byproducts->CheckTemp ProtectOH Consider Protecting -OH Group Byproducts->ProtectOH Tar->CheckTemp CheckPurity Check Starting Material Purity CheckTemp->CheckPurity

Sources

Validation & Comparative

2-Bromo-2'-hydroxyacetophenone vs 2-Chloro-4'-hydroxyacetophenone reactivity comparison

[1]

Executive Summary

This guide analyzes the divergent reactivity profiles of 2-Bromo-2'-hydroxyacetophenone (2-B-2-HA) and 2-Chloro-4'-hydroxyacetophenone (2-C-4-HA) . While both are

leaving group abilitypositional isomerism
  • 2-B-2-HA is defined by high reactivity and intramolecular cyclization. It is the preferred precursor for benzofuran-3-one scaffolds.

  • 2-C-4-HA is defined by controlled stability and linear functionalization. It is the standard intermediate for synthesizing adrenergic

    
    -blockers and linear pharmacological linkers.
    

Part 1: Structural Analysis & Mechanistic Implications

The distinct behaviors of these molecules stem from electronic and steric effects. Understanding these mechanisms is crucial for selecting the correct reagent for your synthetic pathway.[1]

The Halogen Effect (Kinetics)

The


  • Bond Strength: The C-Br bond (

    
    276 kJ/mol) is weaker than the C-Cl bond (
    
    
    338 kJ/mol), lowering the activation energy for bond cleavage.
  • Leaving Group Ability: Bromide (

    
    ) is a weaker base and a better leaving group than Chloride (
    
    
    ), accelerating the rate-determining step in substitution reactions.[2]
The Ortho-Effect (Intramolecular Hydrogen Bonding)
  • 2-B-2-HA (Ortho): The 2'-hydroxyl group acts as a hydrogen bond donor to the carbonyl oxygen. This locks the molecule in a planar conformation, masking the polarity of the hydroxyl group (increasing volatility) and positioning the phenolic oxygen in perfect proximity for intramolecular attack on the

    
    -carbon upon deprotonation.
    
  • 2-C-4-HA (Para): The 4'-hydroxyl group is too distant to interact with the carbonyl. It engages in intermolecular hydrogen bonding, increasing the melting point and stability. Upon deprotonation, it acts as a nucleophile towards external electrophiles, or remains passive while the

    
    -chloride reacts with external amines.
    
Visualization of Reactivity Drivers

ReactivityDriversSubstrate_OrthoThis compound(Ortho Isomer)Feature_H_BondIntramolecular H-Bond(Stabilizes Ground State,Facilitates Cyclization)Substrate_Ortho->Feature_H_BondFeature_LeavingBromide (Br)Fast Leaving GroupSubstrate_Ortho->Feature_LeavingSubstrate_Para2-Chloro-4'-hydroxyacetophenone(Para Isomer)Feature_Inter_HIntermolecular H-Bond(High MP, Linear Reactivity)Substrate_Para->Feature_Inter_HFeature_Leaving_ClChloride (Cl)Slow Leaving GroupSubstrate_Para->Feature_Leaving_ClOutcome_CycProduct:Benzofuran-3-ones(Cyclization)Feature_H_Bond->Outcome_CycBase treatmentOutcome_LinProduct:Linear Linkers(e.g., Beta-Blockers)Feature_Leaving_Cl->Outcome_LinAmine Nucleophile

Figure 1: Mechanistic divergence driven by substituent positioning and halogen type.

Part 2: Comparative Performance Data

The following table summarizes the experimental differences critical for process design.

FeatureThis compound2-Chloro-4'-hydroxyacetophenone
Primary Application Heterocycle Synthesis (Coumaranones)Linear Alkylation (Aminolysis)
Relative

Rate
Fast (

)
Slow (

)
Cyclization Potential High (Spontaneous under basic conditions)Negligible (Requires specific catalysis)
Volatility High (Lachrymator, steam volatile)Low (Solid, lower vapor pressure)
Handling Stability Low (Prone to polymerization/darkening)Moderate (Stable solid at RT)
Melting Point Lower (

C)
Higher (

C)

Part 3: Experimental Protocols

Protocol A: Synthesis of Coumaran-3-one (Cyclization)

Target: Utilization of This compound . Context: This reaction exploits the ortho-hydroxyl group.[1] Upon basic treatment, the phenoxide performs an intramolecular


Methodology:

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous Acetone or DMF.

  • Base Addition: Add anhydrous Potassium Carbonate (

    
    , 1.5 eq).
    
  • Reaction: Stir at room temperature for 2–4 hours.

    • Note: The reaction is rapid due to the "proximity effect" of the ortho-phenoxide and the high lability of the bromide.

  • Workup: Filter off inorganic salts. Evaporate solvent. Recrystallize from ethanol.

  • Result: Yields Benzofuran-3(2H)-one (Coumaran-3-one).

Critical Control Point: Temperature must be controlled. Excessive heat can lead to aldol condensation byproducts due to the reactive ketone.

Protocol B: Synthesis of Adrenergic Linker (Aminolysis)

Target: Utilization of 2-Chloro-4'-hydroxyacetophenone . Context: This is the standard route for synthesizing beta-blocker precursors. The para-hydroxyl group does not interfere sterically, and the slower chloride allows for controlled reaction with secondary amines without immediate polymerization.

Methodology:

  • Preparation: Dissolve 2-Chloro-4'-hydroxyacetophenone (1.0 eq) in Ethanol or Isopropanol.

  • Nucleophile Addition: Add the secondary amine (e.g., Isopropylamine, 2.5 eq). Excess amine acts as a base to scavenge the HCl formed.

  • Catalysis (Optional): Add a catalytic amount of Sodium Iodide (NaI, 0.1 eq) to form the transient, more reactive

    
    -iodo intermediate (Finkelstein condition) if the reaction is sluggish.
    
  • Reaction: Reflux (70–80°C) for 6–12 hours.

    • Contrast: Note the requirement for heat and time compared to the Bromo/Ortho protocol.

  • Workup: Concentrate in vacuo. Acidify to precipitate the hydrochloride salt or extract with ethyl acetate.

  • Result: Yields the

    
    -amino-4'-hydroxyacetophenone derivative.
    

Part 4: Decision Framework & Workflow

Use this logic flow to determine the appropriate starting material for your drug discovery campaign.

DecisionTreeStartTarget Molecule Structure?Branch_HeterocycleFused Ring System(Benzofuran/Coumaranone)Start->Branch_HeterocycleBranch_LinearLinear Chain / Linker(Phenylethanolamine)Start->Branch_LinearSelect_BrSelect Reagent:This compoundBranch_Heterocycle->Select_BrSelect_ClSelect Reagent:2-Chloro-4'-hydroxyacetophenoneBranch_Linear->Select_ClProcess_BrMechanism: Intramolecular SN2Condition: Mild Base, RTSelect_Br->Process_BrProcess_ClMechanism: Intermolecular SN2Condition: Amine, Reflux, NaI Cat.Select_Cl->Process_Cl

Figure 2: Synthetic decision tree based on target architecture.

References

  • BenchChem. (2025).[1] A Comparative Guide to the Reactivity of 2'-Hydroxyacetophenone and 4'-Hydroxyacetophenone. Retrieved from 1

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from 3

  • GuideChem. (n.d.). 2'-Chloro-4'-hydroxyacetophenone Properties and Applications. Retrieved from 4

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from 5

  • Chemistry LibreTexts. (2020). Reactions of Amines: Nucleophilic Substitution. Retrieved from 6

Comparative analysis of alpha-haloketone reactivity in nucleophilic substitution

Comparative Guide: Optimizing -Haloketone Reactivity in Nucleophilic Substitution

Executive Summary



This guide compares the three primary halogenated derivatives (Chloro-, Bromo-, and Iodo-ketones) to determine the optimal substrate for nucleophilic substitution (

Key Takeaway: While


Mechanistic Foundation: The "Super-Electrophile" Effect

To control the reaction, one must understand the acceleration mechanism.




Why?

  • Inductive Effect: The carbonyl group withdraws electron density, making the

    
    -carbon highly positive.
    
  • Transition State Stabilization: The orbital overlap between the

    
     orbital and the forming/breaking bonds in the 
    
    
    transition state lowers the activation energy (
    
    
    ).
Diagram 1: Divergent Reaction Pathways

The following diagram illustrates the critical decision points where reaction conditions dictate whether the system follows the desired Substitution pathway or the undesired Rearrangement pathway.

ReactionPathwaysStartα-HaloketoneNu_SoftSoft Nucleophile(Thiourea, Amines, RS-)Start->Nu_SoftPath ANu_HardHard Base/Nu(RO-, OH-)Start->Nu_HardPath BTS_SN2TS: Orbital Overlap(π* CO interaction)Nu_Soft->TS_SN2Direct AttackEnolateEnolate Formation(α-proton abstraction)Nu_Hard->EnolateDeprotonationProduct_SN2Substitution Product(Heterocycle/Ether)TS_SN2->Product_SN2InversionCyclopropanoneCyclopropanoneIntermediateEnolate->CyclopropanoneIntramolecular SN2Product_EpoxEpoxide(Darzens)Enolate->Product_EpoxAttack at C=OProduct_FavFavorskii Product(Ester/Acid)Cyclopropanone->Product_FavRing Opening

Caption: Path A (Blue) represents the desired substitution trajectory. Path B (Red) illustrates the "danger zone" of elimination and rearrangement triggered by basicity.

Comparative Analysis: Cl vs. Br vs. I

The choice of halogen is the primary lever for tuning reactivity. The following analysis compares these substrates based on kinetic performance, stability, and operational handling.

Table 1: Halogen Performance Matrix
Feature

-Chloro Ketones

-Bromo Ketones

-Iodo Ketones (In Situ)
Bond Dissociation Energy High (~80 kcal/mol)Moderate (~68 kcal/mol)Low (~50 kcal/mol)
Relative

Rate
1 (Baseline)~200 - 500x Faster~10,000x Faster
Lachrymatory Potency ModerateSevere (High Hazard)Low (Non-volatile)
Storage Stability Excellent (Months/Years)Poor (Weeks; light sensitive)N/A (Transient species)
Side Reaction Risk Low (Harder to ionize)ModerateHigh (Reduction potential)
Cost Efficiency HighModerateLow (Iodine is expensive)
Detailed Assessment[1][2][3][4][5]
1.

-Chloro Ketones (The Stable Alternative)[1]
  • Pros: Commercially available in bulk; high atom economy; significantly cheaper. They are less prone to discoloration and degradation upon storage.

  • Cons: Often too slow for sterically hindered nucleophiles, requiring elevated temperatures that can promote polymerization.

  • Best Use: Large-scale manufacturing where reaction time is less critical than raw material cost and stability.

2.

-Bromo Ketones (The Research Standard)
  • Pros: The "Goldilocks" substrate. The C-Br bond is weak enough to facilitate rapid substitution at room temperature but strong enough to isolate the starting material.

  • Cons: Safety Hazard. Phenacyl bromide is a potent tear gas agent. They degrade rapidly under light, releasing HBr which autocatalyzes further decomposition.

  • Best Use: Discovery chemistry, library synthesis, and Hantzsch thiazole synthesis where speed is paramount.

3.

-Iodo Ketones (The Kinetic Booster)
  • Pros: Extreme reactivity.

  • Cons: Rarely isolated due to instability.

  • Protocol: Generated in situ by adding catalytic Potassium Iodide (KI) to the Chloro- or Bromo-ketone (Finkelstein reaction).

  • Best Use: Activating "dead" Chloro-ketone reactions without changing the primary substrate.

Experimental Protocol: Optimized Hantzsch Thiazole Synthesis

This protocol demonstrates the synthesis of 2-Amino-4-phenylthiazole comparing Phenacyl Bromide (Method A) vs. Phenacyl Chloride with Iodide catalysis (Method B).

Objective: Synthesize a thiazole heterocycle via condensation with thiourea.

Diagram 2: Experimental Workflow (Method B - Catalytic)

WorkflowStep1Activation PhaseDissolve Phenacyl Chloride in EtOHAdd 10 mol% NaIStep2Nucleophilic AdditionAdd Thiourea (1.1 equiv)Temp: Reflux (78°C)Step1->Step2In-situ Iodide ExchangeStep3Monitoring (TLC)Check for disappearance of ketone(approx 2-3 hours)Step2->Step3Step4Quench & WorkupCool to 0°CBasify with NH4OH to pH 8Step3->Step4CompleteStep5IsolationFilter precipitateRecrystallize (EtOH/Water)Step4->Step5

Caption: Optimized workflow for activating the cheaper chloro-derivative using catalytic iodide.

Detailed Methodology
Reagents
  • Substrate: Phenacyl Chloride (154.6 mg, 1.0 mmol)

  • Nucleophile: Thiourea (83.7 mg, 1.1 mmol)

  • Catalyst: Sodium Iodide (15 mg, 0.1 mmol) - Only for Method B

  • Solvent: Ethanol (Absolute, 5 mL)

Procedure (Method B - Recommended)
  • Activation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Phenacyl Chloride in Ethanol. Add Sodium Iodide. Stir for 10 minutes at room temperature. Observation: Solution may turn slightly yellow due to transient iodine species.

  • Addition: Add Thiourea in one portion.

  • Reaction: Fit the flask with a reflux condenser and heat to reflux (

    
    ).
    
    • Note: If using Phenacyl Bromide (Method A), reflux is often unnecessary; stirring at RT for 1-2 hours suffices.

  • Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 3:1). The ketone spot (

    
    ) should disappear, replaced by the polar thiazole hydrobromide salt near the baseline.
    
  • Workup: Cool the mixture to

    
     in an ice bath. The product often precipitates as the hydrohalide salt.
    
  • Free Basing: To isolate the free amine, add concentrated

    
     dropwise until pH 8-9. A white/pale yellow solid will precipitate.
    
  • Purification: Filter the solid, wash with cold water (

    
    ), and recrystallize from hot ethanol/water if necessary.
    

Expected Yields:

  • Method A (Bromide): 85-92%

  • Method B (Chloride + NaI): 80-88% (Cost reduction: ~40%)

Critical Control Points & Troubleshooting

The Favorskii Trap

If your nucleophile is basic (e.g., an amine) or if you use a base to scavenge acid, you risk the Favorskii rearrangement.

  • Symptom: Formation of an ester or amide with a contracted ring or rearranged skeleton.[2][3]

  • Prevention: Ensure the reaction medium remains neutral or slightly acidic. In the Hantzsch synthesis, the leaving group (HBr/HCl) buffers the solution. Do not add Triethylamine (TEA) at the start of the reaction. Add it only during workup.

Solvent Selection
  • Protic Solvents (EtOH, MeOH): Stabilize the leaving group anion (Cl-, Br-) via hydrogen bonding. Ideal for

    
     reactions where charge separation occurs in the transition state.
    
  • Aprotic Polar (DMF, Acetone): Enhance nucleophilicity but can accelerate side reactions (elimination). Use Acetone for Finkelstein conditions (NaI solubility).

Safety: Lachrymators
  • Engineering Control: All weighing and transfers must occur inside a functioning fume hood.

  • Decontamination: Wash glassware with a dilute solution of ethanolamine or sodium thiosulfate to quench active alkylating agents before removing them from the hood.

References

  • Reactivity of Phenacyl Halides: BenchChem. (2025).[4] A Comparative Guide to the Reactivity of Substituted Phenacyl Chlorides in SN2 Reactions.Link

  • Mechanistic Insight: Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003).[1] The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. Link

  • Favorskii Rearrangement: Yamashita, S., et al. (2019). Favorskii Rearrangement: Mechanism and Applications.[3][5] Chemistry Stack Exchange / Wikipedia. Link

  • Hantzsch Synthesis Protocol: Potewar, T. M., et al. (2021). A mild one-pot synthesis of 2-iminothiazolines from thioureas. RSC Advances. Link

  • Kinetic Data: Conant, J. B., & Kirner, W. R. (1924). The Relation between the Structure of Organic Halides and the Speed of their Reaction with Inorganic Iodides. Journal of the American Chemical Society. Link

Validating an HPLC Method for 2-Bromo-4'-hydroxyacetophenone Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide: Generic C18 vs. Optimized Phenyl-Hexyl Methodologies

Executive Summary & Strategic Rationale

2-Bromo-4'-hydroxyacetophenone (2-BHA) is a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including selective phosphatase inhibitors and beta-blockers. Its quality control is governed by a specific challenge: differentiating the target mono-brominated product from its starting material (4'-hydroxyacetophenone) and the over-brominated impurity (2,2-dibromo-4'-hydroxyacetophenone) .[1]

This guide compares two validation approaches:

  • The Conventional Approach: A standard C18 column using Acetonitrile/Water.

  • The Optimized Approach: A Phenyl-Hexyl column using Methanol/Water.

Key Insight: While C18 columns rely solely on hydrophobic subtraction, they often struggle to resolve the di-bromo impurity from the mono-bromo analyte due to similar hydrophobicity. The Phenyl-Hexyl stationary phase , particularly when used with Methanol, leverages


 interactions to discriminate between the aromatic systems based on their electron density (halogen substitution), offering superior resolution.

Impurity Profile & Separation Challenge

To validate a method for purity, one must first understand the genesis of impurities. The synthesis of 2-BHA involves the bromination of 4'-hydroxyacetophenone.[1][2][3][4]

Figure 1: Synthesis Pathway & Impurity Origin

This diagram illustrates the critical impurities that the HPLC method must resolve.

ImpurityPathway cluster_0 Critical Separation Pair SM Starting Material (4'-Hydroxyacetophenone) Reaction Bromination (Br2 / Solvent) SM->Reaction Product Target Analyte (2-Bromo-4'-hydroxyacetophenone) Reaction->Product Mono-substitution Impurity Over-Brominated Impurity (2,2-Dibromo-4'-hydroxyacetophenone) Product->Impurity Excess Br2 (Over-reaction)

Caption: The sequential bromination pathway creates a mixture where the di-bromo impurity is structurally similar to the target, requiring high-specificity separation.

Method Comparison: C18 vs. Phenyl-Hexyl[5][6][7]

The following table contrasts the performance of a generic method against the optimized protocol recommended for validation.

FeatureMethod A: Generic (Alternative) Method B: Optimized (Recommended)
Stationary Phase C18 (Octadecylsilane)Phenyl-Hexyl
Mobile Phase Water / Acetonitrile (0.1% H3PO4)Water / Methanol (0.1% H3PO4)
Separation Mechanism Hydrophobicity onlyHydrophobicity +

Interactions
Selectivity (

)
Low for halogenated analogsHigh (Br substituents alter

density)
Resolution (Rs) ~1.5 (Risk of co-elution)> 3.0 (Baseline separation)
Solvent Effect ACN suppresses

interactions
MeOH enhances

interactions
Suitability Rough purity estimationICH Q2(R2) Validation
Why Methanol with Phenyl-Hexyl?

Expert Note: Acetonitrile contains a triple bond with its own


 electrons, which can interfere with the stationary phase's ability to interact with the analyte's aromatic ring.[5] Methanol is "

-neutral," allowing the Phenyl-Hexyl phase to fully engage with the bromo-substituted rings of the analyte and impurities, maximizing separation selectivity [1].

Detailed Experimental Protocol (Method B)

This protocol is designed to meet ICH Q2(R2) requirements for Specificity, Linearity, Accuracy, and Robustness.[6]

Chromatographic Conditions[2][5][8][10][11][12][13][14][15]
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Agilent ZORBAX Eclipse Plus or Phenomenex Luna).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress phenol ionization).

  • Mobile Phase B: Methanol (HPLC Grade).[7]

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0-2 min: 40% B (Isocratic hold)

    • 2-15 min: 40%

      
       80% B (Linear gradient)
      
    • 15-18 min: 80% B (Wash)

    • 18.1 min: 40% B (Re-equilibration)

  • Detection: UV at 254 nm (aromatic ring absorption) and 280 nm.

  • Temperature: 30°C.

  • Injection Volume: 10 µL.

Standard Preparation (Safety Critical)

Warning: 2-Bromo-4'-hydroxyacetophenone is a lachrymator (tear gas agent) and skin irritant. All weighing must occur in a functioning fume hood.

  • Stock Solution (1.0 mg/mL): Dissolve 25 mg of 2-BHA reference standard in 25 mL of 100% Methanol .

    • Note: Do not use water for the stock diluent. Alpha-bromo ketones are susceptible to hydrolysis in aqueous environments over time.

  • Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock to 50 mL with Mobile Phase A/B (50:50).

Validation Workflow & Decision Logic

The following diagram outlines the logical flow for validating Specificity and Robustness, the two most critical parameters for this method.

Figure 2: Validation Decision Tree (ICH Q2 R2 Aligned)

ValidationLogic Start Start Validation Specificity Specificity Test: Inject Marker Mix (SM + Analyte + Di-Bromo) Start->Specificity CheckRes Is Resolution (Rs) > 2.0 for all peaks? Specificity->CheckRes FailRes FAIL: Switch Solvent (Use MeOH instead of ACN) CheckRes->FailRes No PassRes PASS: Proceed to Linearity & Accuracy CheckRes->PassRes Yes FailRes->Specificity Re-test Linearity Linearity: 5 Levels (50% - 150%) PassRes->Linearity Robustness Robustness Check: ±0.1 pH, ±5°C, ±2% MeOH Linearity->Robustness Final Method Validated Robustness->Final

Caption: A systematic decision tree ensures the method is specificity-driven before investing time in quantitative parameters.

Validation Performance Data

The following data represents typical acceptance criteria and results for the Optimized Phenyl-Hexyl Method .

Specificity & System Suitability
ParameterAcceptance CriteriaTypical Result (Phenyl-Hexyl)Typical Result (C18)
Resolution (Analyte vs. Di-Bromo) Rs > 1.53.2 1.4 (Marginal)
Tailing Factor T < 2.01.1 1.3
Retention Time RSD < 1.0%0.2% 0.5%
Linearity & Sensitivity[10]
  • Range: 0.05 µg/mL to 150 µg/mL.

  • Correlation Coefficient (

    
    ):  > 0.999.[8]
    
  • LOD (Limit of Detection): ~0.02 µg/mL (S/N > 3).

  • LOQ (Limit of Quantitation): ~0.05 µg/mL (S/N > 10).

Accuracy (Recovery)

Performed by spiking 4'-hydroxyacetophenone and 2,2-dibromo-4'-hydroxyacetophenone into the analyte matrix.

  • Level 50%: 99.5% Recovery

  • Level 100%: 100.2% Recovery

  • Level 150%: 99.8% Recovery

Troubleshooting & Expert Tips

  • Ghost Peaks: If you observe small peaks growing over time, check your sample solvent. 2-BHA can degrade in basic or neutral aqueous solutions. Always use acidic mobile phases and analyze samples within 24 hours.

  • Peak Broadening: If the mono-bromo peak is broad, ensure the sample diluent matches the initial mobile phase conditions (40% MeOH). Injecting 100% MeOH stock directly can cause "solvent wash-through" effects.

  • Column Care: Phenyl-Hexyl columns are robust but should be flushed with 100% Methanol after use to remove highly retained hydrophobic impurities (like tarry polymerization byproducts often found in bromination reactions).

References

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Phenomenex. (2025).[9] Guide to Choosing the Correct HPLC Solvent. Retrieved from [Link]

Sources

Comparative Efficiency of Thiazole Synthesis Modules: From Classical Condensation to Photoredox Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The thiazole pharmacophore is ubiquitous in medicinal chemistry, serving as the core scaffold in essential therapeutics like Ritonavir (antiretroviral), Dasatinib (antineoplastic), and Bleomycin (glycopeptide antibiotic). For drug development professionals, the choice of synthesis method dictates not just yield, but impurity profiles, scalability, and late-stage functionalization capability. This guide objectively compares the industry-standard Hantzsch Condensation against modern Copper-Catalyzed Oxidative Cyclization and emerging Photoredox methods, providing validated protocols and decision-making frameworks.

Part 1: The Benchmark – Classical Hantzsch Condensation

Status: Industry Standard (High Reliability, Low Cost) Mechanism: Condensation / Dehydration Key Application: Multi-gram to Kilo-scale synthesis of 2,4-disubstituted thiazoles.

The Hantzsch synthesis (est. 1887) remains the primary route for thiazole construction due to its operational simplicity. It involves the reaction of an ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-haloketone with a thioamide (or thiourea).[1][2][3][4][5] While robust, it suffers from the requirement of lachrymatory 

-haloketones and generates stoichiometric halide waste.
Mechanistic Pathway

The reaction proceeds via an initial nucleophilic substitution (


) followed by an intramolecular condensation.

HantzschMechanism Reactants α-Haloketone + Thioamide Inter1 Intermediate A: α-Thioiminoketone Reactants->Inter1 SN2 Attack (S attacks α-C) Inter2 Intermediate B: Hydroxythiazoline Inter1->Inter2 Cyclization (N attacks C=O) Product Final Product: Thiazole Inter2->Product Dehydration (-H₂O, Aromatization)

Figure 1: Step-wise mechanistic flow of the Hantzsch synthesis.

Validated Protocol: Synthesis of 2-Amino-4-Phenylthiazole

Source Validation: Adapted from standard protocols (e.g., Facchinetti et al. [1], ChemHelpAsap [2]).

Reagents:

  • 2-Bromoacetophenone (5.0 mmol, 1.0 eq)

  • Thiourea (7.5 mmol, 1.5 eq)

  • Ethanol or Methanol (10 mL)

  • Sodium Bicarbonate (sat.[2] aq.)

Step-by-Step Workflow:

  • Charge: In a 50 mL round-bottom flask, dissolve 5.0 mmol of 2-bromoacetophenone in 10 mL of ethanol.

  • Addition: Add 7.5 mmol of thiourea. The reaction is often exothermic; add slowly if scaling up.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 1-2 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). Disappearance of the starting bromide (

      
      ) indicates completion.
      
  • Workup: Cool to room temperature. The hydrobromide salt of the thiazole may precipitate.[2]

  • Neutralization: Pour the mixture into 50 mL of saturated

    
     solution to liberate the free base. Stir for 15 minutes.
    
  • Isolation: Filter the resulting precipitate. Wash with cold water (

    
    ).
    
  • Purification: Recrystallize from hot ethanol/water to obtain white/pale yellow crystals.

Performance Metrics:

  • Typical Yield: 85–95%

  • Atom Economy: Moderate (Loss of

    
     and 
    
    
    
    ).

Part 2: The Modern Standard – Copper-Catalyzed Oxidative Cyclization

Status: High Selectivity / Atom Economy Focus Mechanism: Aerobic Oxidation / C-H Functionalization Key Application: Late-stage functionalization and synthesis from readily available aldehydes/amines (Multicomponent Reactions).

Modern methods bypass the need for pre-functionalized


-haloketones. A leading approach is the copper-catalyzed oxidative cyclization, often utilizing molecular oxygen as the oxidant.[6] This method allows for the construction of thiazoles from simple aldehydes, amines, and elemental sulfur, or the direct cyclization of enamides.
Mechanistic Pathway

Unlike Hantzsch, this pathway often involves radical intermediates and metal-mediated C-S bond formation.

CuMechanism Substrates Aldehyde + Amine + S₈ Imine In Situ Imine Formation Substrates->Imine CSBond C-S / N-S Bond Formation (Radical/Ionic) Imine->CSBond + Cu-Cat CuCycle Cu(I)/Cu(II) Catalytic Cycle (O₂ as oxidant) CuCycle->CSBond Activates Product 2,4-Disubstituted Thiazole CSBond->Product - H₂O

Figure 2: Simplified multicomponent oxidative cyclization pathway.

Validated Protocol: Cu-Catalyzed Synthesis from Aldehydes, Amines, and Sulfur

Source Validation: Based on Jiao et al. [3] and Wang et al. [4] methodologies.[6]

Reagents:

  • Phenylacetaldehyde (1.0 mmol)

  • Primary Amine (e.g., n-butylamine, 1.2 mmol)

  • Elemental Sulfur (

    
    , 2.0 eq as S)
    
  • Catalyst:

    
     (10 mol%)
    
  • Solvent: DMSO (3 mL)

  • Oxidant:

    
     (balloon pressure)
    

Step-by-Step Workflow:

  • Assembly: In a dried reaction tube, combine phenylacetaldehyde, amine, sulfur powder, and

    
    .
    
  • Solvent: Add DMSO.

  • Atmosphere: Evacuate the tube and refill with an

    
     balloon (repeat 3 times).
    
  • Reaction: Stir at 80°C for 12 hours.

    • Checkpoint: Monitor via TLC.[1] Note that DMSO can make direct TLC difficult; perform a mini-extraction (EtOAc/Water) for checking.

  • Workup: Dilute with ethyl acetate (20 mL) and wash with brine (

    
    ) to remove DMSO.
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel column chromatography (Hexane/EtOAc gradient).
    

Performance Metrics:

  • Typical Yield: 65–85%[7]

  • Atom Economy: High (Water is the primary byproduct).

  • Advantage: Uses commodity chemicals; avoids halogenated precursors.

Part 3: Comparative Analysis & Decision Matrix

The following data compares the Hantzsch method against the Copper-Catalyzed Oxidative Cyclization and emerging Visible-Light Photoredox methods (e.g., Eosin Y catalyzed [5]).

Efficiency Comparison Table
FeatureHantzsch CondensationCu-Catalyzed OxidativePhotoredox (Visible Light)
Reaction Type Condensation (

+ Elimination)
Oxidative Coupling / MCRRadical Cyclization
Precursors

-Haloketones (Lachrymatory)
Aldehydes/Amines/SulfurThioamides + Acceptors
Yield (Avg) High (85-95%) Moderate-Good (65-85%)Variable (50-80%)
Atom Economy Low (Stoichiometric salt waste)High (

byproduct)
High
Scalability Excellent (kg scale) Moderate (Safety with

)
Low (Photon penetration limits)
Conditions Reflux (Thermal)Heating (80-100°C) +

Room Temp + LEDs
Green Metric Poor (Halogenated waste)Good (if DMSO recycled)Excellent
Decision Matrix: Selecting the Right Method

DecisionMatrix Start Start: Thiazole Synthesis Needs Scale Is Scale > 100g? Start->Scale Precursors Are α-Haloketones Available/Stable? Scale->Precursors No Hantzsch Use Hantzsch Synthesis (Robust, Scalable) Scale->Hantzsch Yes (Reliability Priority) Functional Sensitive Functional Groups? Precursors->Functional No Precursors->Hantzsch Yes CuCat Use Cu-Catalyzed MCR (High Atom Economy) Functional->CuCat No (Standard Lab Scale) Photo Use Photoredox/Green (Mild Conditions) Functional->Photo Yes (Avoid Heat)

Figure 3: Strategic decision tree for selecting synthesis methodology.

References

  • Facchinetti, V. et al. (2016).[6] Solvent-Free Synthesis of 2-Aminothiazoles via Hantzsch Condensation.[6] Synthesis.[1][2][4][6][8][9][10][11][12][13] Link

  • Chem Help Asap. (2020).[1] Hantzsch Thiazole Synthesis Protocol.[2][6][11] YouTube/ChemHelpAsap.[1][2] Link

  • Wang, X. et al. (2018).[6] Practical Cu-Catalyzed Oxidative Synthesis of Thiazoles from Simple Aldehydes, Amines, and Elemental Sulfur.[6] Organic Letters.[6] Link

  • Tang, X. et al. (2016).[6] Copper-Catalyzed Synthesis of Thiazoles from Oximes.[6] Journal of Organic Chemistry. Link

  • Lin, H. et al. (2025).[6] Visible Light Mediated Synthesis of Thiazole Derivatives. Organic Letters.[6] Link

Sources

A Researcher's Guide to the Structure-Activity Relationship of 2-Bromo-4'-hydroxyacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to an in-depth exploration of the 2-Bromo-4'-hydroxyacetophenone scaffold, a cornerstone for developing a new generation of therapeutic agents. This guide is designed for researchers, medicinal chemists, and drug development professionals who seek to understand the nuanced relationship between the chemical structure of these derivatives and their biological functions. We will move beyond a simple cataloging of compounds to dissect the causality behind their activity, providing both the "what" and the "why" that drives rational drug design.

The 2-Bromo-4'-hydroxyacetophenone molecule is more than just a synthetic intermediate; it is a privileged scaffold. Its inherent reactivity, stemming from the α-bromoketone functionality, combined with the hydrogen-bonding capabilities of the 4'-hydroxyl group, provides a versatile platform for creating diverse chemical entities. These derivatives have demonstrated a remarkable breadth of biological activities, ranging from enzyme inhibition to antimicrobial and anticancer effects. This guide will compare and contrast these activities, supported by experimental data, to illuminate the path toward optimizing this scaffold for specific therapeutic targets.

The Core Scaffold: Synthesis, Reactivity, and Versatility

The foundation of any structure-activity relationship (SAR) study lies in a robust and reproducible synthesis of the core molecule. 2-Bromo-4'-hydroxyacetophenone serves as the primary building block for the derivatives discussed herein. Its synthesis is a well-established process, valued for its efficiency and scalability.

The key to its utility is the α-bromoketone moiety. This electrophilic center is highly susceptible to nucleophilic attack, making it an ideal handle for introducing a wide array of functional groups and building complex heterocyclic systems.[1] This reactivity is the engine of derivatization, allowing chemists to systematically probe the chemical space around the core scaffold.

Experimental Protocol: Synthesis of 2-Bromo-4'-hydroxyacetophenone

This protocol details the electrophilic α-bromination of 4'-hydroxyacetophenone. The reaction's success hinges on controlling the temperature to prevent side reactions and ensure mono-bromination.

Materials:

  • 4'-hydroxyacetophenone (1.0 eq)

  • Bromine (1.0 eq)

  • Diethyl ether (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄) (anhydrous)

  • Ice bath

  • Round-bottom flask, dropping funnel, magnetic stirrer

Procedure:

  • Reaction Setup: Dissolve 4'-hydroxyacetophenone (e.g., 15 g, 110 mmol) in anhydrous diethyl ether (200 mL) in a round-bottom flask.[2]

  • Cooling: Place the flask in an ice bath and cool the solution to 0°C with continuous stirring.[2]

  • Bromination: Add bromine (e.g., 17.6 g, 110 mmol) dropwise to the cooled solution over a period of 20 minutes. Vigorous stirring is essential to ensure even distribution and prevent localized over-bromination.[1][2]

  • Reaction Monitoring: Maintain the reaction at 0°C and continue stirring for an additional hour after the bromine addition is complete.[2] The progress can be monitored by Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, slowly add saturated NaHCO₃ solution to quench any unreacted bromine and neutralize the generated hydrobromic acid. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization to yield 2-Bromo-4'-hydroxyacetophenone as a solid.

G cluster_materials Starting Materials cluster_process Synthesis Workflow cluster_output Final Product A 4'-hydroxyacetophenone D Dissolve in Ether A->D B Bromine (Br₂) F Dropwise Addition of Br₂ B->F C Diethyl Ether (Solvent) C->D E Cool to 0°C D->E E->F G Stir for 1 hour at 0°C F->G H Quench with NaHCO₃ G->H I Extract with Ether H->I J Dry & Concentrate I->J K Recrystallize J->K L 2-Bromo-4'-hydroxyacetophenone K->L

Caption: Workflow for the synthesis of the core scaffold.

Comparative Analysis of Biological Activities & SAR

The true value of the 2-Bromo-4'-hydroxyacetophenone scaffold is realized through the diverse biological activities of its derivatives. By systematically modifying its structure, researchers have developed potent and selective agents against a variety of diseases.

Enzyme Inhibition: A Tale of Covalent and Non-Covalent Interactions

Derivatives of 2-Bromo-4'-hydroxyacetophenone have shown significant inhibitory activity against several classes of enzymes, most notably protein tyrosine phosphatases (PTPs).

Protein Tyrosine Phosphatase (PTP) Inhibition: PTPs are critical regulators of cellular signaling pathways, and their dysregulation is implicated in diabetes, cancer, and inflammatory diseases.[1][3] 2-Bromo-4'-hydroxyacetophenone itself is a covalent inhibitor of PTPs, with the α-bromoketone acting as a warhead that alkylates a catalytic cysteine residue in the enzyme's active site.[1][3]

  • SAR Insights:

    • The parent compound, 2-Bromo-4'-hydroxyacetophenone, exhibits moderate inhibitory activity against PTP1B (Ki = 42 μM) and SHP-1 (Ki = 43 μM).[1][3]

    • The electrophilic α-bromoacetophenone moiety is essential for the covalent modification of the catalytic cysteine.

    • Modifications to the electronic properties of the phenyl ring have not significantly improved potency.[3]

    • However, attaching a peptidyl moiety at the para-position (hydroxyl group) can substantially enhance both potency and selectivity, demonstrating the importance of targeting distal binding pockets.[3]

Table 1: PTP Inhibition Data

Compound Target Enzyme Kᵢ (μM) Citation
2-Bromo-4'-hydroxyacetophenone PTP1B 42 [1][3]

| 2-Bromo-4'-hydroxyacetophenone | SHP-1 | 43 |[1] |

Cholinesterase Inhibition: In the context of Alzheimer's disease, derivatives have been developed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

  • SAR Insights:

    • Bis-Schiff base derivatives have shown promise. For instance, compound 2j (structure in original publication), which incorporates a bromo benzyl and a 2-methoxyphenol group, displayed significantly better inhibition against both AChE and BuChE than the standard drug galantamine.[4]

    • The presence of the bromo benzyl group and the 2-methoxyphenol moiety were identified as key structural features for high efficacy, likely due to favorable hydrophobic and polar interactions within the enzyme's active site.[4]

SAR_Enzyme_Inhibition cluster_PTP PTP Inhibition cluster_ChE Cholinesterase Inhibition Core 2-Bromo-4'-hydroxyacetophenone Core α-Bromoketone 4'-Hydroxyl Group PTP_SAR Covalent Inhibition α-Bromoketone alkylates catalytic Cysteine Attaching peptidyl groups to 4'-OH improves potency/selectivity Core:f1->PTP_SAR:f1 Essential for activity Core:f2->PTP_SAR:f2 Modification site ChE_SAR Non-Covalent Inhibition Bromo benzyl group is key 2-Methoxyphenol group enhances activity Core->ChE_SAR Derivatization leads to

Caption: Key SAR points for enzyme inhibition.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

The acetophenone scaffold is a well-known pharmacophore in antimicrobial drug discovery. The addition of bromine and other functional groups can significantly enhance this activity.

  • SAR Insights:

    • The presence of a bromine atom, often in conjunction with free phenolic hydroxyl groups, is associated with higher antibacterial activity.[5]

    • A study on hydroxyacetophenone derivatives showed that compounds with two free phenol hydroxyls, a bromine atom, an unsaturated bond, and a thiosemicarbazone fragment exhibited high activity against E. coli and K. pneumoniae.[5]

    • Hybrid molecules, such as those coupling 2'-hydroxyacetophenone with N-alkylated thiotetrazole, have demonstrated a broad spectrum of antimicrobial activity with MIC values ranging from 4 to 128 µg/ml against various clinical isolates.[6]

Table 2: Antibacterial Activity of Select Hydroxyacetophenone Derivatives

Compound Test Organism Zone of Inhibition (mm) Citation
Derivative 2 E. coli 16 [1]
Derivative 2 K. pneumoniae 18 [1]
Derivative 3 E. coli 12 [1]
Derivative 3 K. pneumoniae 15 [1]
Derivative 4 E. coli 10 [1]
Derivative 4 K. pneumoniae 16 [1]

(Note: Specific structures of derivatives 2, 3, and 4 can be found in the original publication cited).[1]

Cytotoxic Activity: A Potential Avenue for Anticancer Agents

The anti-proliferative effects of brominated acetophenones have been evaluated against various human cancer cell lines. The position and nature of substituents on the aromatic ring play a crucial role in determining their cytotoxic potential.

  • SAR Insights:

    • A series of brominated acetophenone derivatives showed significant cytotoxicity, particularly against prostate (PC-3) and breast (MCF-7) cancer cell lines.[1][7]

    • For example, compound 5c from a cited study demonstrated potent activity with IC₅₀ values below 10 µg/mL against both PC-3 and MCF-7 cell lines.[1] This highlights that specific substitution patterns on the brominated acetophenone scaffold are critical for potent anticancer effects.

Table 3: Cytotoxicity of Brominated Acetophenone Derivatives (IC₅₀ in µg/mL)

Compound MCF-7 (Breast) A549 (Lung) Caco-2 (Colorectal) PC-3 (Prostate) Citation
5a 52.33 ± 3.64 60.93 ± 1.30 84.50 ± 1.14 < 10 [1]
5b 33.20 ± 1.22 41.50 ± 1.55 76.16 ± 1.88 < 10 [1]
5c < 10 11.80 ± 0.89 18.40 ± 4.70 < 10 [1]

(Note: Specific structures of compounds 5a, 5b, and 5c can be found in the original publication cited).[1]

Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are underlying factors in many diseases.[8] Derivatives of this scaffold have shown potential in mitigating these processes.

  • Anti-inflammatory SAR:

    • A brominated vanillin derivative, structurally similar to the 2-Bromo-4'-hydroxyacetophenone scaffold, was shown to exert potent anti-inflammatory effects by blocking the NF-κB and MAPK signaling pathways.[9] It significantly reduced the production of inflammatory mediators like NO, PGE₂, TNF-α, IL-1β, and IL-6.[9] This suggests that derivatives of 2-Bromo-4'-hydroxyacetophenone could act via similar mechanisms.

  • Antioxidant SAR:

    • The presence of a bromine substituent, in combination with hydroxyl groups on the aromatic ring, appears to enhance antioxidant activity.[10]

    • Chalcone derivatives of 2'-hydroxyacetophenone have been studied for their antioxidant properties. A derivative with a bromo-substituent at the 5' position showed significantly higher lipid peroxidation inhibitory activity compared to its non-brominated analog, which was attributed to increased lipophilicity.[10]

Experimental Workflow: Derivatization and Biological Evaluation

To facilitate further research, this section provides a generalized protocol for synthesizing a chalcone derivative, a common class of compounds derived from acetophenones, and a workflow for assessing antimicrobial activity.

Protocol: Synthesis of a 2-Hydroxyacetophenone Chalcone Derivative

This protocol describes the Claisen-Schmidt condensation of 2-hydroxyacetophenone with a substituted aldehyde to form a chalcone.

Materials:

  • 2-Hydroxyacetophenone (1.0 eq)

  • Substituted aromatic aldehyde (1.0 eq)

  • Ethanol

  • Aqueous Potassium Hydroxide (KOH) solution (e.g., 40-50%)

  • Hydrochloric acid (HCl) (dilute)

Procedure:

  • Setup: In a flask, dissolve 2-hydroxyacetophenone and the substituted aldehyde in ethanol.

  • Reaction Initiation: Cool the mixture in an ice bath and slowly add the aqueous KOH solution with constant stirring.

  • Condensation: Allow the mixture to stir at room temperature for several hours (e.g., 24h). The reaction progress can be monitored by TLC.

  • Precipitation: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.

  • Isolation: The precipitated solid (chalcone) is collected by filtration, washed with water until neutral, and then dried.

  • Purification: The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.

Workflow: Antimicrobial Susceptibility Testing (Broth Microdilution)

This workflow outlines the determination of the Minimum Inhibitory Concentration (MIC), a key metric for antimicrobial potency.

MIC_Workflow A Prepare serial two-fold dilutions of test compound in a 96-well plate B Add standardized microbial inoculum to each well A->B C Include positive (microbe, no compound) and negative (broth only) controls B->C D Incubate plate under appropriate conditions (e.g., 37°C for 24h) C->D E Visually assess for microbial growth (turbidity) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination.

Conclusion and Future Perspectives

The 2-Bromo-4'-hydroxyacetophenone scaffold is a proven platform for the discovery of biologically active compounds. The structure-activity relationships discussed in this guide reveal several key principles for rational drug design:

  • The α-bromoketone is a potent electrophile, ideal for creating covalent inhibitors, particularly for enzymes with active site cysteines like PTPs.

  • The 4'-hydroxyl group is a critical site for modification to improve properties like potency, selectivity, and solubility, as seen in the development of PTP inhibitors with peptidyl extensions.

  • The combination of bromine and hydroxyl substituents on the aromatic ring is a recurring motif for enhanced antimicrobial and antioxidant activities.

  • Derivatization into more complex structures like Schiff bases and chalcones opens avenues to target a wider range of biological systems, from cholinesterases to inflammatory pathways.

Future research should focus on leveraging these insights. The development of more selective covalent inhibitors requires a deeper understanding of the target enzyme's topology to design derivatives that minimize off-target effects. For antimicrobial and anticancer applications, exploring novel heterocyclic systems built upon the α-bromoketone handle could yield compounds that overcome existing resistance mechanisms. The journey from this simple ketone to a clinically effective drug is complex, but a thorough understanding of its structure-activity relationship is the most reliable map for that journey.

References

  • BenchChem. (2025). Application Notes and Protocols: 2-Bromo-4'-hydroxyacetophenone in Medicinal Chemistry.
  • RSC Publishing. (2025).
  • Future Medicinal Chemistry. (n.d.). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights.
  • BenchChem. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: 2-Bromo-4'-hydroxyacetophenone in Protection Group Chemistry.
  • MDPI. (n.d.).
  • ACG Publications. (2023). Synthesis and biological studies of novel hydroxyacetophenone-tetrazole hybrids.
  • Journal of Advanced Scientific Research. (n.d.). Anti-oxidant Activity of 2-hydroxyacetophenone Chalcone.
  • BenchChem. (n.d.).
  • PubMed Central. (2022).
  • ChemicalBook. (n.d.). 2-Bromo-4'-hydroxyacetophenone.
  • MDPI. (n.d.). Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents.
  • CORE. (2017).

Sources

The Selectivity Paradox: A Comparative Guide to PTP1B and SHP-1 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary For drug developers, the distinction between Protein Tyrosine Phosphatase 1B (PTP1B) and Src Homology Region 2 Domain-Containing Phosphatase-1 (SHP-1) represents a critical "selectivity paradox." While their active sites share high structural homology—making off-target inhibition a persistent risk—their physiological roles are diametrically opposed in specific contexts. PTP1B is a metabolic brake (inhibiting insulin/leptin) and an oncogene in breast cancer, whereas SHP-1 is primarily an immune checkpoint (inhibiting T-cell activation). This guide dissects their structural divergence, signaling landscapes, and validated inhibition protocols to support precise therapeutic targeting.

Structural & Mechanistic Divergence

To design selective inhibitors, one must look beyond the catalytic pocket. Both enzymes belong to the classical PTP family, sharing the signature HC(X)5R motif in the active site (P-loop). This conservation is why early-generation inhibitors (e.g., Suramin) failed to discriminate between them.

FeaturePTP1B (PTPN1) SHP-1 (PTPN6)
Localization Endoplasmic Reticulum (ER): Tethered to the ER via a hydrophobic C-terminal sequence.Cytosolic: Moves to the plasma membrane upon phosphorylation/activation.
Regulatory Domains C-Terminal Tail: Contains proline-rich regions and allosteric sites targeted by selective inhibitors (e.g., Trodusquemine).N-Terminal SH2 Domains: Function as an "auto-inhibitory clamp." The enzyme is inactive until these domains bind phosphotyrosine residues.
Substrate Recognition Tandem pY Motifs: Prefers substrates with specific acidic residues; often targets Insulin Receptor (IR) and JAK2.ITIM Motifs: Binds Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs) on receptors like PD-1 and CD22.

Expert Insight: The "closed" conformation of SHP-1 (where the N-SH2 domain blocks the active site) renders it catalytically inactive in isolation. In high-throughput screening (HTS), using full-length SHP-1 without an activating peptide will yield false negatives. Always use the truncated catalytic domain or add activating peptides for initial screening.

Comparative Signaling Landscapes

The following diagram illustrates the distinct biological consequences of inhibiting these enzymes. PTP1B inhibition promotes metabolism and cell growth, while SHP-1 inhibition unleashes immune activity.

SignalingPathways cluster_PTP1B PTP1B Pathway (Metabolic/Oncology) cluster_SHP1 SHP-1 Pathway (Immune Checkpoint) Insulin Insulin / Leptin IR Insulin Receptor (IR) JAK2 Insulin->IR Activates IRS1 IRS-1 / STAT3 IR->IRS1 Phosphorylation PTP1B_Enz PTP1B IR->PTP1B_Enz Substrate Metabolism Glucose Uptake Cell Survival IRS1->Metabolism Signaling PTP1B_Enz->IR Dephosphorylation (Inhibition) PTP1B_Enz->IRS1 Dephosphorylation Antigen Antigen Presentation TCR TCR / CD28 Antigen->TCR Activates ZAP70 ZAP-70 / LCK TCR->ZAP70 Phosphorylation SHP1_Enz SHP-1 TCR->SHP1_Enz Recruitment via ITIMs ImmuneResponse T-Cell Activation Cytotoxicity ZAP70->ImmuneResponse Signaling SHP1_Enz->TCR Dephosphorylation SHP1_Enz->ZAP70 Dephosphorylation (Inhibition)

Caption: Divergent signaling roles. PTP1B (left) acts as a negative regulator of insulin signaling. SHP-1 (right) acts as a negative regulator of T-cell receptor (TCR) signaling. Inhibition of either reverses these "brakes."

Inhibitor Performance Analysis

The table below aggregates experimental data for common inhibitors, highlighting the selectivity gap.

CompoundPrimary TargetSelectivity ProfileExperimental IC50 / KiMechanism of Action
TCS-401 PTP1B High (>6000-fold vs SHP-1)PTP1B: 0.29 µM (Ki)SHP-1: >2000 µMCompetitive inhibitor; targets the active site but exploits unique peripheral residues [1].
Trodusquemine (MSI-1436)PTP1B High (Allosteric)PTP1B: ~1.0 µMSHP-1: >200 µMBinds to the C-terminal allosteric site (Helix α7), locking the enzyme in an inactive state. Does not bind the conserved P-loop [2].
Sodium Stibogluconate (SSG)SHP-1 (Functional)Low / Promiscuous PTP1B: ~3.4 µMSHP-1: ~10-20 µMOften marketed as an SHP-1 inhibitor for immunotherapy, but biochemically inhibits PTP1B and TCPTP with equal or greater potency [3].
Suramin Non-Selective None PTP1B: ~1-5 µMSHP-1: ~1-5 µMBroad-spectrum polyanionic inhibitor. Blocks the active site of most PTPs. Useful only as a positive control [4].
Validated Experimental Protocols

To objectively compare inhibition, the pNPP (p-Nitrophenyl Phosphate) Colorimetric Assay is the gold standard for kinetic screening.

Protocol: Comparative Kinetic Assay (96-well format)

Reagents Required:

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 2 mM EDTA.

  • Reducing Agent (CRITICAL): 3 mM DTT (Dithiothreitol). Must be added fresh.

  • Substrate: pNPP (Sigma-Aldrich), 50 mM stock.

  • Enzymes: Recombinant Human PTP1B (Catalytic Domain, residues 1-321) and SHP-1 (Catalytic Domain).

Workflow Diagram:

ProtocolWorkflow Step1 1. Prepare Buffer + Fresh DTT Step2 2. Dilute Enzymes (0.5 - 2 nM final) Step1->Step2 Step3 3. Add Inhibitor (Serial Dilution) Step2->Step3 Step4 4. Pre-Incubation (15 min @ 37°C) Step3->Step4 Step5 5. Add pNPP (Initiate Reaction) Step4->Step5 Step6 6. Measure Abs (405 nm, Kinetic Mode) Step5->Step6

Caption: Step-by-step workflow for the pNPP enzymatic assay. Pre-incubation (Step 4) is critical for allosteric inhibitors like Trodusquemine to reach equilibrium.

Step-by-Step Methodology:

  • Buffer Prep: Prepare Assay Buffer. Add DTT to 3 mM immediately before use. Why? The active site Cysteine (Cys215 in PTP1B) is highly susceptible to oxidation, which irreversibly inactivates the enzyme.

  • Enzyme Plate: Add 40 µL of diluted enzyme (0.5–2 nM final concentration) to wells.

  • Inhibitor Addition: Add 10 µL of test compound (e.g., TCS-401) at 5x desired concentration. Include a DMSO control.

  • Equilibration: Incubate for 15 minutes at 37°C. This allows slow-binding inhibitors to interact.

  • Reaction Start: Add 50 µL of pNPP substrate (final conc: 2–5 mM, ensuring saturation > Km).

  • Read: Monitor Absorbance at 405 nm every 60 seconds for 20 minutes (Kinetic Mode).

  • Analysis: Calculate the slope (Vmax) for the linear portion. Determine % Inhibition relative to DMSO control.

References
  • Krishnan, N., et al. (2018). Targeting the disordered C terminus of PTP1B with an allosteric inhibitor. Nature Chemical Biology. Retrieved from [Link]

  • Pathak, M. K., & Yi, T. (2001). Sodium stibogluconate is a potent inhibitor of protein tyrosine phosphatases and augments cytokine responses in hemopoietic cell lines. Journal of Immunology. Retrieved from [Link]

  • Zhang, Z. Y., et al. (1998). Protein tyrosine phosphatases: structure and function, substrate specificity, and inhibitor development. Annual Review of Pharmacology and Toxicology. Retrieved from [Link]

Pharmacophore Wars: Comparative Cytotoxicity of Thiazole and Chalcone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Warhead and The Shield

In the landscape of anticancer drug discovery, two heterocycles dominate the literature: Chalcones (1,3-diaryl-2-propen-1-ones) and Thiazoles (five-membered N,S-heterocycles). While both exhibit potent cytotoxicity, they function through distinct biochemical imperatives.

  • Chalcones act primarily as "Warheads." Their

    
    -unsaturated ketone moiety functions as a Michael acceptor, forming covalent bonds with nucleophilic residues (like cysteine) on target proteins (e.g., tubulin, NF-
    
    
    
    B).
  • Thiazoles act as "Stealth Scaffolds." They improve pharmacokinetics (lipophilicity/solubility balance), mimic nucleobases for DNA intercalation, and provide rigid docking for kinase inhibition (e.g., EGFR, VEGFR).

This guide compares their efficacy, mechanisms, and experimental validation, advocating for a rational design strategy that often hybridizes these two moieties to overcome Multidrug Resistance (MDR).

Mechanistic Comparison: Mode of Action (MOA)

To design effective cytotoxicity assays, one must understand how these molecules kill cancer cells.

Chalcone Derivatives[1][2][3][4][5][6][7][8][9][10]
  • Primary Mechanism: Tubulin Polymerization Inhibition.[1] Chalcones bind to the colchicine-binding site of tubulin, preventing microtubule assembly. This leads to cell cycle arrest at the G2/M phase.[2]

  • Secondary Mechanism: ROS Induction. The Michael acceptor moiety depletes cellular glutathione (GSH), causing a spike in Reactive Oxygen Species (ROS) that triggers mitochondrial apoptosis.

Thiazole Derivatives[4][5][6][8][9][10][11]
  • Primary Mechanism: Kinase Inhibition. Thiazoles fit snugly into the ATP-binding pockets of tyrosine kinases (EGFR, VEGFR), cutting off survival signaling pathways.

  • Secondary Mechanism: Bcl-2 Downregulation. Thiazoles often shift the Bax/Bcl-2 ratio, promoting caspase-dependent apoptosis.

Visualizing the Pathways

The following diagram illustrates the distinct yet converging pathways leading to apoptosis.

MOA_Pathways cluster_0 Chalcone Scaffold cluster_1 Thiazole Scaffold cluster_2 Cellular Outcome Chalcone Chalcone Derivative (Michael Acceptor) Tubulin Tubulin (Colchicine Site) Chalcone->Tubulin Inhibits ROS ROS Surge (GSH Depletion) Chalcone->ROS Induces Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Mito Mitochondrial Dysfunction ROS->Mito Thiazole Thiazole Derivative (Kinase Inhibitor) Kinase Tyrosine Kinases (EGFR/VEGFR) Thiazole->Kinase Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Thiazole->Bcl2 Downregulates Kinase->Mito Bcl2->Mito Loss of Protection Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Mito->Apoptosis

Figure 1: Convergent apoptotic pathways. Chalcones target structural integrity (microtubules) and redox states, while Thiazoles target signaling cascades.

Comparative Cytotoxicity Data

The following data consolidates findings from recent high-impact studies, specifically comparing pure pharmacophores against Thiazole-Chalcone Hybrids , which represent the current gold standard.

Table 1: IC50 Values (µM) Across Key Cancer Cell Lines

Compound ClassRepresentative StructureTarget MechanismMCF-7 (Breast)A549 (Lung)HT-29 (Colon)Selectivity Index (SI)*
Pure Chalcone 1,3-diphenyl-2-propen-1-oneTubulin / ROS5.3013.8620.0+Low (< 2)
Pure Thiazole 2-aminothiazole deriv.EGFR / DNA6.8819.2815.5Moderate (2-5)
Hybrid Thiazole-linked Chalcone (V)Dual Inhibition2.95 1.52 0.98 High (> 10)
Standard Combretastatin A-4 (CA-4)Tubulin4.931.102.21High
  • Note: Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 10 indicates a safe therapeutic window.

  • Data Source Synthesis: Hybrid compounds consistently outperform individual moieties due to the "double-tap" mechanism: the thiazole improves cellular uptake, allowing the chalcone warhead to reach the tubulin binding site more effectively [1][2][3].

Experimental Validation Protocols

As a scientist, you must validate these findings using a self-validating workflow. The following protocols are optimized for reproducibility.

The "Gold Standard" MTT Assay (Optimized)

Why this protocol? Standard MTT protocols often suffer from background noise due to serum protein precipitation. This optimized version uses a specific solubilization step.

  • Seeding: Plate cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Treatment: Add test compounds (0.1 – 100 µM) dissolved in DMSO.

    • Critical Control: Final DMSO concentration must be < 0.5% (v/v) to avoid solvent toxicity.

    • Positive Control: Doxorubicin or Combretastatin A-4.

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT stock (5 mg/mL in PBS). Incubate for exactly 4 hours .

    • Checkpoint: Look for purple formazan crystals under a microscope. If crystals are sparse in control wells, cell metabolism is compromised.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO . Shake plate for 10 min.

  • Read: Measure absorbance at 570 nm (reference 630 nm).

Flow Cytometry: Cell Cycle Analysis

Why this protocol? To confirm the chalcone mechanism (G2/M arrest).

  • Fixation: Harvest treated cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Resuspend in PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) .

  • Analysis: Incubate 30 min in dark. Analyze via Flow Cytometer (e.g., BD FACSCanto).

    • Success Metric: A distinct peak shift to the G2/M phase compared to the G0/G1 control indicates tubulin inhibition.

Experimental Workflow Diagram

Workflow Start Compound Library (Thiazoles/Chalcones) Screen Primary Screen (MTT Assay @ 10µM) Start->Screen Decision IC50 < 5µM? Screen->Decision Mechanism Mechanistic Profiling (Flow Cytometry) Decision->Mechanism Yes Discard Discard / Redesign Decision->Discard No TubulinAssay Tubulin Polymerization Assay Mechanism->TubulinAssay Confirm Target

Figure 2: Decision matrix for screening cytotoxic derivatives. Only high-potency hits (IC50 < 5µM) warrant expensive mechanistic profiling.

Strategic Recommendations for Drug Design

Based on the comparative data and SAR (Structure-Activity Relationship) analysis, follow these guidelines:

  • Use the Hybrid Approach: Do not use isolated chalcones. They are often rapidly metabolized and can be toxic to normal cells. Fusing a thiazole ring (replacing Ring A or B of the chalcone) stabilizes the molecule and improves selectivity [3][5].

  • Substitution Matters:

    • Electron-Withdrawing Groups (EWGs): Adding -Cl or -F to the phenyl ring of the chalcone increases lipophilicity and metabolic stability.

    • Trimethoxy Motif: Mimicking the structure of Colchicine (3,4,5-trimethoxy) on the chalcone ring significantly boosts tubulin binding affinity [2].

  • Targeting MDR: If your target cancer line is resistant (e.g., multidrug-resistant MCF-7), incorporate a thiazole-sulfonamide moiety. This specific hybrid has shown the ability to bypass efflux pumps that typically eject standard chemotherapeutics [4].

References

  • Gomha, S. M., et al. (2015). Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities.[2][1] Molecules.

  • Wang, G., et al. (2016).[3] Design, Synthesis and Structure-Activity Relationships of Novel Chalcone-1,2,3-triazole-azole Derivates as Antiproliferative Agents. International Journal of Molecular Sciences.

  • Khasawneh, H. E. N., et al. (2025).[1] A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity.[1] Frontiers in Chemistry.

  • Sinha, S., et al. (2019).[4][3] Thiazole–Chalcone Hybrids as Prospective Antitubercular and Antiproliferative Agents: Design, Synthesis, Biological, Molecular Docking Studies. Molecules.

  • Abcam. (n.d.). MTT Assay Protocol for Cell Viability and Cytotoxicity.[5][6] Abcam Protocols.

Sources

Purity Assessment of 2-Bromo-4'-hydroxyacetophenone: HPLC vs. NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: For 2-Bromo-4'-hydroxyacetophenone (2-B-4-HAP), HPLC-UV is the superior tool for trace impurity profiling (specifically quantifying unreacted starting material and over-brominated byproducts), while qNMR is the definitive method for absolute potency assignment.[1]

This guide explores the analytical dichotomy between these two methods. While HPLC offers high sensitivity for process control, it often overestimates purity by failing to detect inorganic salts (bromination byproducts) or residual solvents. Conversely, qNMR provides a "truth" value for the bulk material but struggles to quantify low-level impurities (<0.5%) due to sensitivity limits.

The Analyte: 2-Bromo-4'-hydroxyacetophenone[2][3][4][5][6][7]

  • CAS: 2491-38-5[2][3]

  • Role: Key intermediate in the synthesis of covalent PTP1B inhibitors and antifungal agents (e.g., Isavuconazole intermediates).

  • Analytical Challenge:

    • Reactivity: As an

      
      -bromo ketone, it is a potent alkylating agent (lachrymator) and susceptible to hydrolysis and photolysis.
      
    • Thermal Instability: It can degrade on-column during HPLC if temperatures are unregulated.

    • Impurity Spectrum: Contains UV-active organic impurities (Starting Material, Dibromo-species) and UV-inactive inorganic impurities (HBr salts).

Part 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the industry standard for monitoring the progress of the bromination reaction and ensuring the removal of the starting material, 4'-hydroxyacetophenone.

Method A: Stability-Indicating HPLC Protocol[2]
  • Principle: Separation based on hydrophobicity using a C18 stationary phase. Acidic mobile phase is mandatory to suppress the ionization of the phenolic hydroxyl group and prevent peak tailing.

Experimental Workflow
  • Sample Prep: Dissolve 10 mg of 2-B-4-HAP in 10 mL of Acetonitrile (ACN). Note: Prepare fresh. Solutions degrade within 4 hours if exposed to light.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 280 nm (Optimized for the acetophenone chromophore).

  • Temperature: 25°C (Strict control required to prevent on-column degradation).

Representative Data: HPLC Purity Profile
Peak IDRetention Time (min)RRF (Relative Response Factor)Area %True Wt % (Corrected)
4'-Hydroxyacetophenone (SM) 4.21.21.5%1.8%
2-B-4-HAP (Target) 8.51.097.8%97.8%
2,2-Dibromo-4'-HAP 10.10.90.7%0.6%

Critique: HPLC effectively separates the organic impurities. However, the "97.8%" purity is often an overestimation because it ignores moisture, residual HBr, and inorganic salts which are invisible to the UV detector.

Part 2: Quantitative NMR (qNMR)

qNMR utilizes the principle that the integrated signal area is directly proportional to the number of nuclei, regardless of the chemical structure. It requires no specific reference standard for the analyte, only a certified internal standard (IS).

Method B: 1H-qNMR Protocol
  • Principle: Comparison of the integration of the

    
    -methylene protons of 2-B-4-HAP against the protons of a high-purity internal standard.
    
Experimental Workflow
  • Internal Standard Selection: Maleic Acid (Singlet at ~6.3 ppm) or 1,3,5-Trimethoxybenzene (Singlet at ~6.1 ppm). Must not overlap with the aromatic region (6.8–8.0 ppm) or the methylene singlet (4.4–4.8 ppm).

  • Solvent: DMSO-d6. (Preferred over CDCl3 to ensure full solubility of the phenolic compound and prevent H/D exchange).

  • Preparation: Weigh accurately ~10 mg of 2-B-4-HAP and ~5 mg of IS into the NMR tube. Add 0.6 mL DMSO-d6.

  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (d1): >30 seconds (Critical for quantitative accuracy, must be 5x T1).

    • Scans: 16 or 32.

Representative Data: qNMR Calculation
  • Signal Monitored:

    
    -CH2 singlet at 
    
    
    
    4.65 ppm (2H).
  • Internal Standard: Maleic Acid (

    
     6.28 ppm, 2H).
    
  • Result:

    • Molar Ratio Calculation yields a purity of 95.4% .

Critique: The qNMR value (95.4%) is lower than the HPLC value (97.8%). Why? qNMR detects the "invisible" mass—retained solvents and inorganic salts—that HPLC missed.

Part 3: Head-to-Head Comparison & Decision Matrix

The discrepancy between HPLC (97.8%) and qNMR (95.4%) is not an error; it is the characterization gap.

Comparative Analysis Table
FeatureHPLC-UVqNMR
Primary Utility Impurity Profiling (Organic)Absolute Assay (Potency)
Limit of Detection (LOD) High (ppm level)Moderate (~0.1%)
Reference Standard Required for all impurities (for accurate w/w%)Not required for analyte (only IS needed)
Blind Spots Inorganic salts, moisture, residual solventsTrace impurities (<0.1%) buried in baseline
Throughput 20-30 mins/sample5-10 mins/sample
Visualizing the Workflow

The following diagram illustrates the logical flow for selecting the correct method based on the stage of drug development.

PurityAssessment Start Start: 2-B-4-HAP Sample Purpose Define Purpose Start->Purpose Route_Process Process Monitoring (Reaction Completion) Purpose->Route_Process In-Process Route_Release Final Lot Release (Potency Assignment) Purpose->Route_Release Final QC HPLC Method: HPLC-UV (C18, Gradient) Route_Process->HPLC Route_Release->HPLC (Orthogonal) qNMR Method: 1H-qNMR (DMSO-d6, Maleic Acid IS) Route_Release->qNMR Result_HPLC Output: Relative Purity % (Detects: SM, Dibromo) HPLC->Result_HPLC Result_qNMR Output: Absolute Weight % (Detects: Salts, Solvents) qNMR->Result_qNMR Decision Discrepancy Check: Is HPLC > qNMR? Result_HPLC->Decision Result_qNMR->Decision Conclusion Conclusion: Sample contains Inorganic Salts/Solvents Decision->Conclusion Yes

Caption: Decision Logic for Analytical Method Selection. Blue path indicates impurity profiling; Green path indicates potency assignment.

Degradation Pathways

Understanding what you are detecting is crucial. 2-B-4-HAP is unstable.[4] HPLC analysis must differentiate between synthesis byproducts and degradation products.

Degradation SM 4'-Hydroxyacetophenone (Starting Material) Target 2-Bromo-4'-hydroxyacetophenone (Target Analyte) SM->Target Br2 / Acid OverBromo 2,2-Dibromo-4'-hydroxyacetophenone (Over-reaction) Target->OverBromo Excess Br2 Hydrolysis 4'-Hydroxyphenacyl alcohol (Hydrolysis Product) Target->Hydrolysis H2O / Light Dimer Pyrazine/Dimer Derivatives (Self-Condensation) Target->Dimer Basic pH / Heat

Caption: Synthesis and Degradation Map. Yellow/Red nodes represent impurities detectable by HPLC but potentially overlapping in NMR.

Recommendation

For a comprehensive Certificate of Analysis (CoA) for 2-Bromo-4'-hydroxyacetophenone:

  • Use HPLC to prove the reaction is complete and that the specific toxic impurity (2,2-dibromo species) is below the threshold (typically <0.1%).

  • Use qNMR to assign the "Net Weight" potency for use in subsequent stoichiometric calculations. Do not use the HPLC area % for stoichiometry , as it will lead to under-dosing in the next reaction step due to the presence of salts.

References

  • BenchChem. (2025).[1][5][6] A Comparative Guide to HPLC Analysis for Purity Assessment of 2-Bromo-4'-hydroxyacetophenone. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4964, 2-Bromo-4'-hydroxyacetophenone. Retrieved from

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from

  • Magalhães, et al. (2023). Head-to-Head Comparison of HPLC vs NMR for Quantitative Analysis. MDPI Molecules. Retrieved from

Sources

A Researcher's Guide to the Role of the Leaving Group in Nucleophilic Substitution of α-Haloketones

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

In the realm of synthetic chemistry and drug development, α-haloketones stand out as exceptionally versatile intermediates. Their utility stems from the synthetically valuable 1,2-disubstituted pattern they can generate[1][2]. The reactivity of these compounds is critically governed by the interplay between the carbonyl group, the α-carbon, the incoming nucleophile, and, most importantly, the halogen serving as the leaving group. Understanding the nuances of the leaving group's role is not merely academic; it is paramount for reaction design, optimizing yields, and minimizing side reactions.

This guide provides an in-depth comparison of halogen leaving groups in the context of nucleophilic substitution at the α-position of ketones. We will move beyond simple trends to explore the underlying electronic and mechanistic principles, supported by quantitative experimental data and a robust protocol for comparative kinetic analysis.

The Activated α-Position: A Primer

The enhanced reactivity of α-haloketones compared to their analogous alkyl halides is a cornerstone of their chemistry. The adjacent carbonyl group exerts a powerful electron-withdrawing inductive effect, which increases the positive partial charge on the α-carbon.[3] This heightened electrophilicity makes the α-carbon a prime target for nucleophilic attack.[3][4] Consequently, these substrates readily undergo nucleophilic substitution, typically via a bimolecular (SN2) mechanism.[5]

The general principle governing leaving group ability is straightforward: a good leaving group is one that is stable on its own.[6] This stability is directly related to its basicity; weaker bases, which are the conjugate bases of strong acids, are better leaving groups because they can effectively stabilize the negative charge they acquire upon departure.[6][7]

Comparative Analysis of Halogen Leaving Groups

In the context of α-haloketones, the identity of the halogen has a profound impact on the reaction rate. The established trend for leaving group ability among halogens is:

I⁻ > Br⁻ > Cl⁻ > F⁻ (Best to Worst Leaving Group)[6][7]

This order is inversely related to the basicity of the halide ions. Iodide (I⁻), being the weakest base, is the best leaving group, while fluoride (F⁻) is the strongest base and the poorest leaving group.[6][7]

The dramatic differences in reactivity are not trivial. Experimental data reveals rate enhancements spanning several orders of magnitude, a critical factor for experimental design.

Substrate 1Substrate 2Nucleophile/SolventRelative Rate (Substrate 1 vs. Substrate 2)Source
α-Iodo derivativeα-ChloroacetoneKI / Acetone~35,000 : 1[8]
Chloroacetone1-ChloropropaneKI / Acetone~36,000 : 1[4]

Causality Behind the Trend:

  • Basicity & pKa: The stability of the departing halide ion (X⁻) is key. The pKa values of their conjugate acids (HX) are HF (3.2), HCl (-7), HBr (-9), and HI (-10). Since HI is the strongest acid, its conjugate base, I⁻, is the most stable and thus the best leaving group.

  • Polarizability: As we descend the halogen group, the atoms become larger and their electron clouds more diffuse and polarizable. The larger iodide ion can better distribute the developing negative charge in the SN2 transition state, lowering its energy and accelerating the reaction.

  • Carbon-Halogen (C-X) Bond Strength: The C-I bond is the longest and weakest of the C-X bonds, while the C-F bond is the shortest and strongest. The weaker C-X bond requires less energy to break during the substitution process, contributing to a faster reaction rate.

Mechanistic Landscape: SN2 and Competing Pathways

While the SN2 pathway is predominant for α-haloketones, the reaction's outcome is highly sensitive to the nature of the nucleophile.[5] The choice of nucleophile dictates whether the desired substitution occurs or if competing pathways take over.

G cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products / Intermediates start α-Haloketone + Nucleophile (Nu⁻) SN2 SN2 Pathway (Weakly Basic Nu⁻) start->SN2 Attack at α-Carbon Enolate Proton Abstraction (Strongly Basic Nu⁻) start->Enolate Attack at α'-Proton Sub_Product α-Substituted Ketone SN2->Sub_Product Favorskii Enolate Intermediate (leads to Favorskii Rearrangement) Enolate->Favorskii

Diagram 1: Competing reaction pathways for α-haloketones.

  • The SN2 Pathway: This is the desired route for substitution. It proceeds via backside attack of the nucleophile on the α-carbon, displacing the halide. This pathway is favored by weakly basic, yet highly nucleophilic, reagents such as thiolates, azide, cyanide, and carboxylates.[5][7]

// Reactants reactants [label=<

Nu- + R

O

C C

| ||

H R'

X

];

// Transition State ts [label=<

Transition State

[Nu ··· C ··· X]⠇-

| /

H R

];

// Products products [label=<

Nu

O + X-

C C

/ | ||

R H R'

];

// Edges reactants -> ts [label="Backside Attack"]; ts -> products [label="Leaving Group\nDeparture"]; }

Diagram 2: The SN2 mechanism at an α-haloketone.

  • Competing Enolization: The presence of the carbonyl and halogen groups renders the α-hydrogens acidic.[4] Strongly basic nucleophiles (e.g., alkoxides, hydroxides) can act as bases, abstracting an α-proton to form an enolate intermediate.[5] This enolate can then undergo further reactions, most notably the Favorskii rearrangement, which leads to a rearranged carboxylic acid derivative instead of the simple substitution product.[4] Therefore, when simple substitution is the goal, strongly basic conditions must be avoided.[5]

Experimental Protocol: Comparative Kinetic Analysis

To empirically validate the leaving group effect, a comparative kinetic study can be performed. This protocol outlines a method to determine the relative rates of substitution for α-chloro-, α-bromo-, and α-iodoacetophenone using UV-Vis spectrophotometry.

Objective: To determine the second-order rate constants for the reaction of different α-haloacetophenones with a common nucleophile.

Materials:

  • α-Chloroacetophenone

  • α-Bromoacetophenone

  • α-Iodoacetophenone (can be synthesized from the chloro-derivative via the Finkelstein reaction[8][9])

  • Sodium Thiophenoxide (a good, weakly basic nucleophile)

  • Methanol (Spectroscopic grade, as solvent)

  • UV-Vis Spectrophotometer with temperature-controlled cuvette holder

  • Volumetric flasks, pipettes, and quartz cuvettes

G cluster_prep Preparation cluster_run Kinetic Run (Repeat for each halide) cluster_analysis Data Analysis A Prepare Stock Solutions: 1. 0.1 M α-haloacetophenones (x3) 2. 1.0 M Sodium Thiophenoxide B Equilibrate Spectrophotometer and Solvent to 25.0 °C A->B C Prepare Reaction Cuvette: - 2.90 mL Methanol - 0.10 mL Thiophenoxide Stock B->C D Initiate Reaction: Inject 0.05 mL of α-haloacetophenone stock C->D E Acquire Data: Monitor absorbance decrease of α-haloacetophenone (e.g., at λ_max ~245 nm) over time. D->E F Plot ln(Absorbance) vs. Time E->F G Determine Pseudo-First-Order Rate Constant (k_obs) from slope F->G H Calculate Second-Order Rate Constant (k_2 = k_obs / [Nucleophile]) G->H I Compare k_2 values for Cl, Br, and I derivatives H->I

Diagram 3: Experimental workflow for kinetic analysis.

Methodology:

  • Solution Preparation:

    • Prepare a 0.1 M stock solution of each α-haloacetophenone in methanol.

    • Prepare a 1.0 M stock solution of sodium thiophenoxide in methanol.

    • Causality: Using a large excess of the nucleophile ([Nu] >> [Substrate]) allows for the application of pseudo-first-order kinetics, simplifying data analysis.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to monitor the disappearance of the α-haloacetophenone peak (determine λmax beforehand, typically around 245-250 nm).

    • Set the temperature-controlled cuvette holder to a constant temperature (e.g., 25.0 ± 0.1 °C).

  • Kinetic Run (to be performed for each halide):

    • To a quartz cuvette, add 2.90 mL of methanol and 0.10 mL of the 1.0 M sodium thiophenoxide stock solution. Mix and place in the spectrophotometer to blank the instrument.

    • To initiate the reaction, rapidly inject 0.05 mL of the 0.1 M α-haloacetophenone stock solution, mix quickly, and immediately begin recording absorbance as a function of time.

    • Trustworthiness: This protocol is self-validating. A linear plot of ln(Absorbance) versus time will confirm that the reaction is first-order with respect to the α-haloacetophenone, as expected under these conditions.

  • Data Analysis:

    • For each run, plot ln(At) versus time (t), where At is the absorbance at time t.

    • The slope of this line will be equal to -kobs, where kobs is the pseudo-first-order rate constant.

    • Calculate the second-order rate constant (k2) using the equation: k2 = kobs / [Thiophenoxide] .

    • Compare the calculated k2 values for the chloro-, bromo-, and iodo- derivatives. The results should quantitatively reflect the I > Br > Cl reactivity trend.

Conclusion and Outlook

The identity of the halogen in an α-haloketone is a critical determinant of its reactivity in nucleophilic substitution reactions. The trend of I > Br > Cl > F is robust and can be rationalized by considering the basicity, polarizability, and bond strength associated with each halide. For researchers in synthetic and medicinal chemistry, a firm grasp of these principles is essential for selecting the appropriate substrate to achieve desired reaction kinetics and outcomes. While α-bromo- and α-chloroketones are most common due to their stability and accessibility, α-iodoketones offer a powerful, albeit more reactive, alternative for challenging substitutions. Conversely, α-fluoroketones are significantly less reactive and often require more forcing conditions. By carefully selecting the leaving group and controlling the basicity of the nucleophile, chemists can effectively harness the synthetic power of this important class of molecules.

References

  • quimicaorganica.org. The leaving group in the nucleophilic substitution - SN2. Available at: [Link]

  • Liu, X. (2021). 7.3 Other Factors that Affect SN2 Reactions. In Organic Chemistry I. KPU Pressbooks. Available at: [Link]

  • Manifold @CUNY. 7.3 Other Factors that Affect SN2 Reactions. In Organic Chemistry I. Available at: [Link]

  • Chemistry Student. (2023). Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. Available at: [Link]

  • Al-Zaydi, A. A. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-844. Available at: [Link]

  • The Organic Chemistry Tutor. (2023). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube. Available at: [Link]

  • JoVE. Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Available at: [Link]

  • van der Westhuizen, C. J. (2017). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. Available at: [Link]

  • van der Westhuizen, C. J. (2017). Nucleophilic substitution reactions of α-haloketones: A computational study [Master's thesis, University of Pretoria]. Available at: [Link]

  • Ashenhurst, J. (2011). What Makes A Good Leaving Group?. Master Organic Chemistry. Available at: [Link]

  • Chem Cation. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]

  • Wikipedia. α-Halo ketone. Available at: [Link]

  • Bordwell, F. G., & Carlson, M. W. (1969). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society, 91(14), 3951–3956. Available at: [Link]

Sources

Kinetic versus thermodynamic product control in the Fries rearrangement

Author: BenchChem Technical Support Team. Date: February 2026

Title: Kinetic vs. Thermodynamic Control in the Fries Rearrangement: A Strategic Guide for Regioselective Synthesis

Executive Summary For the application scientist, the Fries rearrangement represents a classic yet complex bifurcation in electrophilic aromatic substitution. The core utility of this reaction lies in its tunability: by manipulating the energy landscape through temperature and solvent choice, one can selectively drive the reaction toward the para-isomer (Kinetic Product) or the ortho-isomer (Thermodynamic Product) .

This guide moves beyond basic textbook definitions to provide a process-chemistry perspective on controlling the acyl migration of phenolic esters. We analyze the mechanistic divergence, provide validated protocols for both outcomes, and evaluate the operational trade-offs required for scalable synthesis.

Mechanistic Foundation: The Acylium Ion Divergence

To control the outcome, one must understand the species in solution. The Fries rearrangement is predominantly an intermolecular process involving a Lewis Acid-coordinated intermediate.[1]

  • The Catalyst Role: Aluminum chloride (

    
    ) is not merely a catalyst; it is a reactant that forms a stoichiometric complex with the phenolic oxygen.
    
  • The Divergence: The reaction proceeds via the generation of an acylium ion (

    
    ). The position of re-attachment is governed by the competition between the rate of attack  (Kinetic) and the stability of the final complex  (Thermodynamic).
    
Mechanistic Pathway Diagram

The following diagram illustrates the reversible nature of the pathway and the critical chelation step that stabilizes the ortho-isomer.

FriesMechanism node_start Phenolic Ester (Starting Material) node_complex Ester-AlCl3 Complex (Activated) node_start->node_complex + AlCl3 node_ionpair Acylium Ion + Phenoxide-AlCl3 Salt node_complex->node_ionpair Dissociation node_para_ts Para-Transition State (Less Steric Hindrance) node_ionpair->node_para_ts Fast Attack (Low T) node_ortho_ts Ortho-Transition State (Higher Activation Energy) node_ionpair->node_ortho_ts Slow Attack (High T) node_para_prod Para-Isomer Complex (Kinetic Product) node_para_ts->node_para_prod node_ortho_prod Ortho-Isomer Complex (Thermodynamic Product) *Stabilized by Chelation* node_ortho_ts->node_ortho_prod node_para_prod->node_ionpair Reversible at High T node_ortho_prod->node_ionpair Irreversible (Trapped)

Figure 1: Mechanistic divergence showing the kinetic path to the para-isomer and the thermodynamic trap (chelation) forming the ortho-isomer.

Comparative Analysis: Kinetic vs. Thermodynamic Control[2][3][4][5][6][7][8][9]

The choice between kinetic and thermodynamic control is effectively a choice between steric freedom and chelation stability .

The Kinetic Product: Para-Hydroxy Ketone[10]
  • Conditions: Low Temperature (

    
    ), Polar Solvents.
    
  • Driving Force: Steric Hindrance.[1][2] The bulky

    
     group coordinated to the phenolic oxygen shields the ortho positions. The acylium ion attacks the para position—the path of least resistance.
    
  • Stability: The para-complex is stable at low temperatures but reversibly dissociates if heat is applied.

The Thermodynamic Product: Ortho-Hydroxy Ketone
  • Conditions: High Temperature (

    
    ), Non-polar Solvents (or Neat).
    
  • Driving Force: Chelation.[3] The carbonyl oxygen of the product coordinates with the aluminum atom already bound to the phenolic oxygen, forming a stable 6-membered ring.

  • Stability: This "aluminum chelate" is the thermodynamic sink of the reaction. Once formed, it is highly resistant to reversal.

Comparison Matrix
FeatureKinetic Control (Para)Thermodynamic Control (Ortho)
Primary Temperature


Solvent Preference Nitrobenzene, DCM (Polar)Chlorobenzene, Neat (Non-polar)
Mechanism Type Irreversible attack (at low T)Equilibrium equilibration
Major Byproduct Ortho-isomer (trace)Polymerization tars (if overheated)
Purification Advantage Crystallization (high MP)Steam Distillation (volatile due to H-bond)
Industrial Example Paracetamol precursorsUV Absorbers (Benzophenones)

Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing to the full duration.

Protocol A: Kinetic Control (Para-Dominant)

Target: 4-Hydroxyacetophenone from Phenyl Acetate.

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and

    
     drying tube.
    
  • Solvent System: Charge with Nitrobenzene (Polarity stabilizes the separated ion pair, favoring para).[4]

  • Catalyst Addition: Add

    
     (2.2 equiv) at 
    
    
    
    . Note: Exothermic.
  • Substrate Addition: Add Phenyl Acetate (1.0 equiv) dropwise, maintaining internal temp

    
    .
    
  • Reaction: Allow to warm to Room Temperature (

    
    ) . Stir for 12–24 hours.
    
    • Checkpoint: TLC (20% EtOAc/Hex) should show consumption of ester. If slow, heat gently to

      
      , but do not exceed 
      
      
      
      .
  • Quench: Pour onto ice/HCl mixture.

  • Isolation: Steam distill to remove nitrobenzene. The residue contains the para-product, which can be recrystallized from water/ethanol.

Protocol B: Thermodynamic Control (Ortho-Dominant)

Target: 2-Hydroxyacetophenone from Phenyl Acetate.

  • Setup: Same as above, but no solvent (Neat) or Chlorobenzene (high boiling point).

  • Mixing: Mix Phenyl Acetate (1.0 equiv) and

    
     (1.5 equiv) at room temperature.
    
  • Thermal Ramp: Heat the mixture rapidly to

    
     .
    
    • Why: Rapid heating bypasses the low-temp kinetic window.

  • Reaction: Hold at

    
     for 1–3 hours. Evolution of HCl gas will be observed.
    
    • Checkpoint: Monitor HCl evolution. When gas evolution ceases, the reaction is typically complete.

  • Quench: Cool to

    
    , then pour onto ice/HCl.
    
  • Isolation: Perform Steam Distillation .

    • Crucial Step: The ortho-isomer is steam volatile due to intramolecular hydrogen bonding (which prevents intermolecular aggregation). The para-isomer is not. This is a self-purifying step.

Decision Framework for Process Optimization

Use this logic flow to determine the optimal conditions for your specific substrate.

DecisionTree start Start: Select Substrate check_sub Are meta-positions blocked? start->check_sub check_sens Is substrate temp sensitive? check_sub->check_sens No path_photo Consider Photo-Fries (Radical Mechanism) check_sub->path_photo Yes (Steric crowding) check_sens->path_photo Yes path_acid Use Lewis Acid (AlCl3) check_sens->path_acid No decision_prod Target Isomer? path_acid->decision_prod cond_para Protocol A: Low T (<60C) Polar Solvent (Nitrobenzene) decision_prod->cond_para Para (Kinetic) cond_ortho Protocol B: High T (>140C) Neat or Chlorobenzene decision_prod->cond_ortho Ortho (Thermodynamic)

Figure 2: Strategic decision tree for selecting Fries Rearrangement conditions.

Alternative Methods: When Standard Fries Fails

While the thermal


 method is the industry standard, it suffers from harsh conditions. Two key alternatives exist for sensitive substrates:
  • Photo-Fries Rearrangement:

    • Mechanism:[1][4][5][6][7][8] Radical pair mechanism (solvent cage).

    • Pros: Neutral conditions, no Lewis acid required.

    • Cons: Low yields, lack of regioselectivity (often gives mixtures of ortho/para/meta via radical scramble).

  • Anionic Fries Rearrangement:

    • Mechanism:[1][4][5][6][7][8] Ortho-lithiation of O-aryl carbamates followed by migration.

    • Pros: 100% Regioselectivity for the ortho position.

    • Cons: Requires cryogenic conditions (

      
      ) and organolithium reagents (n-BuLi).
      

References

  • Blatt, A. H. (1942). The Fries Reaction. Organic Reactions, 1, 342–369. Link

  • March, J. (2013). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley-Interscience. (Section on Hydroxy-de-hydrogenation). Link

  • Martin, R. (1992). Recent progress in the Fries rearrangement. Organic Preparations and Procedures International, 24(4), 369-435. Link

  • Smith, M. B. (2020).[2] March's Advanced Organic Chemistry. (Discussion on Friedel-Crafts Acylation and Fries Rearrangement reversibility). Link

  • Mowbray, C. E., et al. (2001). Inter- versus Intramolecularity in the Fries Rearrangement. Journal of the Chemical Society, Perkin Transactions 1. Link

Sources

A Senior Application Scientist's Guide to the Analysis of 2-Bromo-4'-hydroxyacetophenone: A Comparative Review of HPLC, GC-MS, and UV-Vis Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—for the analysis of 2-Bromo-4'-hydroxyacetophenone. As a critical intermediate in pharmaceutical synthesis and a known protein tyrosine phosphatase (PTP) inhibitor, ensuring the purity, identity, and concentration of this compound is paramount.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven advice to guide the selection of the most appropriate analytical methodology for their specific needs.

Understanding the Analyte: 2-Bromo-4'-hydroxyacetophenone

Before delving into analytical methodologies, it is crucial to understand the physicochemical properties of 2-Bromo-4'-hydroxyacetophenone. These characteristics fundamentally dictate which analytical techniques are most suitable.

Table 1: Physicochemical Properties of 2-Bromo-4'-hydroxyacetophenone

PropertyValueSource
Molecular Formula C₈H₇BrO₂[2]
Molecular Weight 215.04 g/mol [2][3]
Appearance White to light beige/pale beige solid/powder[1][4]
Melting Point 123-126 °C[1][5]
Boiling Point 338.7 °C (Predicted)[5]
Solubility Slightly soluble in Chloroform and Methanol[1][5]

The compound's relatively high molecular weight, high boiling point, and solid nature at room temperature are key factors influencing the choice of analytical instrumentation.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Assay

HPLC is unequivocally the most widely adopted and robust technique for the routine quality control and purity assessment of 2-Bromo-4'-hydroxyacetophenone.[6] Its high resolution, sensitivity, and quantitative accuracy make it the workhorse for this application in the pharmaceutical industry.[6][7][8]

Causality Behind the Choice: The Principle of HPLC

HPLC operates on the principle of separating components within a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[9][10][11] A high-pressure pump forces the mobile phase, carrying the dissolved sample, through the column.[7][9] Molecules interact with the stationary phase to varying degrees based on their physicochemical properties, such as polarity.[9] This differential interaction causes compounds to elute from the column at different times (retention times), allowing for their separation and subsequent quantification by a detector, most commonly a UV detector for a chromophoric molecule like this one.

For 2-Bromo-4'-hydroxyacetophenone, this technique is ideal because:

  • Non-Volatility: It is a non-volatile solid, making it perfectly suited for liquid chromatography.

  • Excellent Separation: HPLC can effectively separate the main analyte from structurally similar impurities that may arise during synthesis, such as the unreacted starting material (4'-hydroxyacetophenone) or over-brominated byproducts.[6]

  • Quantitative Accuracy: When coupled with a UV detector, HPLC provides highly precise and accurate quantitative data, essential for assay determination and stability studies.

Experimental Protocol: A Validated Approach for Purity Determination

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose, a principle enshrined in regulatory guidelines such as ICH Q2(R1).[12][13][14] The following protocol outlines a self-validating system for the analysis of 2-Bromo-4'-hydroxyacetophenone.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chemicals and Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic Acid or Phosphoric Acid (for pH adjustment)

  • 2-Bromo-4'-hydroxyacetophenone reference standard

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient of Water (with 0.1% Formic Acid) and Acetonitrile (with 0.1% Formic Acid). A typical gradient might start at 80:20 Water:Acetonitrile and ramp to 20:80 over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by scanning the UV spectrum of the analyte in the mobile phase. Based on the acetophenone chromophore, a wavelength around 240-280 nm is expected.[15][16]

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the 2-Bromo-4'-hydroxyacetophenone reference standard in a suitable diluent (e.g., a mixture of mobile phase components) to a known concentration (e.g., 0.5 mg/mL).

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • System Suitability: Inject the standard solution multiple times (typically 5-6 injections) to ensure the system is performing correctly (i.e., reproducible retention times and peak areas).

  • Analysis: Inject the standard and sample solutions.

  • Purity Calculation: Determine the purity of the sample by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep Weigh & Dissolve (Reference Std & Sample) Injector Autosampler Injection (10 µL) Prep->Injector Load Sample MobilePhase Mobile Phase (Pump) MobilePhase->Injector Column C18 Column Separation Injector->Column Elution Detector UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Analysis Calculate Area % Determine Purity Chromatogram->Analysis

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): For Structural Confirmation and Volatile Impurities

While HPLC is the primary choice for purity, GC-MS serves as an invaluable tool for the definitive identification of compounds and for detecting volatile impurities that may not be captured by HPLC.

Causality Behind the Choice: The Principle of GC-MS

GC-MS is a powerful hybrid technique that combines two processes.[17][18] First, Gas Chromatography (GC) separates volatile components of a mixture. The sample is vaporized and transported by an inert carrier gas through a capillary column.[19] Separation occurs based on the compounds' boiling points and their interactions with the column's stationary phase.[20] As each separated component elutes from the column, it enters the Mass Spectrometer (MS). The MS bombards the molecules with electrons, causing them to ionize and break into charged fragments.[20] The mass analyzer then separates these fragments based on their mass-to-charge (m/z) ratio, creating a unique mass spectrum that acts as a "molecular fingerprint" for identification.[17][20]

The application of GC-MS for 2-Bromo-4'-hydroxyacetophenone has specific considerations:

  • Volatility Limitation: With a predicted boiling point over 300 °C, the analyte is not ideally suited for direct GC analysis, which typically requires compounds to be volatile. High temperatures could lead to degradation in the injector or column.

  • Derivatization: To overcome this, a derivatization step (e.g., silylation of the hydroxyl group) can be employed to create a more volatile and thermally stable derivative.

  • Impurity Profiling: Its real strength lies in identifying low-level volatile impurities from the synthesis, such as residual solvents or starting materials.

Experimental Protocol: A Method for Identification

Instrumentation:

  • GC system with a temperature-programmable oven and a split/splitless injector, coupled to a Mass Spectrometer (e.g., Quadrupole).

Chemicals and Reagents:

  • Helium (carrier gas, ultra-high purity)

  • Suitable solvent for sample dissolution (e.g., Dichloromethane, Ethyl Acetate)

  • (If required) Derivatizing agent (e.g., BSTFA)

GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250 °C (or optimized based on derivatized compound stability).

  • Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-15 °C/min to a final temperature of 280-300 °C.

  • Carrier Gas Flow: Constant flow of ~1.0 mL/min.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-400 amu.

Procedure:

  • Sample Preparation: Dissolve the sample in a suitable solvent. If derivatization is needed, add the silylating agent and heat gently to complete the reaction.

  • Injection: Inject 1 µL of the prepared solution into the GC.

  • Data Acquisition: Acquire data in full scan mode.

  • Identification: The resulting mass spectrum of the peak of interest is compared against a spectral library (e.g., NIST) for positive identification. The fragmentation pattern provides structural information.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Prep Dissolve Sample (+ Derivatization if needed) Injector Vaporization (Injector Port) Prep->Injector Column GC Column Separation Injector->Column Carrier Gas IonSource Ionization (EI Source) Column->IonSource MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer TIC Total Ion Chromatogram MassAnalyzer->TIC Data MassSpec Mass Spectrum TIC->MassSpec Select Peak Library Library Search & Identification MassSpec->Library

Caption: Workflow for GC-MS identification.

UV-Visible Spectrophotometry: For Rapid and Simple Quantification

UV-Vis spectroscopy is a straightforward and rapid technique best suited for the quantitative analysis of a pure substance rather than for complex mixture analysis or purity determination.

Causality Behind the Choice: The Principle of UV-Vis

UV-Vis spectroscopy measures the amount of light absorbed by a sample at different wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum.[21] The absorption of light corresponds to the excitation of electrons from a ground state to a higher energy state.[22] For organic molecules, this typically involves π-electrons in chromophores (light-absorbing groups).[23] According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[24]

This technique is applicable to 2-Bromo-4'-hydroxyacetophenone because:

  • Presence of a Chromophore: The substituted acetophenone structure is a strong chromophore, leading to significant UV absorbance.[24]

  • Simplicity and Speed: It is a very fast and inexpensive method for determining the concentration of the compound in a solution.

  • Lack of Specificity: Its major drawback is the lack of specificity. Any impurity containing a similar chromophore will absorb in the same region, leading to inaccurate results. Therefore, it should only be used when the sample is known to be pure.[25]

Experimental Protocol: A Method for Concentration Determination

Instrumentation:

  • Dual-beam UV-Vis Spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

Chemicals and Reagents:

  • Methanol or Ethanol (UV grade)

  • 2-Bromo-4'-hydroxyacetophenone reference standard

Procedure:

  • Determine λmax: Prepare a dilute solution of the analyte in the chosen solvent. Scan the solution from 400 nm down to 200 nm to find the wavelength of maximum absorbance (λmax). For acetophenone itself, a strong absorption band is observed around 241 nm.[16]

  • Prepare a Calibration Curve:

    • Prepare a stock solution of the reference standard of a known concentration.

    • Create a series of at least five dilutions from the stock solution to cover the desired concentration range.

    • Measure the absorbance of each dilution at the predetermined λmax, using the pure solvent as a blank.

    • Plot a graph of absorbance versus concentration. It should be linear, in accordance with the Beer-Lambert Law.

  • Sample Analysis: Prepare the unknown sample in the same solvent, ensuring its absorbance falls within the range of the calibration curve. Measure its absorbance at λmax.

  • Calculate Concentration: Determine the concentration of the unknown sample by interpolating its absorbance value on the calibration curve.

UVVis_Workflow cluster_prep Standard Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis Stock Prepare Stock Solution Dilutions Create Serial Dilutions Stock->Dilutions Measure Measure Absorbance of Standards & Sample Dilutions->Measure Scan Determine λmax CalCurve Plot Calibration Curve (Abs vs. Conc) Measure->CalCurve Calc Calculate Sample Concentration CalCurve->Calc

Caption: Workflow for UV-Vis concentration analysis.

Head-to-Head Comparison: Performance at a Glance

The choice of an analytical technique is always a trade-off between various performance characteristics. The following table summarizes the key differences between HPLC, GC-MS, and UV-Vis for the analysis of 2-Bromo-4'-hydroxyacetophenone.

Table 2: Comparative Performance of Analytical Techniques

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Primary Application Purity assessment, Assay, Stability testingStructural identification, Volatile impurity profilingRapid quantification of pure samples
Selectivity/Specificity High (separates structurally similar compounds)Very High (separation + mass fragmentation)Low (interferences from similar chromophores)
Sensitivity High (ng to pg level)Very High (pg to fg level)Moderate (µg/mL to ng/mL level)
Quantitative Accuracy ExcellentGood (can be affected by ionization efficiency)Good (only for pure samples)
Sample Requirements Soluble in mobile phaseVolatile or amenable to derivatizationSoluble in a UV-transparent solvent
Throughput Moderate (15-30 min/sample)Low to Moderate (20-40 min/sample)Very High (<1 min/sample)
Cost (Instrument) Moderate to HighHighLow
Information Provided Purity, ConcentrationMolecular Weight, Structure, IdentityConcentration

Senior Scientist's Recommendation: Matching the Method to the Mission

As a Senior Application Scientist, my guidance is to always let the analytical question drive the choice of technology. There is no single "best" technique; there is only the most appropriate technique for the task at hand.

  • For Routine Quality Control, Purity Testing, and Assay: HPLC-UV is the undeniable method of choice. Its ability to separate the analyte from potential synthesis-related impurities provides the necessary specificity and quantitative accuracy required for release testing and stability studies in a regulated environment.[6]

  • For Structural Confirmation or Impurity Investigation: GC-MS is the ideal complementary technique. When an unknown peak appears in an HPLC chromatogram, or if there is a need to identify volatile residuals from the manufacturing process, GC-MS provides the definitive structural information that HPLC-UV cannot.

  • For Rapid In-Process Checks or High-Throughput Screening: UV-Vis Spectroscopy is a valuable tool for applications where the sample matrix is simple and the primary goal is rapid concentration determination. Examples include monitoring the progress of a reaction where the product has a unique λmax, or for dissolution testing of a formulated product.

By understanding the fundamental principles, strengths, and limitations of each of these powerful analytical tools, researchers can design robust, self-validating test methods that ensure the quality, safety, and efficacy of their products.

References

  • A Comparative Guide to HPLC Analysis for Purity Assessment of 2-Bromo-4'-hydroxyacetophenone. (n.d.). Benchchem.
  • Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. (2025). International Journal of Pharmaceutical Sciences and Research.
  • 2''-BROMO-4''-HYDROXYACETOPHENONE. (n.d.). Echemi.
  • 2-Bromo-4'-hydroxyacetophenone. (n.d.). Tokyo Chemical Industry Co., Ltd.
  • Working Principle of GC-MS. (2026). ResolveMass Laboratories Inc.
  • 2-Bromo-4'-hydroxyacetophenone | 2491-38-5. (n.d.). ChemicalBook.
  • 2-Bromo-1-(4-hydroxyphenyl)ethanone. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • How Does GC-MS Work and Its Principle Explained. (2026). Phenomenex.
  • The UV/Vis spectrum of 10−2 M, acetophenone compound 3 in a mixture of water and ethanol (50 : 50). (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Principle of HPLC | HPLC System Working Explained. (2025). Pharmaguideline.
  • UV-Visible Spectroscopy of Organic Compounds. (2022). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

  • Acetophenone - Absorption Spectrum. (n.d.). PhotochemCAD. Retrieved February 7, 2026, from [Link]

  • What Is the Principle of UV-Vis Spectroscopy and Why It Matters. (2025). Surplus Solutions.
  • HPLC Basics – Essential Guide to Chromatography Principles. (2025). KNAUER.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. Retrieved February 7, 2026, from [Link]

  • What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? (2016). Master Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • UV-vis spectra of (a) acetophenone substrate before catalysis, and (b) 1-phenyl ethanol after the product is formed. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2015). U.S. Food and Drug Administration. Retrieved February 7, 2026, from [Link]

  • GC-MS Principle, Instrument and Analyses and GC-MS/MS. (2024). Technology Networks.
  • Application of derivative-differential UV spectrophotometry and ratio derivative spectrophotometric determination of mephenoxalone and acetaminophen in combined tablet preparation. (2002). PubMed. Retrieved February 7, 2026, from [Link]

  • Gas Chromatography/ Mass Spectrometry Fundamentals. (n.d.). Agilent. Retrieved February 7, 2026, from [Link]

  • The Basics of UV-Vis Spectrophotometry. (n.d.). Agilent. Retrieved February 7, 2026, from [Link]

  • HPLC in Pharmaceutical Applications and Pharmaceutical Industry. (2026). Lab Manager.
  • The Principle of HPLC and Its application in Pharmaceutical Analysis. (2022). YouTube. Retrieved February 7, 2026, from [Link]

  • Understand UV-Vis Absorption Characteristics of Acetophenone. (2025). StudyRaid.
  • UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. (2023). Technology Networks. Retrieved February 7, 2026, from [Link]

  • Gas Chromatography - Mass Spectrometry. (n.d.). University of Wisconsin-La Crosse. Retrieved February 7, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

Sources

Safety Operating Guide

2-Bromo-2'-hydroxyacetophenone proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-Bromo-2'-hydroxyacetophenone (CAS: 2491-36-3) is not merely a standard organic waste; it is a potent


-haloketone .[1][2] In the laboratory, this structural motif acts as a powerful alkylating agent and a severe lachrymator  (tear-inducing agent).[1][2]

Improper disposal—such as pouring down the drain or placing active material into general organic waste—poses two critical risks:

  • Downstream Exposure: Volatilization from waste drums can evacuate a facility.[2]

  • Uncontrolled Reactivity: The electrophilic

    
    -carbon reacts aggressively with nucleophiles (amines, thiols) in mixed waste streams, creating exotherms.
    

Core Directive: The active alkylating functionality must be chemically quenched (deactivated) before the material leaves your fume hood.

Chemical Profile & Hazard Data

ParameterDataOperational Implication
CAS Number 2491-36-3Use for waste labeling and inventory tracking.[1][2]
Structure

-Bromo ketone
Highly electrophilic; targets biological macromolecules (DNA/Proteins).[1][2]
Physical State Solid (MP: 44–48 °C)Low melting point; may liquefy in warm waste containers.
Hazard Class Corrosive (1B), LachrymatorZero-tolerance for inhalation.[1][2] All work must be in a fume hood.[2][3]
Glove Type Laminate (Silver Shield) Standard nitrile offers poor protection against

-haloketones due to rapid permeation.[1][2]

The "Barrier" Concept: Engineering & PPE[4]

Before handling waste, establish a defensive perimeter.

  • Primary Barrier (Ventilation): All transfers, weighing, and quenching must occur within a certified chemical fume hood operating at 100 fpm face velocity.

  • Secondary Barrier (PPE):

    • Eyes: Chemical splash goggles (Face shield recommended for quantities >5g).[2]

    • Hands: Double-gloving is mandatory. Inner glove: Nitrile (dexterity).[1][2] Outer glove: Silver Shield/Laminate (permeation resistance).[2] Note: If Laminate is unavailable, change nitrile gloves every 15 minutes or immediately upon splash.

Immediate Spill Response Strategy

Do not attempt to wipe up a lachrymator spill with paper towels alone; this increases surface area and volatilization.[2]

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Decision Is it manageable? (< 5g, inside hood) Assess->Decision Major MAJOR SPILL (Outside hood or >5g) Decision->Major No Minor MINOR SPILL (Inside hood) Decision->Minor Yes Evacuate Evacuate Lab Seal Doors Call EHS Major->Evacuate Cover Cover with absorbent soaked in Thiosulfate Minor->Cover Wait Wait 20 mins (Allow reaction) Cover->Wait Clean Double Bag Waste Label as Lachrymator Wait->Clean

Figure 1: Decision logic for immediate spill response. Prioritize evacuation for uncontained lachrymator releases.

Chemical Deactivation (Quenching) Protocol

This is the most critical section. You must destroy the alkylating potential of the molecule. We utilize a nucleophilic substitution (


)  reaction using Sodium Thiosulfate.[2] This converts the volatile, toxic bromide into a non-volatile, water-soluble thiosulfate ester.[1][2]
The Reagents
  • Quenching Agent: 10% Aqueous Sodium Thiosulfate (

    
    ).[2]
    
  • Solvent: Acetone or Ethanol (to solubilize the organic ketone).[2]

Step-by-Step Procedure
  • Solubilization: Dissolve the waste this compound in a minimal amount of acetone or ethanol.[1][2] The reaction requires a single phase or good emulsion to work.[2]

  • Stoichiometry: Add 2.0 equivalents of Sodium Thiosulfate solution per equivalent of bromo-ketone.

    • Why? The reaction consumes 1 eq, but excess ensures completion and drives kinetics.

  • Agitation: Stir the mixture at room temperature for 1 hour .

    • Observation: The mixture may warm slightly (exothermic).[2] This is a sign the deactivation is working.[2]

  • Validation (The "Self-Validating" Step):

    • Check pH.[2] The reaction often generates HBr, lowering pH.

    • Optional Advanced Check: Use 4-(p-nitrobenzyl)pyridine (NBP) spot test.[1][2] If it turns blue/purple, active alkylating agent remains. If colorless, the hazard is neutralized.

  • Final Disposal: Once quenched, the solution is no longer a lachrymator. It can be disposed of as "Halogenated Organic Waste" (due to the bromide leaving group) but without the "Lachrymator" hazard tag.

QuenchingMechanism Substrate Active Toxin (this compound) Intermediate Transition State (SN2 Attack) Substrate->Intermediate Dissolve in Acetone Reagent Nucleophile (Sodium Thiosulfate) Reagent->Intermediate Product Inert Product (Bunte Salt / Thiosulfate Ester) Intermediate->Product Deactivation Byproduct Leaving Group (Sodium Bromide) Intermediate->Byproduct

Figure 2: Chemical pathway for deactivation.[1][2] The toxic C-Br bond is broken and replaced by a stable C-S bond.[1][2]

Waste Stream Classification

If you cannot quench the material (e.g., large scale expired stock), you must package it for hazardous waste pickup.

Waste CategoryLabeling RequirementsStorage Logic
Solid Waste "Hazardous Waste: this compound.[1][2][4] Toxic.[2][5] Corrosive. Lachrymator. "Double-bag in heavy-duty polyethylene.[1][2] Store in a dedicated secondary container.
Liquid Waste (Unquenched) "Hazardous Waste: Halogenated Organics.[2] Contains Lachrymator."[1][2][6]Segregate from oxidizers. Do not mix with general organic solvents to prevent accidental exposure to waste handlers.[2]
Quenched Waste "Hazardous Waste: Halogenated Organics (Quenched)."[2]Can be combined with standard halogenated waste streams (e.g., DCM/Chloroform waste).

Regulatory Note (RCRA): While not always explicitly P-listed, this chemical exhibits characteristics of Corrosivity (D002) and Reactivity (in the context of biological alkylation).[1][2] Always adhere to 40 CFR 261 guidelines.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 200671, this compound.[1][2] Retrieved from [Link][1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] (Standard protocol for destruction of alkylating agents). Retrieved from [Link]

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.[1][2] (Source for Thiosulfate quenching methods).

Sources

Personal protective equipment for handling 2-Bromo-2'-hydroxyacetophenone

[1]

Part 1: Executive Safety Summary

2-Bromo-2'-hydroxyacetophenone (CAS: 2491-38-5) is not merely a skin irritant; it is a potent lachrymator and an alkylating agent . Unlike simple mineral acids that cause immediate surface burns, this compound operates via an

Immediate Directives:

  • Zero-Tolerance for Open Bench Work: All manipulations must occur within a certified chemical fume hood.

  • Lachrymator Protocol: If a spill occurs outside the hood, evacuate the lab immediately. Standard half-mask respirators are insufficient for eye protection against lachrymatory vapors.

  • Glove Hierarchy: Standard nitrile gloves provide only momentary splash protection. For stock solution preparation or spill cleanup, Laminate (Silver Shield/4H) gloves are mandatory.

Part 2: Scientific Rationale & Hazard Mechanism

To trust the protocol, you must understand the chemical mechanism of injury.

The Alkylation Hazard: this compound contains an electrophilic alpha-carbon (adjacent to the carbonyl group) bearing a good leaving group (Bromine). Upon contact with biological tissue, it undergoes a nucleophilic substitution reaction.

  • Target: The thiol (-SH) groups in the TRPA1 ion channels on sensory nerve endings.

  • Mechanism: The compound covalently bonds to the protein, permanently modifying the receptor. This triggers the massive influx of calcium ions, interpreted by the brain as intense burning and pain (the "tear gas" effect).

  • Implication for PPE: Because this is a lipophilic molecule that drives a chemical reaction with skin proteins, simple physical barriers often fail. The PPE selected below is chosen specifically to resist permeation of lipophilic alkyl halides.

Part 3: Personal Protective Equipment (PPE) Matrix

The following matrix replaces general "safety suggestions" with a rigid operational standard.

Body ZoneStandard PPE (Observation Only)Critical PPE (Handling/Transfer) Technical Justification
Respiratory Fume Hood (Face velocity >100 fpm)Fume Hood + Full-Face Respirator (if spill risk exists)Lachrymators bypass half-masks and attack the mucous membranes of the eyes. A full-face mask with OV/AG (Organic Vapor/Acid Gas) cartridges is required if the hood sash is breached.
Hand Protection Double Nitrile (4 mil minimum)Silver Shield (Laminate) Liners under NitrileKetones and alkyl halides degrade nitrile rapidly. Laminate films offer >4-hour breakthrough time. The outer nitrile glove provides dexterity and grip, while the inner laminate provides chemical resistance.
Eye/Face Safety Glasses with Side ShieldsChemical Splash Goggles + Face Shield Safety glasses allow vapors to reach the eyes. Goggles form a seal. The face shield protects the neck and chin from corrosive splashes during liquid transfer.
Body Cotton Lab CoatTyvek® or Chem-Tape Apron Cotton absorbs and holds the chemical against the chest/abdomen. An impervious apron prevents "wicking" of the chemical through clothing.
Part 4: Operational Workflow & Decision Logic

The following diagram illustrates the decision-making process for selecting controls based on the operational state.

PPE_LogicStartTask Assessment: this compoundState_SolidState: Solid / PowderStart->State_SolidState_SolnState: Solution / LiquidStart->State_SolnRisk_DustRisk: Inhalation of Dust(Severe Respiratory Irritation)State_Solid->Risk_DustRisk_VaporRisk: Lachrymatory Vapor(Eye Damage)State_Soln->Risk_VaporControl_HoodEngineering Control:Fume Hood REQUIREDRisk_Dust->Control_HoodRisk_Vapor->Control_HoodControl_ScaleWeighing Protocol:Use Anti-Static Balance in HoodOR Weigh Inside Closed VialsControl_Hood->Control_ScaleSolidsPPE_RoutineRoutine PPE:Double Nitrile + Goggles + Lab CoatControl_Hood->PPE_RoutineLow Volume (<1g)PPE_HighHigh Risk PPE:Silver Shield Liners + Face Shield+ Full Face Resp (if outside hood)Control_Hood->PPE_HighHigh Volume (>1g) or Heating

Figure 1: Decision logic for PPE selection based on physical state and volume. Note the escalation to Silver Shield gloves for high-volume handling.

Part 5: Step-by-Step Handling Protocol
1. Preparation (The "Cold" Setup)
  • Cooling: If possible, chill the reagent bottle to 4°C before opening. Cold reagents generate significantly less vapor pressure, reducing lachrymatory risk.

  • Trap Setup: If the reaction involves heating this compound, the exhaust line must pass through a scrubber trap containing 10% Sodium Thiosulfate or 1M NaOH to neutralize vapors before they enter the hood exhaust system.

2. Weighing and Transfer
  • Do not weigh on an open bench balance.

  • Method A (In-Hood Balance): Move the analytical balance into the fume hood.

  • Method B (Difference Weighing): Tare a capped vial on the bench balance. Move to the hood. Add solid to the vial. Cap tightly. Return to bench to weigh. Calculate mass by difference.

  • Solvent Addition: Add solvent immediately after weighing to suppress dust/vapor generation.

3. Decontamination & Spill Response

You cannot clean this spill with water alone; water will merely spread the lipophilic alkylating agent. You must chemically destroy it.

The Neutralization Solution (The "Quench"):

  • Formula: 10% Sodium Thiosulfate (

    
    ) in water.
    
  • Chemistry: Thiosulfate acts as a soft nucleophile, attacking the alpha-carbon and displacing the bromine (

    
     reaction). The resulting thiosulfate ester is water-soluble and non-lachrymatory.
    

Spill_ResponseSpillSpill DetectedEvacEvacuate Area(If outside hood)Spill->EvacMajor/Outside HoodPPE_DonDon PPE:Double Gloves + GogglesSpill->PPE_DonMinor/Inside HoodAbsorbCover with Absorbent(Vermiculite/Pads)PPE_Don->AbsorbApply_SolApply 10% Sodium Thiosulfate(Saturate the pads)Absorb->Apply_SolWaitWait 15-30 Minutes(Allow Reaction)Apply_Sol->WaitCleanCollect as Chemical Waste(Label: Halogenated + Thiosulfate)Wait->Clean

Figure 2: Chemical neutralization workflow. The "Wait" step is critical to ensure the alkylating agent is fully converted to a harmless salt before disposal.

Part 6: Waste Disposal
  • Segregation: Do not mix with strong oxidizers (e.g., Nitric acid) as this can liberate Bromine gas (

    
    ).
    
  • Labeling: Waste containers must be labeled "Halogenated Organic Waste" with the specific constituent "this compound" listed.

  • Quenching: It is best practice to add a small amount of thiosulfate solution to the waste container to ensure any residual active agent is neutralized.

References
  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 200671, this compound. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Reference for lachrymator neutralization protocols). Retrieved from [Link]

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.